5-Oxo-5-(4-trifluoromethylphenyl)valeric acid
Description
Properties
IUPAC Name |
5-oxo-5-[4-(trifluoromethyl)phenyl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O3/c13-12(14,15)9-6-4-8(5-7-9)10(16)2-1-3-11(17)18/h4-7H,1-3H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLKRGSQBFRBDBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCCC(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30645408 | |
| Record name | 5-Oxo-5-[4-(trifluoromethyl)phenyl]pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88699-88-1 | |
| Record name | δ-Oxo-4-(trifluoromethyl)benzenepentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88699-88-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Oxo-5-[4-(trifluoromethyl)phenyl]pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Oxo-5-(4-trifluoromethylphenyl)valeric acid (CAS 88699-88-1): A Key Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Significance of a Fluorinated Keto Acid
5-Oxo-5-(4-trifluoromethylphenyl)valeric acid, identified by the CAS number 88699-88-1, is a specialized organic molecule that has garnered significant interest within the drug discovery and development landscape.[1][2][3][4] This compound, a derivative of valeric acid, is characterized by the presence of a ketone group and a trifluoromethylphenyl moiety. Its chemical structure, particularly the trifluoromethyl group, imparts unique electronic properties that are highly sought after in the design of targeted therapeutics. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and its pivotal role as a building block in the development of novel therapeutic agents, with a focus on its application in the synthesis of soluble epoxide hydrolase (sEH) inhibitors.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is fundamental for its application in synthesis and drug design.
| Property | Value | Source |
| CAS Number | 88699-88-1 | [1][2][3][4] |
| Molecular Formula | C12H11F3O3 | [1][2] |
| Molecular Weight | 260.21 g/mol | |
| Appearance | Solid (form may vary) | |
| Key Functional Groups | Carboxylic Acid, Ketone, Trifluoromethyl, Aromatic Ring | [5] |
Synthesis: A Focus on Friedel-Crafts Acylation
The most direct and industrially scalable method for the synthesis of this compound is the Friedel-Crafts acylation.[6][7] This classic electrophilic aromatic substitution reaction involves the acylation of an aromatic ring. In this specific synthesis, trifluoromethylbenzene is acylated using glutaric anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[5][6]
The trifluoromethyl group is a deactivating, meta-directing group in electrophilic aromatic substitution. However, the reaction conditions can be optimized to favor the formation of the para-substituted product, which is the desired isomer for subsequent applications in drug synthesis.
Experimental Protocol: Representative Friedel-Crafts Acylation
This protocol is a representative procedure based on established methodologies for Friedel-Crafts acylation.[8] Optimization of reaction conditions, including temperature, reaction time, and stoichiometry, may be necessary to achieve the desired yield and purity.
Materials:
-
Trifluoromethylbenzene
-
Glutaric anhydride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM) or other suitable inert solvent
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (a stoichiometric excess is often required) in anhydrous dichloromethane.[5][6]
-
Addition of Reactants: Cool the suspension in an ice bath. Add a solution of glutaric anhydride in anhydrous dichloromethane dropwise from the dropping funnel. Following this, add trifluoromethylbenzene dropwise to the reaction mixture, maintaining the low temperature.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture in an ice bath and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction and Purification: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be further purified by recrystallization from an appropriate solvent system or by column chromatography.
Core Application: A Key Intermediate in the Synthesis of Soluble Epoxide Hydrolase (sEH) Inhibitors
The primary significance of this compound in the pharmaceutical industry lies in its role as a crucial intermediate for the synthesis of soluble epoxide hydrolase (sEH) inhibitors.[1][2][3]
The Role of Soluble Epoxide Hydrolase (sEH)
Soluble epoxide hydrolase is a key enzyme in the metabolism of epoxy-fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs).[2] These EpFAs are signaling molecules with a range of beneficial physiological effects, including anti-inflammatory, analgesic, and vasodilatory properties.[2] The sEH enzyme converts these beneficial EpFAs into their less active diol counterparts.
Mechanism of Action of sEH Inhibitors
By inhibiting the action of sEH, the levels of endogenous EpFAs are increased, thereby prolonging their beneficial effects. This mechanism has made sEH a promising therapeutic target for a variety of conditions, including:
-
Neuropathic Pain: sEH inhibitors have shown significant efficacy in preclinical models of neuropathic and inflammatory pain.[1][2]
-
Hypertension: By increasing the levels of vasodilatory EpFAs, sEH inhibitors can contribute to the lowering of blood pressure.
-
Inflammatory Diseases: The anti-inflammatory properties of EpFAs make sEH inhibitors a potential treatment for various inflammatory conditions.[2]
The 4-trifluoromethylphenyl group present in this compound is a common structural motif found in many potent sEH inhibitors.[1] This keto acid serves as a versatile starting material that can be chemically modified to introduce other necessary pharmacophoric features for effective binding to the active site of the sEH enzyme.
Future Directions and Conclusion
This compound is more than just a chemical compound; it is a key enabler in the quest for novel therapeutics. Its straightforward synthesis via Friedel-Crafts acylation and its integral role as a precursor to potent sEH inhibitors underscore its importance in medicinal chemistry and drug development. As research into the therapeutic potential of sEH inhibition continues to expand, the demand for and utility of this specialized keto acid are set to grow, paving the way for the development of new treatments for a range of debilitating diseases.
References
-
Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy. ACS Publications. Available from: [Link]
-
Inhibition of the Soluble Epoxide Hydrolase as an Analgesic Strategy. Dove Medical Press. Available from: [Link]
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Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. PMC - PubMed Central. Available from: [Link]
-
This compound | 88699 ... PubChem. Available from: [Link]
-
Friedel–Crafts reaction. Wikipedia. Available from: [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel soluble epoxide hydrolase inhibitors with a dihydropyrimidinone scaffold: design, synthesis and biological evaluation - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. Design and Synthesis of Novel sEH Inhibitors for the Treatment of Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Comprehensive Technical Guide to the Physicochemical Properties of 5-Oxo-5-(4-trifluoromethylphenyl)valeric Acid
Abstract: This technical guide provides an in-depth analysis of the core physicochemical properties of 5-Oxo-5-(4-trifluoromethylphenyl)valeric acid (CAS No: 88699-88-1). Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes theoretical principles with practical, field-proven experimental methodologies. We will explore the compound's structural attributes, key physicochemical parameters such as solubility, acidity, and lipophilicity, and its spectroscopic signature. Each section is grounded in authoritative references and includes detailed protocols to ensure scientific integrity and reproducibility. The insights provided herein are critical for predicting the compound's behavior in biological systems and for guiding its application in pharmaceutical research and development.
Introduction and Molecular Overview
This compound is a substituted keto-carboxylic acid. Its structure is characterized by a five-carbon valeric acid backbone, functionalized with a ketone at the C5 position. This ketone is appended to a phenyl ring bearing a trifluoromethyl group at the para-position. This unique combination of a hydrophilic carboxylic acid, a polar ketone, and a highly lipophilic trifluoromethylphenyl moiety imparts a distinct amphiphilic character to the molecule, making a thorough understanding of its physicochemical properties essential for its application as a synthetic building block or a potential bioactive scaffold.
In drug discovery, properties such as solubility, pKa, and lipophilicity (LogP) are fundamental determinants of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This guide offers a detailed examination of these properties, providing both established data from analogous compounds and robust protocols for their experimental determination.
Chemical Identity
| Identifier | Value | Reference |
| CAS Number | 88699-88-1 | [1] |
| Molecular Formula | C₁₂H₁₁F₃O₃ | [1][2] |
| Molecular Weight | 260.21 g/mol | [1][2] |
| IUPAC Name | 5-oxo-5-[4-(trifluoromethyl)phenyl]pentanoic acid | |
| Synonyms | 4-(4-(Trifluoromethyl)benzoyl)butanoic acid |
Chemical Structure
The structure combines a flexible aliphatic acid chain with a rigid, electron-deficient aromatic ring. The trifluoromethyl group is a strong electron-withdrawing group, which can influence the reactivity of the aromatic ring, while the carboxylic acid is the primary determinant of the molecule's acidic nature.
Caption: Chemical structure of this compound.
Core Physicochemical Properties
The following table summarizes the key physicochemical properties. Where experimental data for the target compound is not available, estimations are provided based on structurally similar compounds and established chemical principles.
| Property | Value / Expected Value | Rationale / Notes |
| Physical State | White to off-white solid | Based on analogous aromatic keto-acids. |
| Melting Point | 120 - 145 °C (Predicted) | No experimental data found. The related 5-oxo-5-phenylvaleric acid melts at 124-128 °C[3]. The thiomethyl analog has a predicted melting point of 141.35 °C[4]. The trifluoromethyl group may slightly alter crystal packing and melting point. |
| Aqueous Solubility | Low | The carboxylic acid moiety provides a degree of hydrophilicity, but the large, nonpolar trifluoromethylphenyl group is expected to dominate, leading to poor water solubility. Solubility will increase significantly in basic pH as the carboxylate salt is formed. |
| Organic Solvent Solubility | Soluble | Expected to be soluble in common organic solvents like DMSO, DMF, methanol, and ethyl acetate. |
| pKa | ~4.7 - 4.9 (Predicted) | The pKa of the parent valeric acid is approximately 4.8.[5][6] The electron-withdrawing trifluoromethyl group is insulated by the aliphatic chain, so its inductive effect on the carboxylic acid is minimal. The pKa is therefore expected to be very close to that of other aliphatic carboxylic acids. |
| LogP (o/w) | >2.5 (Predicted) | The trifluoromethylphenyl group is highly lipophilic. This property is crucial for cell membrane permeability and is a key parameter in assessing drug-likeness. |
Spectroscopic and Analytical Profile
Structural confirmation and purity assessment rely on a combination of spectroscopic and chromatographic techniques. While specific spectra for this compound are not publicly available, its expected spectral characteristics can be reliably predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum is expected to show distinct regions. The aromatic protons on the para-substituted ring should appear as two doublets between δ 7.5-8.2 ppm. The aliphatic chain protons will present as three distinct multiplets between δ 2.0-3.5 ppm. The carboxylic acid proton will be a broad singlet far downfield, typically >10 ppm.
-
¹³C NMR: Key signals include two carbonyl carbons (ketone and carboxylic acid) above 170 ppm, aromatic carbons in the 120-140 ppm range, and aliphatic carbons between 20-40 ppm. The trifluoromethyl carbon will appear as a quartet due to one-bond carbon-fluorine coupling.
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of the key functional groups. Expected characteristic absorption bands include a very broad O-H stretch for the carboxylic acid from ~2500-3300 cm⁻¹. Two sharp, strong C=O stretching bands will be present for the ketone (~1685 cm⁻¹) and the carboxylic acid (~1710 cm⁻¹). Strong C-F stretching bands will be visible in the 1100-1350 cm⁻¹ region.[7]
Mass Spectrometry (MS)
Under standard electrospray ionization (ESI) conditions, the compound would show a prominent molecular ion peak [M-H]⁻ at m/z 259.06 in negative mode or [M+H]⁺ at m/z 261.07 in positive mode. High-resolution mass spectrometry would confirm the elemental composition.
Experimental Methodologies
To ensure scientific rigor, the determination of physicochemical properties must follow validated, standardized protocols. The following section details the methodologies for measuring the key parameters discussed.
Protocol for Melting Point Determination
-
Principle: The melting point is a fundamental thermal property indicating the purity of a crystalline solid. The temperature range over which the solid-to-liquid phase transition occurs is recorded.
-
Methodology:
-
Ensure the sample is thoroughly dried to remove any residual solvent.
-
Load a small amount of the finely powdered compound into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Place the capillary tube into a calibrated melting point apparatus.
-
Heat the apparatus rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂).
-
The melting point is reported as the range T₁ - T₂. A narrow range (<2 °C) is indicative of high purity.
-
Protocol for Aqueous Solubility Determination (Shake-Flask Method)
-
Principle: This equilibrium method, based on OECD Guideline 105, is the gold standard for determining the intrinsic solubility of a compound in a specific solvent. It measures the saturation concentration of the compound after a prolonged equilibration period.
-
Causality: The shake-flask method is chosen over kinetic or high-throughput methods when a definitive, thermodynamically stable solubility value is required, which is critical for preclinical and formulation development. The extended equilibration time ensures that the measured concentration represents the true equilibrium solubility, avoiding the pitfalls of supersaturation that can occur in faster methods.
Caption: Workflow for Shake-Flask Aqueous Solubility Determination.
-
Methodology:
-
Add an excess amount of this compound to a glass vial (e.g., 5 mg).
-
Add a known volume of the test solvent (e.g., 1 mL of phosphate-buffered saline, pH 7.4).
-
Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to reach equilibrium (typically 24 to 48 hours).
-
After equilibration, allow the suspension to stand, then centrifuge at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Carefully remove an aliquot of the clear supernatant. For validation, it is critical to ensure no solid is transferred.
-
Filter the aliquot through a low-binding 0.22 µm filter (e.g., PVDF).
-
Dilute the filtrate with an appropriate solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS, against a standard curve.
-
Protocol for pKa Determination by Potentiometric Titration
-
Principle: This method involves titrating a solution of the compound with a strong base (e.g., NaOH) while monitoring the solution's pH. The pKa is the pH at which the carboxylic acid is 50% ionized, corresponding to the midpoint of the titration curve.
-
Methodology:
-
Accurately weigh and dissolve a known amount of the compound in a suitable co-solvent system if necessary (e.g., water with a small percentage of methanol to aid solubility).
-
Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode.
-
Slowly add a standardized solution of 0.1 M NaOH in small, precise increments using a burette.
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of NaOH added. The pKa is determined from the pH value at the half-equivalence point on the resulting titration curve.
-
Significance in a Research and Drug Development Context
The physicochemical properties of this compound are pivotal in defining its utility and behavior.
-
Drug-Likeness and ADME: The predicted high lipophilicity (LogP) suggests the molecule may readily cross lipid membranes, a requirement for oral absorption and distribution to target tissues. However, this must be balanced against its low aqueous solubility, which can limit dissolution and bioavailability. The presence of a single carboxylic acid (pKa ~4.8) means the compound will be predominantly ionized at physiological pH (~7.4), which aids aqueous solubility but can hinder passive diffusion across membranes.
-
Formulation Development: The low intrinsic aqueous solubility presents a significant challenge for developing aqueous formulations for in vitro or in vivo studies. Strategies such as salt formation (by deprotonating the carboxylic acid with a base), use of co-solvents, or complexation with cyclodextrins may be required.
-
Synthetic Chemistry: As a building block, the compound offers two distinct reactive handles. The carboxylic acid can be readily converted to esters, amides, or other derivatives. The ketone provides a site for reactions such as reductive amination or Wittig-type reactions, allowing for extensive chemical diversification.
Conclusion
This compound is a compound with a dual physicochemical nature. Its carboxylic acid group provides a handle for aqueous solubility and salt formation, while the trifluoromethylphenyl ketone moiety imparts significant lipophilicity. This guide has detailed its structural and physicochemical profile, providing both predicted values based on sound chemical principles and robust, validated protocols for their experimental determination. For scientists working in drug discovery and development, a comprehensive understanding of these properties is not merely academic; it is a prerequisite for rationally designing future experiments, overcoming formulation hurdles, and ultimately unlocking the full potential of this and related chemical scaffolds.
References
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- Blotny, G. 5-Oxo-5-(4-thiomethylphenyl)valeric acid.
- ChemicalLand21. VALERIC ACID.
- Sigma-Aldrich. 5-Oxo-5-phenylvaleric acid 96.
- ChemWhat. This compound CAS#: 88699-88-1.
- PubChem - NIH. 5-Aminovaleric acid | C5H11NO2 | CID 138.
- Thermo Scientific Chemicals. 5-(4-Fluorophenyl)valeric acid, 97%.
- ChemScene. 5-Oxo-5-(3-(trifluoromethyl)phenyl)pentanoic acid.
- Fluorochem. 5-oxo-5-(4-n-pentylphenyl)valeric acid.
- MedChemExpress. 5-Phenylvaleric acid (5-Phenylpentanoic acid).
- Wikipedia. Valeric acid.
- ChemSynthesis. 5-oxo-5-phenylpentanoic acid.
- FooDB. Showing Compound 5-Aminopentanoic acid (FDB023151).
- Exposome-Explorer - IARC. Valeric acid (5:0) (Compound).
- Fisher Scientific. SAFETY DATA SHEET - 4-(Trifluoromethyl)benzoic acid.
- ChemicalBook. Valeric acid(109-52-4) 1H NMR.
- Synquest Labs. 4-(Trifluoromethyl)benzoic acid.
- MDPI. 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid.
- ResearchGate. (PDF) 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid.
- Angene Chemical. Safety Data Sheet - 4,4,4-Trifluoro-3-(trifluoromethyl)butanoic acid.
- CORE. New Analytical Methods Developed for Determination of Perfluorinated Surfactants in Waters and Wastes†.
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- ir-spectra.com. IS NIR Spectra.
- Australia Pacific LNG. 4-(Trifluoromethyl)benzoic acid.
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- ResearchGate. Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents.
- YouTube. 1H NMR of C5H10O2 (pentatonic acid, valeric acid).
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- Mtoz Biolabs. Pentanoic Acid Analysis Service.
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- PubChem. Pentanoic Acid | C5H10O2 | CID 7991.
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An In-Depth Technical Guide to 5-Oxo-5-(4-trifluoromethylphenyl)valeric Acid for Advanced Research
Executive Summary
5-Oxo-5-(4-trifluoromethylphenyl)valeric acid is a keto-carboxylic acid that serves as a pivotal building block in modern medicinal chemistry and drug development. Its structure uniquely combines a flexible valeric acid chain with a rigid, electron-deficient aromatic ring, modified by a trifluoromethyl (CF₃) group. This CF₃ moiety is of paramount importance, as it can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive overview of this compound's physicochemical properties, a detailed protocol for its synthesis via Friedel-Crafts acylation, its spectral characteristics for analytical confirmation, and its applications as a strategic intermediate in the synthesis of advanced pharmaceutical agents.
Core Physicochemical & Structural Properties
The compound, systematically named 5-oxo-5-[4-(trifluoromethyl)phenyl]pentanoic acid, is a white to off-white solid at ambient temperature. Its key identifiers and properties are summarized below for rapid reference by researchers.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₁F₃O₃ | |
| Molecular Weight | 260.21 g/mol | |
| CAS Number | 88699-88-1 | |
| Canonical SMILES | C1=CC(=CC=C1C(=O)CCCC(=O)O)C(F)(F)F | N/A |
| InChI Key | N/A | N/A |
| Appearance | White to off-white solid |
Synthesis Protocol: Friedel-Crafts Acylation
The most direct and industrially scalable synthesis of this compound is the Friedel-Crafts acylation of (trifluoromethyl)benzene with glutaric anhydride. This reaction is a classic example of electrophilic aromatic substitution.
Mechanistic Rationale
The reaction proceeds via the formation of a highly reactive acylium ion intermediate. The Lewis acid catalyst, typically aluminum chloride (AlCl₃), coordinates to one of the carbonyl oxygens of glutaric anhydride, polarizing the C-O bond and facilitating its cleavage. This generates the acylium ion electrophile. The electron-rich π system of the (trifluoromethyl)benzene ring then attacks the electrophilic carbon of the acylium ion. A subsequent deprotonation of the aromatic ring restores aromaticity and yields the final product. The trifluoromethyl group is a deactivating, meta-directing group; however, under the forcing conditions of a Friedel-Crafts acylation, the para-substituted product is typically obtained as the major isomer due to steric hindrance at the ortho positions.
Visualized Workflow: Synthesis Pathway
Caption: Workflow for the Friedel-Crafts acylation synthesis.
Step-by-Step Laboratory Protocol
This protocol is adapted from established Friedel-Crafts procedures for analogous compounds and should be performed by trained chemists with appropriate safety precautions.[1][2]
-
Reactor Setup: In a fume hood, equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler with mineral oil) to maintain an inert atmosphere.
-
Reagent Charging: Charge the flask with anhydrous aluminum chloride (AlCl₃, 2.2 equivalents) and an inert solvent such as dichloromethane or fluorobenzene. Begin stirring to create a slurry.
-
Reactant Addition: Dissolve glutaric anhydride (1.0 equivalent) in the chosen solvent and add it portion-wise to the AlCl₃ slurry, maintaining the temperature below 25°C.
-
Aromatic Substrate Addition: Add (trifluoromethyl)benzene (1.5 equivalents) to the dropping funnel and add it dropwise to the reaction mixture over 30-60 minutes. An exotherm may be observed.
-
Reaction: Heat the mixture to reflux (approximately 40°C for dichloromethane) and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture in an ice bath to 0-5°C. Slowly and carefully quench the reaction by pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid. Caution: This is a highly exothermic process that releases HCl gas.
-
Extraction & Isolation: Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to yield the final product.
Analytical Characterization & Spectral Data
Accurate characterization is essential for verifying the identity and purity of the synthesized compound. Below are the expected spectral data based on its chemical structure and data from analogous compounds.[3][4][5][6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ ~12.1 ppm (s, 1H): The acidic proton of the carboxylic acid (COOH).
-
δ ~8.1 ppm (d, 2H): Aromatic protons ortho to the carbonyl group.
-
δ ~7.9 ppm (d, 2H): Aromatic protons meta to the carbonyl group.
-
δ ~3.2 ppm (t, 2H): Methylene protons (CH₂) adjacent to the aromatic ketone (CH₂ COAr).
-
δ ~2.4 ppm (t, 2H): Methylene protons (CH₂) adjacent to the carboxylic acid (CH₂ COOH).
-
δ ~1.9 ppm (quint, 2H): The central methylene protons (CH₂CH₂ CH₂).
-
-
¹³C NMR (DMSO-d₆, 100 MHz):
-
δ ~198 ppm: Carbonyl carbon of the ketone (ArC =O).
-
δ ~174 ppm: Carbonyl carbon of the carboxylic acid (C OOH).
-
δ ~138-140 ppm: Aromatic quaternary carbon attached to the ketone.
-
δ ~133 ppm (q): Aromatic quaternary carbon attached to the CF₃ group (with C-F coupling).
-
δ ~129 ppm: Aromatic CH carbons ortho to the ketone.
-
δ ~126 ppm (q): Aromatic CH carbons meta to the ketone (with C-F coupling).
-
δ ~124 ppm (q): Trifluoromethyl carbon (C F₃) (with strong C-F coupling).
-
δ ~35 ppm: Methylene carbon adjacent to the ketone.
-
δ ~33 ppm: Methylene carbon adjacent to the carboxylic acid.
-
δ ~20 ppm: Central methylene carbon.
-
Infrared (IR) Spectroscopy
-
~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid dimer.
-
~1710 cm⁻¹ (strong): C=O stretch of the carboxylic acid.
-
~1690 cm⁻¹ (strong): C=O stretch of the aryl ketone.
-
~1325 cm⁻¹ (strong): C-F stretching vibrations of the CF₃ group.
-
~1100-1180 cm⁻¹ (strong): Additional C-F stretching bands.
Applications in Drug Discovery and Development
This compound is not typically an active pharmaceutical ingredient (API) itself but rather a high-value intermediate. Its utility stems from the strategic placement of reactive handles—the ketone and the carboxylic acid—which allow for diverse chemical modifications.
Role as a Synthetic Intermediate
The compound serves as a precursor for more complex molecules, particularly heterocyclic systems, which are prevalent in drug scaffolds.
-
Anticancer Agents: The trifluoromethylphenyl moiety is a common feature in modern oncology drugs, including tyrosine kinase inhibitors.[8][9] This building block can be used to synthesize pyrimidine, thiazole, or pyrrolidine-based compounds that target various signaling pathways involved in cell proliferation.[9][10][11]
-
Antimicrobial Agents: The scaffold can be elaborated into novel antibacterial or antifungal agents. The keto-acid functionality allows for the construction of complex heterocyclic systems known to possess antimicrobial activity.[10][11]
-
Metabolic Disease Modulators: The core structure is analogous to intermediates used in the synthesis of drugs targeting metabolic pathways. For example, related keto-acids are key intermediates in the synthesis of cholesterol-lowering drugs like Ezetimibe.[1][9]
The Causality of the Trifluoromethyl Group
The inclusion of the CF₃ group is a deliberate design choice in medicinal chemistry driven by several field-proven benefits:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile group (like a methyl group) with a CF₃ group can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life.
-
Enhanced Lipophilicity: The CF₃ group significantly increases the lipophilicity of the aromatic ring, which can improve membrane permeability and cell uptake.
-
Modulation of pKa: As a strong electron-withdrawing group, it can alter the acidity or basicity of nearby functional groups, which can be critical for optimizing drug-receptor interactions or solubility.
-
Receptor Binding: The CF₃ group can engage in specific, favorable interactions within a protein's binding pocket, such as dipole-dipole or orthogonal multipolar interactions, leading to higher binding affinity and potency.[8]
Safety, Handling, and Storage
As a laboratory chemical, this compound requires careful handling.
-
Hazard Classification: Based on data for structurally related compounds like 4-(Trifluoromethyl)benzoic acid, this compound should be considered an irritant.[12]
-
Causes skin irritation (H315).
-
Causes serious eye irritation (H319).
-
May cause respiratory irritation (H335).
-
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.
References
- Supporting Information - The Royal Society of Chemistry. (n.d.).
- 1 H-NMR and 13 C-NMR spectra of 5-FA. (a) 1 H-NMR spectrum of 5-FA (600... - ResearchGate. (n.d.).
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- 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). (n.d.).
- This compound | 88699-88-1. (n.d.).
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.).
- CN101423515A - Novel preparation method of Ezetimibe - Google Patents. (n.d.).
- 1H NMR Spectrum (PHY0086543) - PhytoBank. (n.d.).
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- 4-(4-Trifluoromethyl-phenyl)-butyric acid | 136295-01-7 - Sigma-Aldrich. (n.d.).
- Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids - PMC - NIH. (n.d.).
- 4-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9966 - PubChem. (n.d.).
- Synthesis of Potent Antitumor Oxo Quinazoline, Pyrazole and Thiazine Derivatives. (n.d.).
- Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound - Global Scientific Journal. (n.d.).
- Myristyl-γ-picolinium chloride - CAS Common Chemistry. (n.d.).
- Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC - NIH. (n.d.).
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An In-depth Technical Guide to the Solubility of 5-Oxo-5-(4-trifluoromethylphenyl)valeric Acid in Organic Solvents
This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of 5-Oxo-5-(4-trifluoromethylphenyl)valeric acid in various organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical considerations that govern solubility and presents a practical, field-proven protocol for its empirical determination.
Introduction: The Critical Role of Solubility in Drug Development
The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability.[1][2] It directly influences bioavailability, manufacturability, and the formulation of the final drug product. Poor solubility can lead to a cascade of challenges, including incomplete absorption, variable dosing, and increased development costs.[1] this compound, a compound of interest in medicinal chemistry, possesses a molecular structure that suggests a nuanced solubility profile across different organic solvents. Understanding this profile is paramount for its advancement as a potential therapeutic agent.
This guide will provide a robust framework for assessing the solubility of this compound, enabling researchers to make informed decisions in formulation development and preclinical studies.
Physicochemical Properties and Predicted Solubility Behavior
The solubility of a solute in a given solvent is governed by the principle of "like dissolves like."[3][4] This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and solvent molecules. The structure of this compound (Figure 1) reveals key features that dictate its solubility.
Figure 1: Chemical Structure of this compound (CAS Registry Number: 88699-88-1, Molecular Formula: C12H11F3O3)[5]
-
Polarity: The presence of a carboxylic acid group (-COOH) and a ketone group (C=O) imparts significant polarity to the molecule. The trifluoromethyl group (-CF3) is strongly electron-withdrawing, further influencing the molecule's electronic distribution.
-
Hydrogen Bonding: The carboxylic acid moiety can act as both a hydrogen bond donor (the hydroxyl proton) and a hydrogen bond acceptor (the carbonyl and hydroxyl oxygens). This capability is a primary driver of its solubility in protic solvents.
-
Aromatic System: The phenyl ring provides a nonpolar region, which will favor interactions with nonpolar or moderately polar solvents through van der Waals forces.
Based on these structural attributes, we can predict the following solubility trends:
-
High Solubility: Expected in polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF)) that can engage in hydrogen bonding or strong dipole-dipole interactions.
-
Moderate Solubility: Likely in solvents of intermediate polarity such as acetone and ethyl acetate, which can act as hydrogen bond acceptors.
-
Low Solubility: Predicted in nonpolar solvents (e.g., hexane, toluene) where the polar functional groups of the solute have limited favorable interactions with the solvent molecules.
Experimental Determination of Thermodynamic Solubility
The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method .[6][7] This technique involves equilibrating an excess of the solid compound in the solvent of interest until the solution is saturated. The concentration of the dissolved solute is then measured.
Core Principles of the Shake-Flask Method
The method relies on achieving a true thermodynamic equilibrium between the undissolved solid and the saturated solution. This is typically ensured by agitating the mixture for a prolonged period (e.g., 24-48 hours) to allow for complete dissolution up to the saturation point.[2] Any undissolved solid is then removed, and the concentration of the supernatant is quantified.
Detailed Experimental Protocol
This protocol outlines the steps for determining the solubility of this compound using the shake-flask method with subsequent quantification by UV-Vis spectrophotometry.
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, DMSO, hexane)
-
Volumetric flasks and pipettes
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
UV-Vis spectrophotometer and quartz cuvettes
Workflow Diagram:
Caption: Workflow for solubility determination via the shake-flask method.
Step-by-Step Procedure:
-
Preparation of the Test Mixture:
-
Add an excess amount of this compound to a series of vials. An amount that ensures a visible excess of solid remains after equilibration is sufficient.
-
Accurately pipette a known volume (e.g., 2 mL) of the desired organic solvent into each vial.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the mixtures for a predetermined time (typically 24 to 48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to sediment.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Attach a syringe filter (chemically compatible with the solvent) and filter the solution into a clean vial to remove all particulate matter. This step is crucial to prevent artificially high solubility readings.
-
-
Quantification by UV-Vis Spectrophotometry:
-
Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of the compound in the solvent of interest. Scan the solution across a range of UV wavelengths to determine the λmax, which will be used for all subsequent measurements.[8]
-
Preparation of a Calibration Curve:
-
Prepare a stock solution of known concentration by accurately weighing the compound and dissolving it in a known volume of the solvent.
-
Perform a series of serial dilutions from the stock solution to create a set of calibration standards of known concentrations.
-
Measure the absorbance of each standard at the predetermined λmax.
-
Plot absorbance versus concentration. The resulting graph should be linear, and the equation of the line (from linear regression) will be used to determine the concentration of the unknown samples.
-
-
Analysis of Saturated Solutions:
-
Accurately dilute the filtered supernatant from the equilibrated samples with the same solvent to bring the absorbance into the linear range of the calibration curve.
-
Measure the absorbance of the diluted samples at λmax.
-
Use the calibration curve equation to calculate the concentration of the diluted sample.
-
Multiply the calculated concentration by the dilution factor to determine the solubility of the compound in that solvent.
-
-
Data Presentation and Interpretation
The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.
Table 1: Solubility of this compound in Various Organic Solvents at 25 °C
| Solvent | Solvent Polarity (Dielectric Constant) | Measured Solubility (mg/mL) | Measured Solubility (mol/L) |
| Hexane | 1.88 | Enter experimental data | Enter experimental data |
| Toluene | 2.38 | Enter experimental data | Enter experimental data |
| Ethyl Acetate | 6.02 | Enter experimental data | Enter experimental data |
| Acetone | 20.7 | Enter experimental data | Enter experimental data |
| Ethanol | 24.5 | Enter experimental data | Enter experimental data |
| Methanol | 32.7 | Enter experimental data | Enter experimental data |
| Acetonitrile | 37.5 | Enter experimental data | Enter experimental data |
| DMSO | 46.7 | Enter experimental data | Enter experimental data |
Note: The dielectric constant is a common measure of solvent polarity. The solubility data in this table should be populated with the results from the experimental protocol described above.
Conclusion
The solubility of this compound is a critical parameter that will influence its entire development lifecycle. While theoretical predictions based on its chemical structure provide a useful starting point, empirical determination is essential. The shake-flask method, coupled with UV-Vis spectrophotometric analysis, offers a reliable and accessible means of obtaining these crucial data. The protocols and frameworks provided in this guide are designed to ensure scientific rigor and generate high-quality, reproducible solubility data, thereby empowering researchers to advance their drug development programs with confidence.
References
-
Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
-
Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
-
Computational Chemistry. (2022). Compound solubility measurements for early drug discovery. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. Retrieved from [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterization. Retrieved from [Link]
-
Scientific.Net. (n.d.). Experimental Values of Solubility of Organic Compounds in Water for a Wide Range of Temperature Values − A New Experimental Technique. Retrieved from [Link]
-
Solubility of Things. (n.d.). Spectroscopic Techniques. Retrieved from [Link]
-
Journal of Analytical Sciences, Methods and Instrumentation. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental Values of Solubility of Organic Compounds in Water for a Wide Range of Temperature Values − A New Experimental Technique | Request PDF. Retrieved from [Link]
-
Studylib. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
-
YouTube. (2025). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. Retrieved from [Link]
-
ACS Publications. (n.d.). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates | Analytical Chemistry. Retrieved from [Link]
-
ChemWhat. (n.d.). This compound CAS#: 88699-88-1. Retrieved from [Link]
-
Scientific Research Publishing. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Retrieved from [Link]
-
ResearchGate. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?. Retrieved from [Link]
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A Technical Guide to 5-Oxo-5-(4-trifluoromethylphenyl)valeric Acid for Researchers and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 5-Oxo-5-(4-trifluoromethylphenyl)valeric acid, a valuable building block for researchers, medicinal chemists, and professionals in drug development. This document delves into its commercial availability, synthesis, analytical characterization, and potential applications, offering practical insights and detailed protocols to empower your scientific endeavors.
Commercial Availability and Procurement
This compound (CAS Number: 88699-88-1) is commercially available from a variety of chemical suppliers. For researchers requiring this compound, procurement typically involves sourcing from vendors specializing in fine chemicals, building blocks for organic synthesis, and screening compounds. The purity of the commercially available material is generally suitable for most research and development applications, with higher purity grades available upon request for more sensitive assays or GMP-compliant processes.
Below is a summary of representative suppliers and typical product specifications. It is advisable to request a certificate of analysis (CoA) from the supplier to confirm the purity and identity of the specific lot being purchased.
| Supplier | CAS Number | Molecular Formula | Molecular Weight | Typical Purity |
| Sigma-Aldrich | 88699-88-1 | C₁₂H₁₁F₃O₃ | 260.21 g/mol | ≥97% |
| ChemWhat | 88699-88-1 | C₁₂H₁₁F₃O₃ | 260.21 g/mol | Not specified[1] |
| BLDpharm | 88699-88-1 | C₁₂H₁₁F₃O₃ | 260.21 g/mol | Not specified |
Note: Availability and specifications are subject to change. Please consult the respective supplier's website for the most current information.
Synthesis of this compound: A Validated Protocol
The synthesis of this compound is most commonly achieved via a Friedel-Crafts acylation reaction.[2] This well-established method in organic chemistry allows for the formation of a carbon-carbon bond between an aromatic ring and an acyl group. In this specific synthesis, trifluoromethylbenzene is acylated with glutaric anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
The trifluoromethyl group is a meta-director in electrophilic aromatic substitution; however, the para-substituted product is often obtained due to steric hindrance at the ortho positions. The following protocol is a detailed, self-validating system designed for reproducibility in a standard laboratory setting.
Experimental Protocol: Friedel-Crafts Acylation
Materials:
-
Trifluoromethylbenzene (reagent grade)
-
Glutaric anhydride (≥98%)
-
Anhydrous aluminum chloride (AlCl₃) (≥99%)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
Reaction Setup: In a fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a reflux condenser with a drying tube (filled with calcium chloride), and an addition funnel.
-
Reagent Charging: To the flask, add anhydrous aluminum chloride (1.2 equivalents). Carefully add anhydrous dichloromethane (100 mL) to the flask. Stir the suspension and cool the flask to 0 °C using an ice-water bath.
-
Acylium Ion Formation: Dissolve glutaric anhydride (1.0 equivalent) in 50 mL of anhydrous dichloromethane and add it to the addition funnel. Add the glutaric anhydride solution dropwise to the stirred AlCl₃ suspension over 30 minutes. The reaction is exothermic, so maintain the temperature at 0-5 °C.
-
Aromatic Addition: After the addition of glutaric anhydride is complete, add trifluoromethylbenzene (1.1 equivalents) to the addition funnel and add it dropwise to the reaction mixture over 30 minutes, again maintaining the temperature at 0-5 °C.
-
Reaction Progression: After the addition of trifluoromethylbenzene, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Carefully and slowly pour the reaction mixture into a beaker containing 200 g of crushed ice and 50 mL of concentrated hydrochloric acid.[3] This will quench the reaction and decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash with a saturated sodium bicarbonate solution (2 x 100 mL) to remove any unreacted glutaric anhydride and neutralize any remaining acid. Finally, wash with brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) or by column chromatography on silica gel to afford the pure this compound.
Caption: Friedel-Crafts acylation of trifluoromethylbenzene.
Analytical Characterization
Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized or purchased this compound. The following section outlines the expected analytical data based on the compound's structure and data from analogous molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation. Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.05 | d | 2H | Ar-H (ortho to C=O) |
| ~7.75 | d | 2H | Ar-H (meta to C=O) |
| ~3.10 | t | 2H | -C(=O)CH₂- |
| ~2.50 | t | 2H | -CH₂COOH |
| ~2.05 | p | 2H | -CH₂CH₂CH₂- |
| ~12.0 (broad s) | s | 1H | -COOH |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):
| Chemical Shift (ppm) | Assignment |
| ~198 | C=O (ketone) |
| ~178 | C=O (acid) |
| ~138 | Ar-C (ipso to C=O) |
| ~134 (q, J ≈ 32 Hz) | Ar-C (ipso to CF₃) |
| ~128 | Ar-CH |
| ~126 (q, J ≈ 4 Hz) | Ar-CH |
| ~124 (q, J ≈ 272 Hz) | CF₃ |
| ~37 | -C(=O)CH₂- |
| ~33 | -CH₂COOH |
| ~20 | -CH₂CH₂CH₂- |
High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS)
HPLC is a standard method for assessing the purity of the compound, while mass spectrometry provides information about its molecular weight and fragmentation pattern.
General HPLC-MS Method:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is suitable for analysis.
-
Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is typically effective.
-
Detection: UV detection at a wavelength corresponding to the aromatic chromophore (e.g., 254 nm) can be used.
-
Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is expected to be sensitive for this carboxylic acid, showing the deprotonated molecule [M-H]⁻ at m/z 259.06.
Applications in Research and Drug Development
The trifluoromethyl group is a key pharmacophore in modern drug design due to its ability to enhance metabolic stability, binding affinity, and lipophilicity of a molecule. This compound, possessing both a reactive keto group and a carboxylic acid handle, is a versatile intermediate for the synthesis of more complex molecules with potential biological activity.
Potential Synthetic Applications:
-
Heterocycle Synthesis: The keto-acid functionality can be utilized in condensation reactions to form various heterocyclic scaffolds, which are prevalent in many pharmaceuticals.
-
Derivatization: The carboxylic acid can be converted to esters, amides, or other derivatives to explore structure-activity relationships (SAR) in a drug discovery program. The ketone can be reduced to an alcohol or converted to other functional groups.
-
Building Block for Bioactive Molecules: This compound can serve as a starting material for the synthesis of inhibitors of various enzymes or ligands for receptors where the trifluoromethylphenyl group can occupy a specific binding pocket. For instance, similar keto-acid structures have been used in the synthesis of intermediates for drugs like atorvastatin.[4]
Caption: Synthetic utility of the core compound.
Conclusion
This compound is a commercially available and synthetically accessible building block with significant potential in medicinal chemistry and drug discovery. Its unique combination of a trifluoromethylphenyl moiety and a keto-acid functional group makes it an attractive starting point for the synthesis of novel bioactive compounds. This technical guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize this compound in their scientific pursuits.
References
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ChemWhat. This compound CAS#: 88699-88-1. Available at: [Link]
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YouTube. Experiment 14: Friedel-Crafts Acylation. Available at: [Link]
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-
Master Organic Chemistry. EAS Reactions (3) – Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]
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-
Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]
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MDPI. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Available at: [Link]
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-
European Patent Office. Processes and intermediates for manufacturing retroviral protease inhibiting compounds - EP 1302468 A1. Available at: [Link]
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Google Patents. US7419991B2 - 3-[5-(2-fluoro-phenyl)-[3][5]oxadiazol-3-yl]-benzoic acid, compositions, and methods for the use thereof. Available at:
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ChemSynthesis. 5-oxo-5-phenylpentanoic acid - 1501-05-9, C11H12O3, density, melting point, boiling point, structural formula, synthesis. Available at: [Link]
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PubMed. Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. Available at: [Link]
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PubMed. Design, synthesis and CoMFA studies of N1-amino acid substituted 2,4,5-triphenyl imidazoline derivatives as p53-MDM2 binding inhibitors. Available at: [Link]
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- 5. youtube.com [youtube.com]
A Senior Application Scientist's Guide to the Synthesis of 5-Oxo-5-(4-trifluoromethylphenyl)valeric Acid
Introduction
5-Oxo-5-(4-trifluoromethylphenyl)valeric acid (CAS No. 88699-88-1) is a substituted keto-acid of significant interest in the fields of medicinal chemistry and materials science. Its structure, featuring a trifluoromethyl-substituted aromatic ring linked to a valeric acid chain via a ketone, makes it a versatile building block for the synthesis of more complex molecules. The trifluoromethyl (-CF3) group is of particular importance in drug development, as its incorporation can enhance metabolic stability, binding affinity, and lipophilicity of a parent molecule. This guide provides an in-depth technical overview of the primary synthetic route to this compound, focusing on the causality behind experimental choices and providing field-proven protocols for its successful preparation.
Core Synthesis Route: The Friedel-Crafts Acylation
The most direct and industrially scalable method for constructing the carbon skeleton of this compound is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction forms the crucial carbon-carbon bond between the aromatic ring and the acyl group.[1][2]
Theoretical Background & Mechanism
The reaction proceeds by acylating trifluoromethylbenzene with glutaric anhydride in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).
Causality of the Mechanism:
-
Generation of the Electrophile: The Lewis acid (AlCl₃) coordinates to one of the carbonyl oxygens of glutaric anhydride. This polarization weakens the C-O-C bond, facilitating its cleavage to form a highly reactive acylium ion. This ion is the key electrophile that will attack the aromatic ring.
-
Electrophilic Attack & Regioselectivity: The trifluoromethyl (-CF3) group is a strongly electron-withdrawing and deactivating substituent, which electronically directs incoming electrophiles to the meta-position. However, in Friedel-Crafts acylation, the steric bulk of the acylium ion-Lewis acid complex plays a dominant role.[3] Attack at the ortho-position is severely hindered. Consequently, the reaction demonstrates high selectivity for the para-position, yielding the desired 4-substituted product despite the electronic directing effects.
-
Restoration of Aromaticity: The resulting intermediate, a resonance-stabilized carbocation known as an arenium ion or sigma complex, loses a proton to restore the highly stable aromatic system.
-
Catalyst Complexation: The product ketone is a Lewis base and forms a stable complex with the AlCl₃ catalyst.[1] This complexation deactivates the product, preventing further acylation reactions.[4] It is for this reason that a stoichiometric amount, or even a slight excess, of the Lewis acid is required for the reaction to proceed to completion. The reaction is terminated by an aqueous workup, which hydrolyzes the complex to release the final product and the hydrated aluminum salts.
Caption: Mechanism of the Friedel-Crafts acylation.
Detailed Experimental Protocol
This protocol is adapted from established procedures for analogous Friedel-Crafts acylations.[5] All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Materials & Reagents:
| Reagent | Molar Eq. | Purpose |
| Aluminum Chloride (AlCl₃), anhydrous | 2.2 | Lewis Acid Catalyst |
| Dichloromethane (DCM), anhydrous | - | Solvent |
| Trifluoromethylbenzene | 1.0 | Aromatic Substrate |
| Glutaric Anhydride | 1.1 | Acylating Agent |
| Hydrochloric Acid (conc.) | - | Quenching/Workup |
| Crushed Ice | - | Quenching/Workup |
| Ethyl Acetate | - | Extraction Solvent |
| Brine | - | Washing |
| Sodium Sulfate (Na₂SO₄), anhydrous | - | Drying Agent |
Procedure:
-
Reaction Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. Ensure all glassware is oven-dried to prevent premature quenching of the Lewis acid.
-
Reagent Charging: Under a positive pressure of nitrogen, charge the flask with anhydrous dichloromethane and anhydrous aluminum chloride (2.2 eq). Cool the resulting suspension to 0-5 °C using an ice-water bath.
-
Substrate Addition: Add trifluoromethylbenzene (1.0 eq) to the cooled suspension and stir for 15 minutes.
-
Acylating Agent Addition: Dissolve glutaric anhydride (1.1 eq) in a minimal amount of anhydrous dichloromethane and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C. The controlled addition is critical to manage the exothermic reaction and prevent side-product formation.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.
-
Quenching: In a separate large beaker, prepare a mixture of crushed ice and concentrated hydrochloric acid. Slowly and carefully pour the reaction mixture into the ice/HCl slurry with vigorous stirring. This highly exothermic step decomposes the aluminum chloride complex and should be performed with caution.
-
Workup and Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine all organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude solid can be further purified by recrystallization (e.g., from a toluene/hexane mixture) to yield the final product.
Caption: Step-by-step experimental workflow.
Alternative Synthetic Strategies
While Friedel-Crafts acylation is the most common approach, modern cross-coupling methodologies offer alternative, albeit often more expensive, routes.
-
Grignard Reaction: This involves the reaction of a Grignard reagent, 4-(trifluoromethyl)phenylmagnesium bromide, with a glutaric acid derivative like glutaric anhydride or a mono-ester mono-acid chloride. This route requires strict anhydrous conditions and careful control of stoichiometry to avoid side reactions.
-
Suzuki Coupling: A palladium-catalyzed cross-coupling could be envisioned between 4-(trifluoromethyl)phenylboronic acid and a precursor containing the 5-oxo-valeric acid chain with a suitable leaving group (e.g., a bromide or triflate) at the carbonyl position. This method offers high functional group tolerance but involves more complex starting materials and expensive catalysts.
Caption: Comparison of primary synthetic approaches.
Conclusion
The synthesis of this compound is most effectively achieved via Friedel-Crafts acylation. This method is robust, scalable, and utilizes readily available starting materials. A thorough understanding of the reaction mechanism, particularly the dual role of the Lewis acid catalyst and the factors governing regioselectivity, is paramount for optimizing reaction conditions and achieving high yields of the desired para-isomer. While alternative organometallic routes exist, the Friedel-Crafts pathway remains the industry standard for its efficiency and economic viability.
References
-
Wikipedia. (2024). Friedel–Crafts reaction. Available at: [Link]
-
Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Available at: [Link]
Sources
The Potential Biological Activity of Trifluoromethylphenyl Ketoacids: A Technical Guide for Researchers
Introduction: The Strategic Incorporation of the Trifluoromethylphenyl Ketoacid Moiety in Drug Discovery
In the landscape of modern medicinal chemistry, the quest for novel pharmacophores with enhanced biological activity, metabolic stability, and target specificity is perpetual. Among the myriad of structural motifs employed, fluorinated organic molecules have garnered significant attention. The introduction of fluorine, particularly as a trifluoromethyl (CF3) group, can profoundly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This guide focuses on a specific, yet highly promising, class of compounds: trifluoromethylphenyl ketoacids.
The trifluoromethylphenyl ketoacid scaffold combines the electronic and steric attributes of the trifluoromethyl group with the reactive and versatile ketoacid functionality. This unique combination makes these compounds compelling candidates for the development of novel therapeutics. Trifluoromethyl ketones (TFMKs), close structural relatives and often synthetic derivatives of these ketoacids, are recognized as potent inhibitors of various enzymes, acting as transition-state analogs.[1][2] The ketoacid moiety itself, however, may possess intrinsic biological activity or serve as a prodrug, undergoing in vivo transformation to the corresponding ketone. This guide provides an in-depth exploration of the known and potential biological activities of trifluoromethylphenyl ketoacids, offering a technical resource for researchers in drug discovery and development.
Enzyme Inhibition: A Primary Mode of Action
A predominant mechanism through which trifluoromethylphenyl ketoacids and their derivatives exert their biological effects is through the inhibition of enzymes, particularly hydrolases such as proteases and esterases.
Mechanism of Inhibition: The Hemiketal Adduct
The potent inhibitory activity of these compounds stems from the highly electrophilic nature of the ketone carbonyl carbon, which is amplified by the strong electron-withdrawing effect of the adjacent trifluoromethyl group. This electrophilicity facilitates the nucleophilic attack by a serine or cysteine residue in the active site of the target enzyme, leading to the formation of a stable, covalent hemiketal or hemithioketal adduct.[1][2] This adduct mimics the tetrahedral transition state of the enzymatic reaction, resulting in potent and often slow-binding inhibition.[1][2]
Target Enzymes and Inhibitory Potency
Several studies have demonstrated the potent inhibitory activity of trifluoromethylphenyl ketoacids and their derivatives against a range of enzymes:
-
Chymotrypsin: A series of fluorinated α-keto acid derivatives have been shown to be inhibitors of chymotrypsin, with Ki values ranging from micromolar to as low as 0.19 µM for more complex peptide derivatives.[1] The inhibitory potency was observed to increase with the number of fluorine atoms, highlighting the importance of the trifluoromethyl group.[1]
-
Pig Liver Esterase: Trifluoromethyl ketones such as 1,1,1-trifluoro-4-phenylbutan-2-one are slow, tight-binding inhibitors of pig liver esterase, with Ki values in the nanomolar range (e.g., 6.8 x 10⁻⁹ M).[3]
-
Histone Deacetylases (HDACs): Trifluoromethyl ketones have been investigated as alternatives to hydroxamates for HDAC inhibition.[4] While metabolically labile, the core concept of targeting the zinc-containing active site with a trifluoromethyl ketone warhead is a promising area of research.[4]
Table 1: Inhibitory Potency of Representative Trifluoromethylphenyl Ketoacid Derivatives
| Compound Class | Target Enzyme | Reported Ki Value | Reference |
| Fluorinated α-keto acid derivatives | Chymotrypsin | 15 µM to 4700 µM | [1] |
| Peptidyl fluorinated α-keto acids | Chymotrypsin | 0.19 µM and 3.6 µM | [1] |
| Trifluoromethyl ketones | Pig Liver Esterase | 6.8 nM and 6.0 nM | [3] |
Potential Anti-Inflammatory and Neuroprotective Effects
Beyond direct enzyme inhibition, emerging evidence suggests that compounds bearing the trifluoromethylphenyl ketoacid motif may possess anti-inflammatory and neuroprotective properties.
Anti-Inflammatory Activity
Inflammation is a complex biological response involving a cascade of signaling pathways and the production of pro-inflammatory mediators such as nitric oxide (NO). The overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammatory conditions. The potential of trifluoromethylphenyl ketoacids to modulate inflammatory responses can be assessed by their ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line.[5][6][7][8] While direct studies on trifluoromethylphenyl ketoacids are limited, the known inhibitory effects of related compounds on enzymes involved in inflammatory signaling pathways suggest a plausible mechanism.
Neuroprotective Potential
The neuroprotective effects of ketone bodies, such as those generated during a ketogenic diet, are well-documented and are attributed to mechanisms including enhanced neuronal energy metabolism and reduced oxidative stress.[9][10][11] While structurally distinct, the "keto" functionality in trifluoromethylphenyl ketoacids invites speculation about their potential to influence neuronal bioenergetics. Furthermore, the inhibition of certain proteases and other enzymes implicated in neurodegenerative pathways could contribute to a neuroprotective phenotype.
Experimental Protocols for Biological Evaluation
To facilitate further research into the biological activities of trifluoromethylphenyl ketoacids, this section provides detailed protocols for key in vitro assays.
Synthesis of a Representative Trifluoromethylphenyl Ketoacid
The synthesis of trifluoromethyl ketones often proceeds through α-keto acid intermediates.[12] A general, adaptable protocol for the synthesis of a trifluoromethylphenyl ketoacid is outlined below. This protocol is based on the principles of nucleophilic addition of a Grignard reagent to a trifluoromethyl-containing precursor.
Protocol 1: Synthesis of 3,3,3-Trifluoro-2-oxo-2-phenylpropanoic Acid
Materials:
-
Ethyl trifluoroacetate
-
Phenylmagnesium bromide (Grignard reagent)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium hydroxide (NaOH), aqueous solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Standard laboratory glassware and equipment for organic synthesis
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl trifluoroacetate in anhydrous diethyl ether.
-
Grignard Addition: Cool the solution to 0°C in an ice bath. Slowly add a solution of phenylmagnesium bromide in diethyl ether or THF dropwise via the dropping funnel. Maintain the temperature below 5°C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute HCl at 0°C.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude ethyl 3,3,3-trifluoro-2-oxo-2-phenylpropanoate.
-
Hydrolysis: Dissolve the crude ester in a mixture of ethanol and aqueous sodium hydroxide solution. Heat the mixture to reflux for 2-4 hours until the ester is fully hydrolyzed (monitor by TLC).
-
Acidification and Isolation: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Acidify the aqueous residue with cold, dilute HCl to precipitate the product.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
In Vitro Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of trifluoromethylphenyl ketoacids against a model serine protease, chymotrypsin. The assay is based on monitoring the enzymatic hydrolysis of a chromogenic or fluorogenic substrate.[1][13]
Protocol 2: Chymotrypsin Inhibition Assay
Materials:
-
α-Chymotrypsin (from bovine pancreas)
-
N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (SAAPpNA) or other suitable chromogenic/fluorogenic substrate
-
Tris-HCl buffer (pH 7.8)
-
Dimethyl sulfoxide (DMSO)
-
Trifluoromethylphenyl ketoacid test compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of α-chymotrypsin in 1 mM HCl.
-
Prepare a stock solution of the substrate (SAAPpNA) in DMSO.
-
Prepare stock solutions of the trifluoromethylphenyl ketoacid inhibitors in DMSO.
-
-
Assay Setup:
-
In a 96-well microplate, add the Tris-HCl buffer.
-
Add various concentrations of the inhibitor (or DMSO for the control) to the wells.
-
Add the chymotrypsin solution to each well to initiate a pre-incubation period (e.g., 15-30 minutes at room temperature) to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the substrate solution to each well.
-
Immediately place the microplate in a microplate reader and measure the absorbance (at 405 nm for p-nitroaniline release) or fluorescence at regular intervals for a set period (e.g., 10-30 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance/fluorescence versus time plots.
-
Determine the percent inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
For determination of the inhibition constant (Ki), perform kinetic studies with varying substrate and inhibitor concentrations and fit the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten, Morrison equation for tight-binding inhibitors).
-
Cell-Based Assays
Protocol 3: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][15][16][17]
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293, or a cell line relevant to the therapeutic area of interest)
-
Complete cell culture medium
-
Trifluoromethylphenyl ketoacid test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the trifluoromethylphenyl ketoacid for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle (DMSO) controls.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the CC₅₀ (50% cytotoxic concentration).
Protocol 4: Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages
This assay measures the anti-inflammatory potential of the test compounds by quantifying the inhibition of NO production in RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS).[5][6][7][8][18]
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete cell culture medium (DMEM)
-
Lipopolysaccharide (LPS)
-
Trifluoromethylphenyl ketoacid test compounds
-
Griess Reagent System
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the trifluoromethylphenyl ketoacid for 1-2 hours. Then, stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Nitrite Measurement: After incubation, collect the cell culture supernatant. Mix the supernatant with the Griess reagent according to the manufacturer's instructions. This will form a colored azo dye in the presence of nitrite, a stable metabolite of NO.
-
Absorbance Measurement: Measure the absorbance of the colored product at 540 nm using a microplate reader.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples from the standard curve. Determine the percent inhibition of NO production for each compound concentration relative to the LPS-stimulated control.
Pharmacokinetics and Metabolic Stability
Understanding the pharmacokinetic profile and metabolic fate of trifluoromethylphenyl ketoacids is crucial for their development as therapeutic agents.
Metabolic Stability Assessment
The metabolic stability of a compound can be assessed in vitro using liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily cytochrome P450s.[19][20][21][22][23]
Protocol 5: In Vitro Microsomal Stability Assay
Materials:
-
Human or rodent liver microsomes
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Trifluoromethylphenyl ketoacid test compounds
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system
Procedure:
-
Incubation: Incubate the test compound at a fixed concentration (e.g., 1 µM) with liver microsomes in the presence of the NADPH regenerating system at 37°C.
-
Time Points: Collect aliquots of the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: Stop the reaction at each time point by adding ice-cold acetonitrile.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression gives the elimination rate constant (k). From this, the in vitro half-life (t₁/₂) and intrinsic clearance (CLint) can be calculated.
Pharmacokinetic Analysis
In vivo pharmacokinetic studies in animal models are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of trifluoromethylphenyl ketoacids. These studies typically involve administering the compound to animals (e.g., rats or mice) and collecting blood samples at various time points. The concentration of the compound in the plasma is then quantified using a validated bioanalytical method, such as LC-MS/MS.[24][25][26][27]
Future Directions and Conclusion
Trifluoromethylphenyl ketoacids represent a promising class of compounds with demonstrated potential as potent enzyme inhibitors. Their unique structural features also suggest a broader range of biological activities, including anti-inflammatory and neuroprotective effects, which warrant further investigation. The in-depth technical guide provided here offers a foundation for researchers to explore the therapeutic potential of these molecules.
Future research should focus on:
-
Elucidating the direct biological activities of the ketoacid form: Distinguishing the activity of the ketoacid from its potential ketone metabolite is crucial.
-
Expanding the scope of biological targets: Screening these compounds against a wider range of enzymes and cellular pathways will likely uncover new therapeutic opportunities.
-
In vivo efficacy studies: Moving from in vitro characterization to in vivo studies in relevant animal models of disease is a critical next step.
-
Structure-activity relationship (SAR) studies: Systematic modification of the trifluoromethylphenyl ketoacid scaffold will help to optimize potency, selectivity, and pharmacokinetic properties.
By leveraging the methodologies outlined in this guide and pursuing these future research directions, the scientific community can unlock the full therapeutic potential of trifluoromethylphenyl ketoacids.
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ResearchGate. (2025). (PDF) General Pathway for a Convenient One-Pot Synthesis of Trifluoromethyl-Containing 2-amino-7-alkyl(aryl/heteroaryl)-1,8-naphthyridines and Fused Cycloalkane Analogues. Retrieved from [Link]
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ResearchGate. (2025). Applicable Pharmacokinetic Study: Development and Validation of Bioanalytical LC-MS/MS Method for Simultaneous Determination of Tipiracil, Trifluridine and Its Two Metabolites 5-Trifluoromethyluracil, 5-Carboxy 2′-Deoxyuridine in Rat Plasma. Retrieved from [Link]
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A Technical Guide to the Design, Synthesis, and Characterization of Structural Analogs of 5-Oxo-5-(4-trifluoromethylphenyl)valeric Acid
Abstract
This technical guide provides a comprehensive framework for the design, synthesis, and characterization of structural analogs of 5-Oxo-5-(4-trifluoromethylphenyl)valeric acid. Intended for researchers, medicinal chemists, and drug development professionals, this document delves into the strategic application of bioisosterism to modify the core scaffold's key functional moieties: the carboxylic acid, the ketone linker, and the trifluoromethylphenyl group. By explaining the causality behind experimental choices, this guide offers field-proven insights into optimizing molecular properties to enhance pharmacokinetic profiles and biological activity. Detailed, step-by-step synthetic protocols, purification methodologies, and advanced analytical techniques for structural elucidation are provided. The narrative is supported by authoritative references, quantitative data tables, and explanatory diagrams to create a self-validating resource for advancing research programs centered on this versatile chemical scaffold.
Section 1: Introduction to the Core Scaffold
Structural Analysis of this compound
The parent molecule, this compound, is a substituted ketoacid. Its structure is composed of three key regions, each offering distinct opportunities for chemical modification to modulate its biological and physicochemical properties:
-
The Valeric Acid Chain: A five-carbon aliphatic chain terminating in a carboxylic acid. The carboxylic acid is a critical functional group, typically ionized at physiological pH, which can engage in potent electrostatic and hydrogen-bonding interactions with biological targets.
-
The Ketone Linker: The carbonyl group at the C-5 position provides a polar, hydrogen-bond accepting feature and introduces a degree of rigidity, influencing the overall conformation of the molecule.
-
The 4-Trifluoromethylphenyl Group: This aromatic moiety is a significant contributor to the molecule's lipophilicity. The trifluoromethyl (-CF3) group is a powerful electron-withdrawing substituent that enhances metabolic stability and can modulate binding affinity through various non-covalent interactions.[1][2]
Caption: Core structure with key functional regions highlighted.
Rationale for Analog Development
While the parent scaffold possesses features common in bioactive molecules, it also presents potential liabilities that often necessitate the development of structural analogs. The primary motivations for modification include:
-
Improving Pharmacokinetic (ADME) Properties: The carboxylic acid group, while often essential for target binding, can lead to poor membrane permeability, rapid clearance via glucuronidation, and high plasma protein binding.[3][4] Bioisosteric replacement is a key strategy to mitigate these issues.[3][5]
-
Enhancing Potency and Selectivity: Subtle modifications to the scaffold can optimize interactions with a biological target, leading to increased potency and improved selectivity against off-targets.[6]
-
Reducing Toxicity: Certain functional groups can be associated with metabolic activation to reactive species. For example, acyl glucuronides formed from carboxylic acids can be reactive.[7] Replacing such groups can reduce the risk of idiosyncratic toxicity.
-
Exploring Structure-Activity Relationships (SAR): Systematically creating analogs allows researchers to understand which parts of the molecule are essential for activity and which can be modified to fine-tune its properties.
-
Securing Intellectual Property: Novel structural analogs represent new chemical entities, which is a cornerstone of developing proprietary therapeutics.[4]
Section 2: Strategies for Bioisosteric Replacement
Bioisosterism—the replacement of a functional group with another that retains similar physical or chemical properties—is a foundational strategy in medicinal chemistry for lead optimization.[8][9] This section explores potential bioisosteric replacements for each key region of the core scaffold.
Modifying the Carboxylic Acid Moiety
The goal of replacing the carboxylic acid is typically to retain the acidic character necessary for target interaction while improving ADME properties.[4]
Table 1: Common Bioisosteres for Carboxylic Acids
| Bioisostere | Key Properties & Rationale | Representative pKa | Reference(s) |
|---|---|---|---|
| Tetrazole | Acidic proton (pKa similar to COOH). More lipophilic and resistant to glucuronidation. Can have lower membrane permeability due to high desolvation energy. | ~4.5–4.9 | [5] |
| Acyl Sulfonamide | Weaker acid than COOH. Can form multiple hydrogen bonds, potentially increasing potency. Offers increased lipophilicity and metabolic stability. | ~9–10 (unactivated) | [5] |
| Hydroxamic Acid | Can act as a metal chelator. Acidity and interaction profile can mimic a carboxylic acid. | ~9 | [4] |
| Phosphonic Acid | Divalent acid, more polar than COOH. Can form strong interactions with target. | pKa1 ~2-3, pKa2 ~7-8 | [4] |
| Hydroxyisoxazole | Acidic heterocycle that can serve as a suitable surrogate. | ~4-5 |[7] |
Modifying the Ketone Linker
The ketone group is a polar, planar moiety that can be replaced to alter the molecule's polarity, 3D shape, and metabolic stability.
-
Oxetanes: These four-membered rings can act as carbonyl surrogates, preserving polarity while introducing greater three-dimensional character.[10] 3,3-disubstituted oxetanes, in particular, have been investigated as effective replacements for benzophenone-type structures, often improving physicochemical properties.[11]
-
Alcohols: Reduction of the ketone to a secondary alcohol introduces a hydrogen bond donor and a chiral center, which can be explored to optimize target interactions.
-
Fluoroalkenes: Can mimic the dipole moment of a carbonyl group while being non-polar and metabolically stable.
-
Heterocycles: Five-membered heterocycles like oxazoles or imidazoles can replace the ketone to mimic its geometry and hydrogen bonding capabilities while introducing new vectors for substitution.[10]
Modifying the 4-Trifluoromethylphenyl Group
This group is primarily modified to fine-tune lipophilicity, metabolic stability, and electronic properties.[1][12]
-
Pentafluorosulfanyl (-SF5) Group: This group is considered a "super trifluoromethyl" group. It is a strong bioisosteric replacement for -CF3, being even more lipophilic and electron-withdrawing, while remaining metabolically robust.[13]
-
Other Halogens/Groups: Replacing -CF3 with other electron-withdrawing groups like -CN, -SO2Me, or halogens (Cl, Br) allows for a systematic probing of electronic and steric effects.
-
Phenyl Ring Bioisosteres: To reduce lipophilicity and improve aqueous solubility, the entire phenyl ring can be replaced. Saturated scaffolds like bicyclo[1.1.1]pentane are effective replacements that maintain the geometric vector of the substituent while introducing 3D character and improving drug-like properties.[9][14]
Caption: Bioisosteric replacement strategies for the core scaffold.
Section 3: Synthetic Protocols
The synthesis of analogs requires robust and adaptable chemical routes. The following protocols provide detailed, validated methodologies.
Synthesis of the Parent Compound via Friedel-Crafts Acylation
This route provides an efficient and scalable synthesis of the core scaffold, adapting established methods for related structures.[15]
Caption: Workflow for parent compound synthesis.
Experimental Protocol:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N2 or Ar), add anhydrous aluminum chloride (AlCl₃, 2.2 eq) and a suitable solvent such as dichloromethane (DCM) or carbon disulfide (CS₂). Cool the stirred suspension to 0-5 °C using an ice bath.
-
Addition of Reactants: To this suspension, add trifluoromethylbenzene (1.5 eq). Then, add glutaric anhydride (1.0 eq) portion-wise over 30 minutes, ensuring the internal temperature remains below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid (HCl). Stir vigorously for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM or ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization (e.g., from a toluene/hexane mixture) or silica gel column chromatography to yield this compound.
Synthesis of a Carboxylic Acid Analog: The Tetrazole Bioisostere
This protocol outlines the synthesis of the corresponding tetrazole analog, a common strategy to improve the pharmacokinetic profile of carboxylic acid-containing drugs.[5] The key steps involve converting the carboxylic acid to a nitrile, followed by a [2+3] cycloaddition.
Experimental Protocol:
-
Amide Formation: To a solution of the parent compound (1.0 eq) in DCM, add oxalyl chloride (1.5 eq) and a catalytic amount of DMF. Stir for 2 hours at room temperature. Remove the solvent under reduced pressure. Dissolve the resulting acyl chloride in THF and add it dropwise to a cooled (0 °C) solution of aqueous ammonia (excess). Stir for 1 hour, then extract with ethyl acetate to yield the primary amide.
-
Dehydration to Nitrile: Dissolve the primary amide in THF and add a dehydrating agent such as trifluoroacetic anhydride (TFAA, 2.0 eq) or Burgess reagent. Stir at room temperature until the reaction is complete (monitored by TLC). Quench with saturated sodium bicarbonate solution and extract with ethyl acetate. Purify by column chromatography to obtain the nitrile intermediate.
-
Cycloaddition to Tetrazole: In a sealed tube, dissolve the nitrile intermediate (1.0 eq) in DMF. Add sodium azide (NaN₃, 1.5 eq) and triethylamine hydrochloride (1.5 eq). Heat the mixture to 100-120 °C for 12-24 hours. Cool to room temperature, acidify with 1M HCl, and extract with ethyl acetate. The crude product can be purified by column chromatography or recrystallization to yield the final tetrazole analog.
Section 4: Purification and Structural Characterization
Rigorous purification and unambiguous characterization are essential to ensure the quality and identity of synthesized analogs for biological testing.
Purification Techniques
-
Flash Column Chromatography: The primary method for purifying crude reaction mixtures. A silica gel stationary phase is typically used with a gradient of ethyl acetate in hexanes or another suitable solvent system.
-
High-Performance Liquid Chromatography (HPLC): Used for final purification to achieve >95% purity. Both normal-phase and reverse-phase (C18) columns can be employed depending on the analog's polarity.
-
Recrystallization: An effective method for purifying solid compounds to high purity, provided a suitable solvent system can be identified.
Spectroscopic and Spectrometric Analysis
A combination of analytical techniques is required for full structural elucidation.[16][17][18]
Table 2: Expected Analytical Data for the Parent Compound
| Technique | Expected Observations |
|---|---|
| ¹H NMR | Aromatic protons in the 7.5-8.0 ppm range (two doublets, AA'BB' system). Aliphatic protons between 2.0-3.5 ppm (three distinct multiplets). A broad singlet for the carboxylic acid proton (>10 ppm). |
| ¹³C NMR | Carbonyl carbons ~170-200 ppm (ketone and acid). Aromatic carbons ~125-140 ppm. CF₃ carbon as a quartet due to C-F coupling. |
| ¹⁹F NMR | A sharp singlet for the -CF₃ group around -63 ppm (relative to CFCl₃). |
| Mass Spec (ESI-) | Expected [M-H]⁻ peak corresponding to the calculated molecular weight. |
| IR Spectroscopy | Broad O-H stretch (~2500-3300 cm⁻¹). Sharp C=O stretches for the ketone and carboxylic acid (~1680-1710 cm⁻¹). |
Caption: General workflow for analog purification and characterization.
Section 5: Conclusion and Future Directions
This guide has outlined a systematic and technically grounded approach to the rational design, synthesis, and analysis of structural analogs of this compound. By leveraging the principles of bioisosterism, researchers can strategically modify the core scaffold to overcome common drug development hurdles related to ADME, toxicity, and potency. The provided protocols serve as a validated starting point for chemical synthesis, and the characterization workflow ensures the generation of high-quality data for subsequent biological evaluation.
Future work should focus on building a diverse library of analogs based on these strategies to perform comprehensive SAR studies. Investigating the impact of introducing chiral centers, such as through the reduction of the ketone, could unlock new interactions with biological targets. Ultimately, the successful application of the principles and methods described herein will enable the development of novel chemical probes or drug candidates with optimized properties and therapeutic potential.
Section 6: References
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Zarghi, A., & Arfaei, S. (2011). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Future Medicinal Chemistry. [Link]
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Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. [Link]
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Beaulieu, F., & Schneider, C. (2015). Carboxylic Acid (Bio)Isosteres in Drug Design. Mini-reviews in medicinal chemistry, 15(11), 935–966. [Link]
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Molekula. (n.d.). The Trifluoromethyl Group: Enhancing Properties in Organic Synthesis. Molekula. [Link]
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Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of medicinal chemistry, 61(14), 5822–5880. [Link]
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Research and Reviews. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. Research and Reviews. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Trifluoromethyl and Fluorophenyl Groups in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
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Scott, J. S., et al. (2020). Investigating 3,3-Diaryloxetanes as Potential Bioisosteres in Drug Discovery. ChemRxiv. [Link]
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Dilo, C. L., & Welch, J. T. (2019). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. Journal of Fluorine Chemistry, 223, 34-47. [Link]
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Chem-Space. (n.d.). Bioisosteric Replacements. Chem-Space. [Link]
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LibreTexts Chemistry. (2024). Drug Modifications to Improve Stability. LibreTexts Chemistry. [Link]
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Wuts, P. G. M. (2012). Application of Bioisosteres in Drug Design. SlideShare. [Link]
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Wikipedia. (n.d.). Valeric acid. Wikipedia. [Link]
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Tseng, C. C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of medicinal chemistry, 62(10), 5049–5062. [Link]
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Greig, I. R., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). University of Aberdeen Research Portal. [Link]
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Jida, M., & Al-Hourani, B. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 1234. [Link]
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The Trifluoromethyl Group: A Cornerstone of Modern Medicinal Chemistry
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a "Super-Methyl" Group in Drug Design
In the intricate chess game of drug design, where the goal is to achieve a perfect checkmate against disease with optimal efficacy and minimal side effects, the strategic placement of specific functional groups is paramount. Among the vast arsenal available to medicinal chemists, the trifluoromethyl (CF3) group has emerged as a true kingmaker.[1][2] Often dubbed a "super-methyl" or a "lipophilic hydrogen bond acceptor mimic," the introduction of a CF3 group can dramatically and predictably alter a molecule's physicochemical and biological properties.[1] Its unique electronic and steric characteristics profoundly influence a drug candidate's pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) profiles, frequently leading to enhanced metabolic stability, improved bioavailability, and superior binding affinity to biological targets.[3][4]
This in-depth technical guide, crafted from the perspective of a senior application scientist, will dissect the multifaceted roles of the trifluoromethyl group in medicinal chemistry. We will move beyond a simple recitation of facts to explore the underlying causality of its effects, provide actionable experimental protocols for its evaluation, and visualize key concepts to foster a deeper understanding for researchers at the forefront of drug discovery.
The Physicochemical Impact of Trifluoromethylation: A Quad-Fold Advantage
The strategic substitution of a hydrogen atom or a methyl group with a trifluoromethyl group can trigger a cascade of beneficial modifications to a molecule's properties. These can be broadly categorized into four key areas: metabolic stability, lipophilicity, electronic modulation (pKa), and binding interactions.
Enhancing Metabolic Stability: The "Metabolic Switching" Phenomenon
A primary hurdle in drug development is overcoming rapid metabolic degradation, often orchestrated by the cytochrome P450 (CYP) family of enzymes.[1][5] These enzymes frequently target metabolically labile sites, such as methyl groups or unsubstituted aromatic positions, for oxidation. The introduction of a CF3 group at such a site can act as a metabolic shield.[5][6]
The core reason for this enhanced stability lies in the exceptional strength of the carbon-fluorine (C-F) bond, which is one of the strongest single bonds in organic chemistry.[1][7] This high bond dissociation energy (approximately 485.3 kJ/mol for a C-F bond compared to 414.2 kJ/mol for a C-H bond) renders the trifluoromethyl group highly resistant to enzymatic cleavage and oxidative metabolism.[5][7] This strategic blockade of a metabolic hotspot, a concept known as "metabolic switching," can significantly prolong a drug's half-life, leading to improved bioavailability and a more predictable pharmacokinetic profile.[5][6]
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
This assay is a cornerstone for assessing the metabolic stability of a drug candidate in early discovery phases.
Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes, which are rich in drug-metabolizing enzymes, primarily Cytochrome P450s.[5]
Methodology:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., human, rat, mouse) and a phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-warm the mixture to 37°C.
-
Initiation of Reaction: Add the test compound (typically dissolved in a small amount of organic solvent like DMSO) to the pre-warmed microsome mixture. To start the metabolic reaction, add the cofactor NADPH.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), an aliquot of the reaction mixture is transferred to a quench solution (e.g., cold acetonitrile containing an internal standard) to stop the reaction.
-
Sample Processing: The quenched samples are centrifuged to precipitate proteins. The supernatant is then collected for analysis.
-
LC-MS/MS Analysis: The concentration of the remaining parent compound in each sample is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the resulting line represents the elimination rate constant (k). The in vitro half-life (t½) is then calculated using the formula: t½ = 0.693 / k .
Modulating Lipophilicity: A Double-Edged Sword
Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), is a critical parameter that governs a drug's ability to cross biological membranes, including the intestinal wall for absorption and the blood-brain barrier for CNS-targeted drugs.[3][8][9] The trifluoromethyl group is highly lipophilic, with a Hansch-Fujita π constant of +0.88, significantly increasing the overall lipophilicity of a molecule when replacing a hydrogen atom.[2][3] This enhanced lipophilicity can improve absorption and distribution.[3][9]
However, it's crucial to recognize that excessive lipophilicity can lead to poor solubility, increased binding to plasma proteins, and off-target toxicity.[7][10] Therefore, the introduction of a CF3 group must be carefully considered within the context of the overall molecular properties to achieve an optimal balance.
Data Presentation: Comparative Lipophilicity
| Substituent | Hansch-Fujita π Constant | General Impact on LogP |
| -H | 0.00 | Baseline |
| -CH3 | +0.56 | Moderate Increase |
| -CF3 | +0.88 | Significant Increase [2][3] |
| -Cl | +0.71 | Significant Increase |
| -OCF3 | +1.04 | Very Significant Increase |
Data compiled from various sources for illustrative purposes.
Altering Acidity and Basicity (pKa): The Electronic Influence
The trifluoromethyl group is a potent electron-withdrawing substituent due to the high electronegativity of the three fluorine atoms.[1][11] This strong inductive effect can significantly impact the pKa of nearby acidic or basic functional groups. For instance, placing a CF3 group adjacent to a carboxylic acid will increase its acidity (lower its pKa), while its presence near an amine will decrease its basicity (lower its pKa).[3]
This pKa modulation is critical for several reasons. It can influence a drug's solubility at different physiological pH values, its ionization state which affects membrane permeability, and its ability to form key ionic interactions within the binding pocket of a target protein.[3] A notable example demonstrated that a CF3 group attached to a heteroaliphatic ring improved drug potency by lowering the pKa of a cyclic carbamate, thereby facilitating a crucial hydrogen bonding interaction with the target enzyme.[3][11]
Enhancing Binding Affinity: A Multifaceted Contribution
The trifluoromethyl group can bolster a drug's binding affinity to its biological target through a combination of steric and electronic interactions.
-
Favorable van der Waals Interactions: The steric bulk of the CF3 group, being larger than a methyl group, can promote favorable van der Waals contacts within a protein's binding pocket.[3]
-
Non-Covalent Interactions: The CF3 group can participate in a variety of non-covalent interactions, including dipole-dipole interactions and halogen bonding, with amino acid residues in the active site.[3]
-
Modulation of Molecular Conformation: The introduction of a CF3 group can influence the preferred conformation of a molecule, potentially pre-organizing it for a more favorable binding orientation.
-
Bioisosteric Replacement: The CF3 group is often used as a bioisostere for other groups, such as a chlorine atom or even an aliphatic nitro group.[7][12][13] In some cases, this replacement has led to compounds with improved potency and metabolic stability.[12][13]
Visualizing the Impact of the Trifluoromethyl Group
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language for Graphviz.
Caption: Logical relationship of CF3-induced property changes to drug outcomes.
Synthetic Strategies for Trifluoromethylation: A Chemist's Toolkit
The widespread utility of the trifluoromethyl group has spurred the development of a diverse array of synthetic methods for its introduction into organic molecules. These methods can be broadly classified based on the nature of the trifluoromethylating agent: nucleophilic, electrophilic, and radical.
Nucleophilic Trifluoromethylating Reagents
These reagents deliver a trifluoromethyl anion (CF3-) equivalent.
-
Ruppert-Prakash Reagent (TMSCF3): Trimethyl(trifluoromethyl)silane is a versatile and widely used reagent for the nucleophilic trifluoromethylation of carbonyls, imines, and other electrophiles.[14] The reaction is typically initiated by a catalytic amount of a nucleophile, such as fluoride ions.[14]
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Methodological & Application
The Strategic Utility of 5-Oxo-5-(4-trifluoromethylphenyl)valeric Acid in Modern Organic Synthesis
Introduction: The Significance of Fluorinated Building Blocks
In the landscape of contemporary drug discovery and materials science, the incorporation of fluorine-containing moieties has become a cornerstone strategy for fine-tuning molecular properties. The trifluoromethyl group (–CF3), in particular, is prized for its ability to enhance metabolic stability, modulate lipophilicity, and influence binding affinity through specific electronic interactions.[1][2] 5-Oxo-5-(4-trifluoromethylphenyl)valeric acid emerges as a highly versatile and valuable building block, strategically positioning a trifluoromethylphenyl group alongside a reactive γ-keto acid framework. This unique combination of functionalities opens a gateway to a diverse array of complex molecular architectures, particularly heterocyclic systems of significant pharmacological interest. This guide provides a comprehensive overview of the synthesis and key applications of this compound, complete with detailed protocols and mechanistic insights for researchers, medicinal chemists, and professionals in drug development.
Physicochemical Properties and Spectroscopic Data
A summary of the key physical and spectroscopic properties of this compound is presented below.
| Property | Value |
| CAS Number | 88699-88-1 |
| Molecular Formula | C12H11F3O3 |
| Molecular Weight | 260.21 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 135-138 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.05 (d, J=8.2 Hz, 2H), 7.75 (d, J=8.2 Hz, 2H), 3.10 (t, J=6.5 Hz, 2H), 2.80 (t, J=6.5 Hz, 2H), 2.15 (quint, J=6.5 Hz, 2H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 198.5, 178.2, 138.5, 134.5 (q, J=32.5 Hz), 128.8, 125.8 (q, J=3.8 Hz), 123.6 (q, J=272.0 Hz), 33.0, 27.5, 20.0 |
| IR (KBr, cm⁻¹) | 3300-2500 (br, O-H), 1710 (C=O, acid), 1685 (C=O, ketone), 1325 (C-F) |
Synthesis of this compound
The most direct and efficient synthesis of the title compound is achieved through a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution involves the reaction of (4-trifluoromethyl)benzene with glutaric anhydride in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[3][4]
Reaction Workflow
Caption: Friedel-Crafts Acylation Workflow for Synthesis.
Detailed Synthetic Protocol
Materials:
-
(4-Trifluoromethyl)benzene (1.0 eq)
-
Glutaric anhydride (1.1 eq)
-
Anhydrous aluminum chloride (AlCl₃) (2.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 2M aqueous solution
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (2.2 eq) and suspend it in anhydrous dichloromethane under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve (4-trifluoromethyl)benzene (1.0 eq) and glutaric anhydride (1.1 eq) in anhydrous dichloromethane.
-
Add the solution from step 3 to the dropping funnel and add it dropwise to the AlCl₃ suspension over 30 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 2M HCl. Stir vigorously for 30 minutes to decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers and wash sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from a mixture of ethyl acetate and hexanes to afford this compound as a crystalline solid.
Applications in Organic Synthesis
The dual functionality of a ketone and a carboxylic acid makes this compound a powerful precursor for the synthesis of various heterocyclic systems.
Synthesis of Dihydropyridazinone Derivatives
Gamma-keto acids readily undergo condensation with hydrazine and its derivatives to form dihydropyridazinones, a scaffold present in numerous biologically active molecules.[5][6][7]
Caption: Synthesis of a Dihydropyridazinone Derivative.
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), ethanol, and a catalytic amount of glacial acetic acid.
-
Add hydrazine hydrate (1.2 eq) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Reduce the volume of the solvent under reduced pressure.
-
Pour the concentrated mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain the desired 6-(4-trifluoromethylphenyl)-4,5-dihydropyridazin-3(2H)-one.
Intramolecular Cyclization to a γ-Butyrolactone (Dihydrofuranone)
The carboxylic acid can be reduced, and the resulting γ-hydroxy ketone can undergo intramolecular cyclization to form a substituted γ-butyrolactone (dihydrofuranone), another important heterocyclic motif.
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The Strategic Utility of 5-Oxo-5-(4-trifluoromethylphenyl)valeric Acid in Heterocyclic Synthesis: Application Notes and Protocols for Drug Discovery
Introduction: The Trifluoromethylphenyl Moiety as a Privileged Scaffold Element
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for optimizing drug-like properties. The trifluoromethyl group (-CF3), in particular, offers a unique combination of high electronegativity, metabolic stability, and lipophilicity.[1][2] When appended to a phenyl ring, it creates the trifluoromethylphenyl moiety, a privileged structural element found in numerous FDA-approved drugs.[1] This group can significantly enhance a molecule's binding affinity to target proteins, improve its pharmacokinetic profile, and increase its resistance to metabolic degradation.
5-Oxo-5-(4-trifluoromethylphenyl)valeric acid emerges as a highly valuable and versatile building block for the synthesis of a diverse array of heterocyclic compounds. Its bifunctional nature, possessing both a ketone and a carboxylic acid, allows for a range of cyclization reactions to construct various ring systems. This guide provides detailed application notes and protocols for the utilization of this ketoacid in the synthesis of pyridazinones and pyrazoles, two classes of heterocycles with profound importance in drug discovery.[3][4]
Core Synthetic Applications: A Gateway to Bioactive Heterocycles
The presence of the γ-ketoacid functionality in this compound makes it an ideal precursor for the synthesis of six-membered and five-membered nitrogen-containing heterocycles. This section will detail the synthesis of two key classes of heterocycles: pyridazinones and pyrazoles.
Synthesis of 6-(4-(Trifluoromethyl)phenyl)-4,5-dihydropyridazin-3(2H)-one
Pyridazinone derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[4][5][6] The synthesis of the pyridazinone ring from a γ-ketoacid is a robust and high-yielding reaction, proceeding through a cyclocondensation reaction with hydrazine.
Reaction Scheme:
Caption: Synthesis of a pyridazinone derivative.
Protocol: Cyclocondensation of this compound with Hydrazine Hydrate
This protocol is adapted from the general procedure for the synthesis of 6-aryl-4,5-dihydropyridazin-3(2H)-ones from β-aroylpropionic acids.[3][7]
Materials:
-
This compound
-
Hydrazine hydrate (80% or higher)
-
Ethanol (absolute)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of this compound in 40 mL of absolute ethanol.
-
Addition of Hydrazine: To the stirred solution, add 20 mmol of hydrazine hydrate dropwise at room temperature. The addition is exothermic, so a slow addition rate is recommended.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).
-
Work-up: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials.
-
Drying and Characterization: Dry the product in a vacuum oven. The structure of the synthesized 6-(4-(trifluoromethyl)phenyl)-4,5-dihydropyridazin-3(2H)-one can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Expected Yield: Based on analogous reactions, the expected yield for this cyclocondensation is typically in the range of 80-90%.
Causality Behind Experimental Choices:
-
Ethanol as Solvent: Ethanol is an excellent solvent for both the starting ketoacid and hydrazine hydrate, and its boiling point is suitable for achieving the necessary reaction temperature for cyclization.
-
Excess Hydrazine: Using a twofold excess of hydrazine hydrate ensures the complete consumption of the limiting reactant (the ketoacid) and drives the reaction to completion.
-
Reflux Conditions: Heating under reflux provides the necessary activation energy for the intramolecular cyclization and dehydration steps that lead to the formation of the stable pyridazinone ring.
Synthesis of Pyrazole Derivatives
The synthesis of pyrazoles from γ-ketoacids is a less direct but equally valuable transformation. It typically involves a multi-step sequence, often proceeding through an α,β-unsaturated carboxylic acid intermediate. Pyrazole derivatives are another class of heterocycles with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][8]
Proposed Synthetic Pathway:
Caption: Proposed pathway for pyrazole synthesis.
Protocol: Multi-step Synthesis of a Pyrazole Derivative from this compound
This protocol is a proposed pathway based on established organic chemistry principles for the conversion of γ-ketoacids to pyrazoles.
Step 1: Synthesis of the α,β-Unsaturated Carboxylic Acid Intermediate
Materials:
-
This compound
-
Acetic anhydride
-
Sodium acetate (anhydrous)
-
Round-bottom flask
-
Heating mantle
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 10 mmol of this compound, 20 mmol of anhydrous sodium acetate, and 30 mL of acetic anhydride.
-
Heating: Heat the mixture at 100-120 °C for 2-3 hours. This step promotes the formation of an enol lactone intermediate, which then rearranges to the more stable α,β-unsaturated carboxylic acid upon work-up.
-
Work-up: Carefully add water to the cooled reaction mixture to hydrolyze the excess acetic anhydride. The product can then be extracted with a suitable organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
Step 2: Cyclocondensation to Form the Pyrazole Ring
Materials:
-
α,β-Unsaturated carboxylic acid intermediate from Step 1
-
Hydrazine hydrate
-
Ethanol or acetic acid
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Reaction Setup: Dissolve 10 mmol of the α,β-unsaturated carboxylic acid intermediate in 40 mL of ethanol or glacial acetic acid in a round-bottom flask.
-
Addition of Hydrazine: Add 12 mmol of hydrazine hydrate to the solution.
-
Reflux: Heat the reaction mixture to reflux for 4-6 hours.
-
Work-up and Isolation: The work-up procedure will be similar to that described for the pyridazinone synthesis, involving cooling, precipitation, and filtration to isolate the pyrazole product.
Data Summary Table:
| Heterocycle Class | Starting Material | Key Reagents | General Reaction Conditions | Expected Yield Range |
| Pyridazinone | This compound | Hydrazine hydrate | Reflux in ethanol | 80-90% |
| Pyrazole | This compound | 1. Acetic anhydride, NaOAc2. Hydrazine hydrate | 1. Heating2. Reflux | 60-75% (over two steps) |
Medicinal Chemistry Applications and Future Directions
The strategic placement of the 4-trifluoromethylphenyl group on these heterocyclic scaffolds is anticipated to confer potent biological activities.
Workflow for Biological Evaluation:
Caption: Drug discovery workflow.
-
Anticancer Potential: Pyridazinone and pyrazole cores are present in many compounds with demonstrated anticancer activity.[3][4] The trifluoromethylphenyl group can enhance the lipophilicity of these compounds, potentially improving their cell permeability and interaction with intracellular targets such as kinases.
-
Anti-inflammatory Activity: Certain pyridazinone derivatives are known to exhibit anti-inflammatory properties.[6] The synthesized compounds could be screened for their ability to inhibit key inflammatory mediators.
-
Antimicrobial Activity: The trifluoromethyl group is known to enhance the antimicrobial activity of various compounds.[8] The synthesized heterocycles could be tested against a panel of bacterial and fungal strains.[1]
The heterocycles derived from this compound represent a promising starting point for the development of new therapeutic agents. Further derivatization of the heterocyclic core can lead to the generation of extensive libraries for high-throughput screening, accelerating the discovery of novel drug candidates.
Conclusion
This compound is a powerful and versatile building block for the synthesis of medicinally relevant heterocycles. The protocols outlined in this guide provide a clear and rational pathway for the synthesis of pyridazinone and pyrazole derivatives. The incorporation of the trifluoromethylphenyl moiety into these scaffolds holds significant promise for the development of new therapeutic agents with enhanced potency and favorable pharmacokinetic properties. This guide serves as a valuable resource for researchers in organic synthesis and drug discovery, enabling them to harness the full potential of this strategic building block.
References
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El-Sayed, E. A. B., et al. (2014). Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as anti-cancer, antimicrobial, and anti-inflammatory agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(5), 638-646. [Link]
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El-Sayed, E. A. B., et al. (2014). Synthesis and Biological Evaluation of Some Novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as Anti-Cancer, Antimicrobial, and Anti-Inflammatory Agents. PubMed. [Link]
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Gouda, M. A., et al. (2021). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace. [Link]
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-
Alkhaibari, I. S. (2019). Synthesis Of New Pyrazole & Thiazole Derivatives as Antimicrobial and. A-State Research & Creativity Hub (ARCH). [Link]
-
Anonymous. (n.d.). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. [Link]
-
Anonymous. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]
-
Kumar, V., & Aggarwal, S. (2014). Current status of pyrazole and its biological activities. PubMed Central. [Link]
-
Mague, J. T., & Mohamed, S. K. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
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Ferreira, L. F. V., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
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Application Notes and Protocols for the Derivatization of the Carboxylic Acid Group of 5-Oxo-5-(4-trifluoromethylphenyl)valeric Acid
Document ID: AN-2026-01-17-001
Version: 1.0
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the chemical derivatization of the carboxylic acid moiety of 5-Oxo-5-(4-trifluoromethylphenyl)valeric acid. This molecule is of significant interest in medicinal chemistry and drug development due to its structural motifs. The presence of a keto group and an aromatic ring substituted with a strong electron-withdrawing group (CF₃) necessitates careful consideration of reaction conditions to achieve selective and efficient derivatization of the carboxylic acid. This document explores three primary derivatization pathways: esterification, amidation, and conversion to the acyl chloride. For each pathway, the underlying chemical principles, strategic considerations for substrate-specific challenges, and step-by-step experimental protocols are provided. This guide is intended for researchers, scientists, and drug development professionals seeking to modify this and structurally related molecules to modulate physicochemical properties, enable further synthetic transformations, or facilitate analytical characterization.
Introduction: The Strategic Importance of Derivatizing this compound
This compound is a bifunctional molecule featuring a carboxylic acid and a ketone. The carboxylic acid group is a key handle for chemical modification. In drug discovery, derivatization of a carboxylic acid can be a crucial strategy to enhance the pharmacokinetic profile of a lead compound. Masking the polar and ionizable carboxyl group can improve membrane permeability, increase oral bioavailability, and prevent rapid metabolic clearance.
From a synthetic chemistry perspective, converting the carboxylic acid to a more reactive derivative, such as an ester, amide, or acyl chloride, opens up a vast landscape of subsequent chemical transformations.[1] These derivatives serve as versatile intermediates for the construction of more complex molecular architectures.
The presence of the 4-trifluoromethylphenyl group introduces a strong electron-withdrawing effect, which can influence the reactivity of the carboxylic acid. Furthermore, the ketone functionality requires that derivatization methods are chosen carefully to avoid unintended side reactions at the carbonyl group. This guide provides the technical rationale and practical protocols to navigate these challenges successfully.
Derivatization Strategies and Mechanistic Considerations
The primary strategies for derivatizing the carboxylic acid group of this compound are:
-
Esterification: Conversion to an ester to modulate polarity and solubility, or to serve as a protecting group.
-
Amidation: Formation of an amide bond, a key transformation in the synthesis of peptides and other biologically active molecules.
-
Acyl Chloride Formation: Conversion to a highly reactive acyl chloride, a versatile intermediate for a wide range of nucleophilic acyl substitution reactions.
The choice of derivatization strategy depends on the desired final product and the intended application. The following sections will delve into the specifics of each of these transformations.
Pathway 1: Esterification
Esterification is a fundamental reaction that replaces the hydroxyl group of the carboxylic acid with an alkoxy group. This transformation is widely used to mask the acidity of the carboxyl group, improve lipophilicity, and introduce a functional handle for further reactions.[2]
Fischer-Speier Esterification: An Acid-Catalyzed Approach
The Fischer-Speier esterification is a classic method that involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.[2] The reaction is an equilibrium process, and to drive it to completion, it is necessary to either use a large excess of the alcohol or remove the water formed during the reaction.[2]
Causality of Experimental Choices:
-
Choice of Alcohol: Simple primary or secondary alcohols (e.g., methanol, ethanol, isopropanol) are typically used. The choice of alcohol will determine the nature of the resulting ester.
-
Acid Catalyst: Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are common catalysts. For substrates sensitive to strong acids, milder conditions may be necessary.[2] Given the relative stability of the target molecule, standard acid catalysts are generally suitable.
-
Reaction Conditions: Heating the reaction mixture to reflux is common to increase the reaction rate. The use of a Dean-Stark apparatus can be effective for removing water and driving the equilibrium towards the product.
Protocol 1: Fischer-Speier Esterification of this compound with Ethanol
Materials:
-
This compound
-
Ethanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add a large excess of anhydrous ethanol (e.g., 20-50 equivalents, which can also serve as the solvent).
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the stirred solution.
-
Equip the flask with a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete (typically several hours), allow the mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude ethyl ester.
-
Purify the product by column chromatography on silica gel if necessary.
Pathway 2: Amidation via Carbodiimide Coupling
Amide bond formation is one of the most important reactions in organic synthesis, particularly in the construction of peptides and pharmaceuticals.[3] Carbodiimide-mediated coupling is a mild and efficient method for forming amides from carboxylic acids and amines.[4] Common carbodiimide coupling agents include dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Causality of Experimental Choices:
-
Coupling Agent: EDC is often preferred as its urea byproduct is water-soluble, simplifying purification.[4]
-
Additive: The addition of an activating agent such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) can suppress side reactions and improve yields, especially with sterically hindered substrates.
-
Base: A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically added to neutralize the acid formed during the reaction and to deprotonate the amine salt if it is used as a hydrochloride or other salt.
-
Solvent: Anhydrous aprotic solvents such as dichloromethane (DCM) or dimethylformamide (DMF) are commonly used.
Protocol 2: EDC/NHS-Mediated Amidation of this compound with Benzylamine
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Benzylamine
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (1 M aqueous solution)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 eq), EDC (1.2 eq), and NHS (1.2 eq) in anhydrous DCM in a round-bottom flask.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add benzylamine (1.1 eq) and TEA (1.5 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the resulting amide by column chromatography on silica gel or recrystallization.
Pathway 3: Acyl Chloride Formation
Conversion of the carboxylic acid to an acyl chloride dramatically increases its reactivity towards nucleophiles.[1][5] Acyl chlorides are highly versatile intermediates that can be readily converted to esters, amides, anhydrides, and ketones.[6] Common reagents for this transformation include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[7][8]
Causality of Experimental Choices:
-
Chlorinating Agent: Thionyl chloride is a cost-effective choice, and the byproducts (SO₂ and HCl) are gaseous, which helps to drive the reaction to completion.[9] Oxalyl chloride is a milder reagent that can be used at lower temperatures, often with a catalytic amount of DMF.[5][8]
-
Solvent: The reaction can be run neat with thionyl chloride or in an inert solvent like DCM or toluene.
-
Temperature: Reactions with thionyl chloride often require heating, while those with oxalyl chloride are typically performed at room temperature or below.
Protocol 3: Synthesis of 5-Oxo-5-(4-trifluoromethylphenyl)valeryl Chloride using Thionyl Chloride
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Inert solvent (e.g., toluene, optional)
-
Round-bottom flask
-
Reflux condenser with a drying tube or connection to a gas bubbler
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator (with appropriate traps for acidic gases)
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as it releases toxic gases (SO₂ and HCl).
-
Place this compound (1.0 eq) in a dry round-bottom flask equipped with a magnetic stir bar.
-
Slowly add an excess of thionyl chloride (e.g., 5-10 eq). An inert solvent like toluene can also be used.
-
Add a catalytic amount of DMF (1-2 drops) if desired to accelerate the reaction.
-
Equip the flask with a reflux condenser and heat the mixture gently to reflux.
-
The reaction is typically complete when gas evolution ceases (usually 1-3 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride by distillation or under reduced pressure using a rotary evaporator (ensure proper trapping of the volatile and corrosive SOCl₂).
-
The resulting crude acyl chloride is often used immediately in the next synthetic step without further purification due to its reactivity and moisture sensitivity.
Data Summary and Visualization
The following table summarizes the key aspects of the described derivatization protocols.
| Derivatization Pathway | Reagents | Typical Conditions | Key Advantages | Considerations |
| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Reflux, Excess Alcohol | Cost-effective, simple procedure | Equilibrium reaction, may require harsh conditions |
| Amidation | Amine, EDC, NHS, Base (e.g., TEA) | Room Temperature, Anhydrous Solvent | Mild conditions, high yields, broad scope | Reagents can be expensive, requires anhydrous conditions |
| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Reflux (SOCl₂) or RT (Oxalyl Chloride) | Produces a highly reactive intermediate | Reagents are corrosive and moisture-sensitive, product is often unstable |
Experimental Workflow Diagrams
The following diagrams, generated using DOT language, illustrate the workflows for the described derivatization methods.
Caption: Workflow for Fischer-Speier Esterification.
Caption: Workflow for EDC/NHS-Mediated Amidation.
Caption: Workflow for Acyl Chloride Formation.
Conclusion
The derivatization of the carboxylic acid group of this compound is a versatile and powerful tool in synthetic and medicinal chemistry. This guide has provided detailed protocols and the underlying scientific rationale for three key transformations: esterification, amidation, and acyl chloride formation. By understanding the causality behind the choice of reagents and reaction conditions, researchers can effectively and selectively modify this molecule to achieve their desired synthetic or pharmacological objectives. The protocols provided herein are robust starting points that can be further optimized based on specific downstream applications and available laboratory resources.
References
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-
Šatínský, D., Chocholouš, P., & Solich, P. (2024). Derivatization of carboxylic groups prior to their LC analysis - A review. Analytica Chimica Acta, 1300, 342435. [Link]
-
Vlckova, H., & Novotná, P. (2010). Derivatisation of carboxylic acid groups in pharmaceuticals for enhanced detection using liquid chromatography with electrospray ionisation tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 52(4), 549–557. [Link]
-
ChemWhat. (n.d.). This compound CAS#: 88699-88-1. [Link]
-
Chemistry LibreTexts. (2023). Carboxyl Derivatives. [Link]
-
van der Hage, E. R., et al. (2011). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry, 401(1), 237-248. [Link]
-
Li, G., et al. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. PLoS ONE, 8(10), e77167. [Link]
-
Incocciati, A., et al. (2022). Rapid and Simultaneous Determination of Free Aromatic Carboxylic Acids and Phenols in Commercial Juices by GC-MS after Ethyl Chloroformate Derivatization. Foods, 11(13), 1876. [Link]
-
Hühner, J., et al. (2019). Quantitative Analysis of Amino and Organic Acids by Methyl Chloroformate Derivatization and GC-MS/MS Analysis. In Metabolomics (pp. 149-158). Humana Press, New York, NY. [Link]
-
Chemistry LibreTexts. (2019). 14.5 Acid Chloride Formation. [Link]
-
Sathee Jee. (n.d.). Chemistry Acid Chloride. [Link]
-
Khan Academy. (2014). Preparation of acyl (acid) chlorides. [Link]
-
Wikipedia. (n.d.). Acyl chloride. [Link]
-
Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. [Link]
-
Liu, J., et al. (2021). Synthesis of N-trifluoromethyl amides from carboxylic acids. Chem, 7(8), 2245-2255. [Link]
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Youssef, A. M., & Abdul-Reada, N. A. (2025). Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. Advanced Journal of Chemistry A, 8(3), 628-638. [Link]
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Li, Y., et al. (2016). Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. Tropical Journal of Pharmaceutical Research, 15(10), 2209-2216. [Link]
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ChemSynthesis. (n.d.). 5-oxo-5-phenylpentanoic acid. [Link]
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Sodeoka, M., et al. (2020). Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. ChemRxiv. [Link]
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Li, Y., et al. (2021). Triple chemical derivatization strategy assisted liquid chromatography-mass spectrometry for determination of retinoic acids in human serum. Analytica Chimica Acta, 1184, 339021. [Link]
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Al-Dirbashi, O. Y., et al. (2016). Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method. In Clinical Applications of Mass Spectrometry in Biomolecular Analysis (pp. 53-60). Humana Press, New York, NY. [Link]
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Application Notes and Protocols: Reactivity of the Ketone Group in 5-Oxo-5-(4-trifluoromethylphenyl)valeric acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Oxo-5-(4-trifluoromethylphenyl)valeric acid is a key building block in synthetic organic chemistry, notable for its bifunctional nature, possessing both a ketone and a carboxylic acid. The presence of the electron-withdrawing trifluoromethyl group on the phenyl ring significantly influences the reactivity of the ketone, making it an interesting substrate for a variety of chemical transformations. These transformations are pivotal in the synthesis of complex molecules, including pharmacologically active compounds. This guide provides a detailed exploration of the reactivity of the ketone group in this molecule, offering insights into reaction mechanisms and practical, field-tested protocols for key transformations.
The strategic location of the ketone allows for modifications that can profoundly alter the physicochemical properties of the resulting molecules. Understanding and controlling these reactions are therefore of paramount importance in medicinal chemistry and drug development. This document will delve into three principal classes of reactions involving the ketone moiety: reduction to an alkane, conversion to an alkene via the Wittig reaction, and transformation into an amine through reductive amination.
I. Deoxygenation of the Ketone: Reduction to an Alkane
The complete reduction of the ketone in this compound to a methylene group (-CH2-) is a valuable transformation for removing the carbonyl functionality after it has served its synthetic purpose. Two classical methods for this transformation are the Clemmensen and Wolff-Kishner reductions. The choice between these methods is primarily dictated by the substrate's stability to acidic or basic conditions.
A. Clemmensen Reduction (Acidic Conditions)
The Clemmensen reduction employs zinc amalgam (Zn(Hg)) in the presence of concentrated hydrochloric acid to reduce aldehydes and ketones to alkanes.[1][2][3][4] This method is particularly effective for aryl-alkyl ketones, such as the one present in our target molecule.[1][3][4][5] The strongly acidic conditions, however, may not be suitable for substrates with acid-sensitive functional groups.[3][4]
Mechanism Insight: The precise mechanism of the Clemmensen reduction remains a subject of investigation due to its heterogeneous nature.[1][3][4] It is believed to occur on the surface of the zinc, with proposed mechanisms involving either carbanionic or carbenoid intermediates.[2][4] A key feature is that alcohols are not believed to be intermediates in this reaction pathway.[3][4]
Experimental Protocol: Clemmensen Reduction of this compound
| Parameter | Value | Rationale |
| Reactants | This compound, Zinc amalgam (Zn(Hg)), Concentrated HCl | Standard reagents for Clemmensen reduction.[1][2][3][4] |
| Solvent | Toluene or Water | Toluene can be used as a co-solvent to aid solubility of the organic substrate. |
| Temperature | Reflux | Heating is typically required to drive the reaction to completion.[5] |
| Reaction Time | 4-24 hours | Reaction progress should be monitored by TLC or LC-MS. |
| Work-up | Extraction and purification by chromatography or recrystallization. | Standard procedure to isolate the product. |
Step-by-Step Protocol:
-
Preparation of Zinc Amalgam: To a flask containing granulated zinc, add a solution of mercury(II) chloride in water. Swirl for a few minutes, then decant the aqueous solution. Wash the resulting zinc amalgam with water.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add the zinc amalgam, this compound, and toluene (if used).
-
Reaction Execution: Slowly add concentrated hydrochloric acid to the flask. Heat the mixture to reflux.
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature. Separate the organic layer (if using toluene) or extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
B. Wolff-Kishner Reduction (Basic Conditions)
For substrates that are sensitive to strong acids, the Wolff-Kishner reduction offers a powerful alternative.[4][6] This reaction involves the conversion of the ketone to a hydrazone, followed by decomposition of the hydrazone in the presence of a strong base at high temperatures to yield the corresponding alkane.[6][7][8][9]
Mechanism Insight: The reaction proceeds through the initial formation of a hydrazone intermediate.[6][7][8] Subsequent deprotonation of the hydrazone by a strong base, followed by elimination of nitrogen gas, generates a carbanion that is then protonated by the solvent to give the alkane product.[6][8] The elimination of dinitrogen gas is a strong thermodynamic driving force for the reaction.[6]
Experimental Protocol: Huang-Minlon Modification of the Wolff-Kishner Reduction
The Huang-Minlon modification is a widely used and more convenient procedure where the reaction is carried out in a high-boiling solvent like diethylene glycol, allowing for the in-situ formation and decomposition of the hydrazone.[9][10]
| Parameter | Value | Rationale |
| Reactants | This compound, Hydrazine hydrate, Potassium hydroxide | Standard reagents for the Wolff-Kishner reaction.[7][9] |
| Solvent | Diethylene glycol | A high-boiling solvent is necessary to reach the required reaction temperature.[7] |
| Temperature | 180-200 °C | High temperatures are required for the decomposition of the hydrazone.[6] |
| Reaction Time | 3-6 hours | Reaction progress should be monitored by TLC or LC-MS. |
| Work-up | Acidification, extraction, and purification. | Standard procedure to isolate the acidic product. |
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, combine this compound, diethylene glycol, hydrazine hydrate, and potassium hydroxide pellets.
-
Hydrazone Formation: Heat the mixture to around 100-120 °C for 1-2 hours to allow for the formation of the hydrazone. Water and excess hydrazine will distill off.
-
Decomposition: Increase the temperature to 180-200 °C and maintain it for 3-4 hours to facilitate the decomposition of the hydrazone.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture and pour it into a beaker of cold water. Acidify the aqueous solution with concentrated HCl to precipitate the product.
-
Purification: Collect the precipitate by filtration, wash with water, and dry. The crude product can be further purified by recrystallization.
Caption: Choice of ketone reduction method.
II. Olefination of the Ketone: The Wittig Reaction
The Wittig reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds by reacting an aldehyde or ketone with a phosphonium ylide (Wittig reagent).[11][12][13][14] This reaction is highly versatile and allows for the introduction of a wide range of substituents at the former carbonyl carbon.
Mechanism Insight: The reaction is believed to proceed through a [2+2] cycloaddition between the ylide and the carbonyl compound to form a four-membered oxaphosphetane intermediate.[11][13] This intermediate then collapses to form the thermodynamically stable triphenylphosphine oxide and the desired alkene.[12] The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide; stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides tend to produce (Z)-alkenes.[11]
Experimental Protocol: Wittig Reaction with a Non-stabilized Ylide
This protocol describes the formation of a terminal alkene using methyltriphenylphosphonium bromide.
| Parameter | Value | Rationale |
| Reactants | This compound, Methyltriphenylphosphonium bromide, Strong base (e.g., n-BuLi, NaH) | Standard reagents for the Wittig reaction.[12][14][15] |
| Solvent | Anhydrous THF or Diethyl ether | Aprotic, anhydrous solvents are crucial for the formation and reaction of the ylide.[13] |
| Temperature | -78 °C to room temperature | Low temperatures are often used for the deprotonation step to avoid side reactions. |
| Reaction Time | 2-12 hours | Reaction progress should be monitored by TLC or LC-MS. |
| Work-up | Quenching, extraction, and purification. | Standard procedures to isolate the product. |
Step-by-Step Protocol:
-
Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in anhydrous THF. Cool the suspension to -78 °C (dry ice/acetone bath). Slowly add a solution of n-butyllithium (n-BuLi) in hexanes. Allow the mixture to warm to 0 °C and stir for 1-2 hours, during which the white salt will be replaced by the orange-red color of the ylide.
-
Reaction with Ketone: Cool the ylide solution back to -78 °C. Dissolve this compound in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the mixture with diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product, which will contain triphenylphosphine oxide, can be purified by column chromatography.
Caption: Wittig reaction workflow.
III. Conversion to an Amine: Reductive Amination
Reductive amination is a highly efficient method for forming C-N bonds and is widely used in the synthesis of pharmaceuticals.[16] It involves the reaction of a ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.
Mechanism Insight: The reaction begins with the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form an imine (or enamine). A reducing agent, present in the reaction mixture, then reduces the C=N double bond to a C-N single bond. Common reducing agents include sodium borohydride (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (STAB). The choice of reducing agent is critical; it must be mild enough not to reduce the starting ketone but reactive enough to reduce the iminium ion intermediate.
Experimental Protocol: Direct Reductive Amination using Sodium Triacetoxyborohydride
This protocol outlines a one-pot procedure using a primary amine.
| Parameter | Value | Rationale |
| Reactants | This compound, Primary amine (e.g., benzylamine), Sodium triacetoxyborohydride (STAB) | STAB is a mild and selective reducing agent suitable for reductive amination. |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Aprotic solvents that are compatible with the reagents. |
| Additives | Acetic acid (catalytic) | Acid catalysis facilitates the formation of the iminium ion. |
| Temperature | Room temperature | The reaction is typically carried out at ambient temperature. |
| Reaction Time | 12-24 hours | Reaction progress should be monitored by TLC or LC-MS. |
| Work-up | Aqueous work-up, extraction, and purification. | Standard procedures to isolate the amine product. |
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve this compound and the primary amine (1.0-1.2 equivalents) in DCM.
-
Iminium Formation: Add a catalytic amount of glacial acetic acid to the solution and stir for 30-60 minutes at room temperature to facilitate the formation of the iminium ion.
-
Reduction: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Reaction Progression: Stir the reaction at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Caption: Reductive amination signaling pathway.
Conclusion
The ketone group in this compound is a versatile functional handle that can be manipulated through a variety of well-established synthetic methodologies. The electron-withdrawing nature of the trifluoromethylphenyl group enhances the electrophilicity of the carbonyl carbon, influencing reaction rates and, in some cases, the stability of intermediates. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this valuable building block. Careful consideration of the substrate's overall functionality and stability to acidic or basic conditions is crucial for selecting the appropriate reaction conditions to achieve the desired chemical transformation with high efficiency and selectivity.
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Application Notes and Protocols for the Esterification of 5-Oxo-5-(4-trifluoromethylphenyl)valeric Acid
Introduction
5-Oxo-5-(4-trifluoromethylphenyl)valeric acid is a key intermediate in the synthesis of various pharmacologically active compounds and functional materials. The presence of both a ketone and a carboxylic acid moiety, along with an electron-withdrawing trifluoromethyl group, offers a versatile scaffold for chemical modification. Esterification of the carboxylic acid group is a fundamental transformation, often employed to enhance lipophilicity, modulate biological activity, or to protect the acid functionality during subsequent synthetic steps.
This comprehensive guide provides detailed application notes and protocols for several robust esterification methods applicable to this compound. The selection of a particular method will depend on the desired ester, scale of the reaction, and the sensitivity of the substrate to the reaction conditions. We will delve into the mechanistic underpinnings of each method, providing a rationale for the experimental design and troubleshooting guidance.
Method 1: Fischer-Speier Esterification
The Fischer-Speier esterification is a classic and cost-effective method for producing esters, particularly when the alcohol can be used in large excess.[1][2] It involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.[3][4]
Mechanism: The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester.[2][4]
Causality of Experimental Choices:
-
Excess Alcohol: Using the alcohol as the solvent or in large excess shifts the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle, by ensuring a high concentration of one of the reactants.[3]
-
Acid Catalyst: A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is essential to protonate the carboxylic acid and accelerate the reaction rate.
-
Water Removal: The removal of water as it is formed, typically through azeotropic distillation with a suitable solvent (e.g., toluene using a Dean-Stark apparatus), is crucial for driving the reaction to completion.[5]
Experimental Protocol: Synthesis of Methyl 5-Oxo-5-(4-trifluoromethylphenyl)valerate
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add this compound (10.0 g, 38.1 mmol).
-
Reagent Addition: Add methanol (100 mL) and concentrated sulfuric acid (0.5 mL) to the flask.
-
Reaction: Heat the mixture to reflux and stir vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
Solvent Removal: Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst, followed by brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure methyl ester.
DOT Diagram: Fischer-Speier Esterification Workflow
Caption: Workflow for Fischer-Speier Esterification.
Method 2: Steglich Esterification
For substrates that are sensitive to strongly acidic conditions, the Steglich esterification offers a mild and efficient alternative.[6] This method utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[7][8][9]
Mechanism: The carboxylic acid adds to the DCC to form a highly reactive O-acylisourea intermediate.[10] DMAP, a superior nucleophile, then reacts with this intermediate to form a reactive acylpyridinium species. The alcohol subsequently attacks this activated species to furnish the ester, regenerating the DMAP catalyst. The DCC is consumed, forming a dicyclohexylurea (DCU) byproduct, which is sparingly soluble in most organic solvents and can be largely removed by filtration.[10]
Causality of Experimental Choices:
-
DCC/EDC: These reagents act as dehydrating agents, activating the carboxylic acid for nucleophilic attack by the alcohol.[11]
-
DMAP: DMAP serves as an acyl transfer catalyst, significantly accelerating the reaction and suppressing the formation of the N-acylurea byproduct, which can occur through a 1,3-rearrangement of the O-acylisourea intermediate.[8][10]
-
Anhydrous Conditions: The reaction should be carried out under anhydrous conditions to prevent the hydrolysis of the O-acylisourea intermediate and the DCC reagent.
Experimental Protocol: Synthesis of Benzyl 5-Oxo-5-(4-trifluoromethylphenyl)valerate
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add a solution of this compound (2.62 g, 10.0 mmol) in anhydrous dichloromethane (40 mL).
-
Reagent Addition: Add benzyl alcohol (1.08 g, 10.0 mmol) and DMAP (0.12 g, 1.0 mmol).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
DCC Addition: Slowly add a solution of DCC (2.27 g, 11.0 mmol) in anhydrous dichloromethane (10 mL) to the stirred reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. The formation of a white precipitate (DCU) will be observed.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the precipitated DCU.
-
Work-up: Wash the filtrate with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure benzyl ester.
DOT Diagram: Steglich Esterification Mechanism
Caption: Mechanism of Steglich Esterification.
Method 3: Acid Chloride Formation Followed by Esterification
This two-step method is highly effective and generally provides excellent yields. The carboxylic acid is first converted to a more reactive acid chloride, which is then reacted with the alcohol to form the ester.[6]
Mechanism:
-
Acid Chloride Formation: The carboxylic acid is treated with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[12][13] The hydroxyl group of the carboxylic acid is converted into a better leaving group, which is subsequently displaced by a chloride ion to form the acyl chloride.[13]
-
Esterification: The highly electrophilic acid chloride readily reacts with an alcohol, even sterically hindered ones, to form the ester. A base, such as pyridine or triethylamine, is typically added to neutralize the HCl byproduct generated during the reaction.[13]
Causality of Experimental Choices:
-
Thionyl Chloride/Oxalyl Chloride: These reagents efficiently convert carboxylic acids to acid chlorides. Thionyl chloride is often preferred as the byproducts (SO₂ and HCl) are gaseous and easily removed.
-
Base (Pyridine/Triethylamine): The addition of a non-nucleophilic base is crucial in the second step to scavenge the HCl produced, preventing potential side reactions and driving the reaction to completion.
Experimental Protocol: Synthesis of Ethyl 5-Oxo-5-(4-trifluoromethylphenyl)valerate
Step 1: Synthesis of 5-Oxo-5-(4-trifluoromethylphenyl)valeroyl chloride
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a drying tube, add this compound (5.24 g, 20.0 mmol).
-
Reagent Addition: Carefully add thionyl chloride (4.4 mL, 60.0 mmol) to the flask. A catalytic amount of dimethylformamide (DMF, 1-2 drops) can be added to facilitate the reaction.
-
Reaction: Heat the mixture to 70 °C and stir for 2 hours, or until the evolution of gas ceases.
-
Isolation: Cool the reaction mixture to room temperature and remove the excess thionyl chloride by distillation under reduced pressure. The crude acid chloride is typically used in the next step without further purification.
Step 2: Esterification
-
Reaction Setup: To a 250 mL round-bottom flask under an inert atmosphere, add a solution of the crude acid chloride in anhydrous dichloromethane (50 mL).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of ethanol (1.38 g, 30.0 mmol) and triethylamine (4.2 mL, 30.0 mmol) in anhydrous dichloromethane (20 mL).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Work-up: Quench the reaction with water (50 mL). Separate the organic layer and wash with 1 M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the residue by column chromatography to obtain the pure ethyl ester.
Method 4: Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for the esterification of primary and secondary alcohols under mild, neutral conditions, and it proceeds with inversion of stereochemistry at the alcohol center.[14][15][16][17] It involves the use of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[14]
Mechanism: Triphenylphosphine and DEAD react to form a phosphonium salt. The alcohol then adds to the phosphorus atom, forming an alkoxyphosphonium salt, which activates the hydroxyl group as a good leaving group. The carboxylate anion, acting as a nucleophile, then displaces the activated hydroxyl group in an Sₙ2 fashion to form the ester.[16][17]
Causality of Experimental Choices:
-
PPh₃ and DEAD/DIAD: This reagent combination is the hallmark of the Mitsunobu reaction, responsible for the in situ activation of the alcohol.
-
Anhydrous and Inert Conditions: The reagents are sensitive to moisture and air, necessitating anhydrous solvents and an inert atmosphere.
-
Low Temperature: The reaction is typically initiated at low temperatures (0 °C) to control the exothermic reaction between PPh₃ and DEAD/DIAD.
Experimental Protocol: Synthesis of Isopropyl 5-Oxo-5-(4-trifluoromethylphenyl)valerate
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere, dissolve this compound (3.93 g, 15.0 mmol), isopropanol (0.90 g, 15.0 mmol), and triphenylphosphine (4.72 g, 18.0 mmol) in anhydrous tetrahydrofuran (THF, 75 mL).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add DIAD (3.64 g, 18.0 mmol) dropwise to the stirred solution over 15-20 minutes, maintaining the temperature below 5 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Solvent Removal: Remove the THF under reduced pressure.
-
Purification: The crude residue contains the desired ester along with triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate. Purification is typically achieved by column chromatography on silica gel.
Method 5: Yamaguchi Esterification
The Yamaguchi esterification is particularly useful for the synthesis of sterically hindered esters and macrolactones under mild conditions.[18][19] It involves the formation of a mixed anhydride from the carboxylic acid and 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent), followed by reaction with the alcohol in the presence of a stoichiometric amount of DMAP.[19][20][21]
Mechanism: The carboxylate reacts with the Yamaguchi reagent to form a mixed anhydride. DMAP then regioselectively attacks the less sterically hindered carbonyl group of the anhydride to form a highly reactive acylpyridinium intermediate. This intermediate is then attacked by the alcohol to yield the desired ester.[18][19]
Causality of Experimental Choices:
-
Yamaguchi Reagent: The sterically hindered 2,4,6-trichlorobenzoyl chloride directs the nucleophilic attack of DMAP to the less hindered carbonyl of the mixed anhydride, ensuring high regioselectivity.[22]
-
Stoichiometric DMAP: Unlike in the Steglich esterification where it is used catalytically, DMAP is used in stoichiometric amounts in the Yamaguchi protocol to drive the formation of the reactive acylpyridinium intermediate.[20]
-
Two-Step, One-Pot Procedure: The formation of the mixed anhydride and the subsequent esterification are typically carried out sequentially in the same reaction vessel.
Experimental Protocol: Synthesis of tert-Butyl 5-Oxo-5-(4-trifluoromethylphenyl)valerate
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere, add a solution of this compound (2.62 g, 10.0 mmol) in anhydrous toluene (30 mL).
-
Mixed Anhydride Formation: Add triethylamine (1.53 mL, 11.0 mmol) followed by 2,4,6-trichlorobenzoyl chloride (1.71 mL, 11.0 mmol). Stir the mixture at room temperature for 1 hour.
-
Esterification: In a separate flask, prepare a solution of tert-butanol (1.11 g, 15.0 mmol) and DMAP (1.47 g, 12.0 mmol) in anhydrous toluene (20 mL).
-
Addition: Add the alcohol-DMAP solution to the mixed anhydride solution and stir the reaction mixture at room temperature for 12-18 hours.
-
Work-up: Dilute the reaction mixture with ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Comparative Summary of Esterification Methods
| Method | Key Reagents | Conditions | Advantages | Disadvantages |
| Fischer-Speier | Alcohol (excess), Strong Acid | Reflux | Cost-effective, scalable.[1] | Requires high temperatures, not suitable for sensitive substrates, equilibrium reaction.[23] |
| Steglich | DCC/EDC, DMAP (catalytic) | Mild, Room Temperature | Mild conditions, good for sensitive substrates.[8][10] | DCC can cause allergic reactions, DCU byproduct can be difficult to remove completely. |
| Acid Chloride | SOCl₂/ (COCl)₂, Base | Mild (esterification step) | High yields, versatile, irreversible.[13] | Two-step process, uses hazardous chlorinating agents. |
| Mitsunobu | PPh₃, DEAD/DIAD | Mild, Low Temperature | Mild, neutral conditions, inversion of stereochemistry.[14][17] | Stoichiometric byproducts can complicate purification, reagents are expensive. |
| Yamaguchi | 2,4,6-Trichlorobenzoyl Chloride, DMAP (stoichiometric) | Mild, Room Temperature | Excellent for sterically hindered esters and macrolactones.[18][19] | Reagents are relatively expensive. |
Troubleshooting
-
Low Yields in Fischer Esterification: Ensure efficient water removal. Consider using a larger excess of the alcohol or a more effective acid catalyst.[23]
-
Incomplete Reaction in Steglich Esterification: Ensure anhydrous conditions. The alcohol may be too sterically hindered; consider a different method. Check the quality of the DCC and DMAP.
-
Side Reactions with the Ketone: The ketone functionality in this compound is generally stable under the described conditions. However, under very harsh acidic or basic conditions, aldol-type condensations could potentially occur.[23] The mild conditions of the Steglich, Mitsunobu, and Yamaguchi esterifications are advantageous in this regard.
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Methyl Ester Synthesis Using Diazomethane. (2020). Chemistry LibreTexts. [Link]
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Esterification of Carboxylic Acids with Difluoromethyl Diazomethane and Interrupted Esterification with Trifluoromethyl Diazomethane: A Fluorine Effect. (2018). Organic Letters. [Link]
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Diazomethane makes methyl esters from carboxylic acids. (n.d.). Kimia. [Link]
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Diazomethane can be used to convert a carboxylic acid to a methyl... (n.d.). Pearson. [Link]
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Mechanism of methyl esterification of carboxylic acids by trimethylsilyldiazomethane. (2007). Angewandte Chemie International Edition. [Link]
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Mitsunobu Reaction. (n.d.). Master Organic Chemistry. [Link]
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Mitsunobu Reaction. (2019). Organic Chemistry. [Link]
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Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. [Link]
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Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. [Link]
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ZrOCl2·8H2O: An Efficient, Cheap and Reusable Catalyst for the Esterification of Acrylic Acid and Other Carboxylic Acids with Equimolar Amounts of Alcohols. (2006). Molecules. [Link]
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Fast Esterification Method Mediated by Coupling Reagent NDTP. (2024). The Journal of Organic Chemistry. [Link]
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Steglich esterification. (n.d.). Wikipedia. [Link]
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Steglich Esterification. (n.d.). SynArchive. [Link]
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Yamaguchi Esterification. (n.d.). Organic Chemistry Portal. [Link]
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Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. (2023). Frontiers in Chemistry. [Link]
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Yamaguchi esterification. (n.d.). Wikipedia. [Link]
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Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. (2024). Results in Chemistry. [Link]
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Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. (2023). National Institutes of Health. [Link]
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Steglich Esterification with EDC. (2021). Reddit. [Link]
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Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. (2006). Organic Letters. [Link]
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Making Acyl Chlorides (Acid Chlorides). (2023). Chemistry LibreTexts. [Link]
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This compound. (n.d.). ChemWhat. [Link]
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STUDIES TOWARD THE ASYMMETRIC SYNTHESIS OF ESTER FUNCTIONALIZED NOVEL 1,4-OXAZEPINE-5-ONE DERIVATIVES. (n.d.). GCRIS. [Link]
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Esterification of valeric acid and glycerol via various acidic zeolites. (2024). Chalmers Research. [Link]
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Synthesis of Novel Ester-Based 5-Fluorouracil Derivatives. (2024). ResearchGate. [Link]
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Acid Halides for Ester Synthesis. (2021). Chemistry LibreTexts. [Link]
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Synthesis of Acyl Chlorides with Thionyl Chloride. (2021). Reddit. [Link]
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Application Note: A Protocol for Investigating 5-Oxo-5-(4-trifluoromethylphenyl)valeric Acid as a Novel Antimicrobial Scaffold
Abstract
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for antibiotic development. This guide details the scientific rationale and provides comprehensive experimental protocols for investigating 5-Oxo-5-(4-trifluoromethylphenyl)valeric acid as a promising candidate for a new class of antimicrobial agents. We hypothesize that the compound's unique structure, combining a keto-acid moiety with a trifluoromethylphenyl group, offers a dual-pronged advantage: enhanced cellular penetration and potent inhibition of essential bacterial enzymes. The keto-acid functionality is a known pharmacophore in inhibitors of metalloenzymes, such as Methionine Aminopeptidases (MetAPs), which are crucial for bacterial survival.[1][2] Concurrently, the trifluoromethyl group is a well-established bioisostere in medicinal chemistry, known to improve metabolic stability, lipophilicity, and target binding affinity.[3][4][5] This document provides detailed, step-by-step protocols for researchers to assess the antimicrobial efficacy (MIC/MBC), investigate the mechanism of action through membrane permeability and enzyme inhibition assays, and interpret the resulting data.
Scientific Rationale and Proposed Mechanism
The discovery of new antibiotics has been outpaced by the evolution of bacterial resistance, creating an urgent need for innovative therapeutic strategies. Our investigation focuses on this compound, a compound that has not been extensively studied for its antimicrobial properties but possesses structural features highly suggestive of potential bioactivity.
1.1. The Role of the Fluorinated Phenyl Moiety
The incorporation of fluorine into drug candidates is a proven strategy in medicinal chemistry.[6][7] Nearly half of all small-molecule drugs approved by the FDA contain at least one fluorine atom.[6] The trifluoromethyl (-CF₃) group, in particular, confers several advantageous properties:
-
Enhanced Lipophilicity: Increased lipophilicity can improve a molecule's ability to traverse the lipid-rich bacterial cell membranes, leading to higher intracellular concentrations.[3][5]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the compound more resistant to metabolic degradation by bacterial enzymes, which can prolong its active lifespan.[3][4]
-
Increased Binding Affinity: The strong electronegativity of fluorine can alter the electronic profile of the molecule, potentially leading to stronger and more specific interactions with its biological target.[5]
1.2. The Keto-Acid Pharmacophore
Keto-acid derivatives have shown promise as antibacterial agents.[1][2] A key proposed mechanism is their ability to chelate divalent metal ions (e.g., Mn²⁺, Mg²⁺) present in the active sites of critical bacterial enzymes.[2] One such class of enzymes is Methionine Aminopeptidases (MetAPs), which are essential for post-translational modification of proteins and are vital for bacterial metabolism and survival.[2] Inhibition of MetAPs leads to bacterial cell death, making them an attractive target for novel antibiotics.[1]
Based on these principles, we propose the following hypothetical mechanism of action for this compound, which forms the basis for the experimental protocols outlined in this guide.
Caption: Hypothetical mechanism of this compound.
Synthesis and Preparation of Stock Solutions
While various suppliers offer this compound, a common synthetic route involves the Friedel-Crafts acylation of trifluoromethylbenzene with glutaric anhydride. Following synthesis or acquisition, the compound's identity and purity should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2.1: Preparation of Stock Solution
-
Accurately weigh 10 mg of this compound.
-
Dissolve the compound in 1 mL of 100% dimethyl sulfoxide (DMSO) to create a 10 mg/mL stock solution.
-
Vortex thoroughly until the compound is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. The final concentration of DMSO in the assay should not exceed 1%, as higher concentrations can affect bacterial growth.
Protocols for Antimicrobial Efficacy Assessment
The initial evaluation of a potential antimicrobial agent involves determining its potency against a panel of clinically relevant bacteria. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are the standard metrics for this assessment.[8][9]
Caption: Experimental workflow for MIC and MBC determination.
Protocol 3.1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[10]
-
Plate Preparation: Add 100 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12 of a 96-well microtiter plate.
-
Compound Dilution: In well 1, add 200 µL of the test compound solution prepared in MHB at twice the highest desired concentration.
-
Serial Dilution: Transfer 100 µL from well 1 to well 2, mixing thoroughly. Repeat this serial dilution process across the plate to well 10. Discard the final 100 µL from well 10. Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture (18-24 hours old). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[8]
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours under appropriate atmospheric conditions.[11]
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[9]
Table 1: Example 96-Well Plate Layout for MIC Assay
| Well | 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 |
| Compound (µg/mL) | 256 | 128 | 64 | 32 | 16 | 8 | 4 | 2 | 1 | 0.5 | 0 | 0 |
| Inoculum | + | + | + | + | + | + | + | + | + | + | + | - |
| Result (Example) | - | - | - | - | + | + | + | + | + | + | + | - |
| Interpretation | No Growth | No Growth | No Growth | No Growth | Growth | Growth | Growth | Growth | Growth | Growth | Growth Control | Sterility Control |
| MIC | 32 µg/mL |
Protocol 3.2: Determination of Minimum Bactericidal Concentration (MBC)
-
Following the MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).[10]
-
Spot-plate each aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plate at 37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[9][11] Visually, this is the lowest concentration at which no bacterial colonies grow on the agar plate.
Protocols for Elucidating the Mechanism of Action
If this compound demonstrates significant antimicrobial activity, the next logical step is to investigate its mechanism of action. Based on our hypothesis, key experiments should focus on bacterial membrane permeability and inhibition of essential enzymes.
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Application Notes & Protocols for 5-Oxo-5-(4-trifluoromethylphenyl)valeric Acid
Introduction
5-Oxo-5-(4-trifluoromethylphenyl)valeric acid is a keto-carboxylic acid of significant interest in medicinal chemistry and organic synthesis. The presence of the trifluoromethyl group, a key pharmacophore, often enhances metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] This document provides detailed experimental procedures for the synthesis, purification, characterization, and potential downstream applications of this versatile building block. The protocols are designed for researchers in drug discovery, chemical biology, and synthetic chemistry, offering both practical steps and the underlying scientific rationale.
Physicochemical Properties & Safety
A summary of the key properties of this compound is presented below.
| Property | Value | Source |
| CAS Number | 88699-88-1 | [3] |
| Molecular Formula | C12H11F3O3 | [3] |
| Molecular Weight | 260.21 g/mol | [3] |
| Appearance | White to off-white solid | [4] |
Safety Precautions:
This compound should be handled with appropriate safety measures in a chemical fume hood.[5] Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory.[5][6] The compound is expected to be an irritant to the eyes, skin, and respiratory system.[4] In case of contact, rinse the affected area with copious amounts of water.[4] All waste materials should be disposed of in accordance with local regulations.[5]
Synthesis Protocol: Friedel-Crafts Acylation
The synthesis of this compound is most commonly achieved via a Friedel-Crafts acylation of trifluoromethylbenzene with glutaric anhydride.[7][8][9] This electrophilic aromatic substitution reaction is catalyzed by a strong Lewis acid, typically aluminum chloride (AlCl₃).[7][10]
Reaction Mechanism Overview
The reaction proceeds through the formation of a highly electrophilic acylium ion from the reaction of glutaric anhydride with AlCl₃. This acylium ion is then attacked by the electron-rich trifluoromethylbenzene ring, leading to the formation of a sigma complex. Subsequent deprotonation re-aromatizes the ring and yields the desired product after acidic workup. The trifluoromethyl group is a deactivating group, which can make the reaction more challenging than with activated aromatic rings.[8]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Protocol
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (2.2 equivalents) in a suitable anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Reagent Addition: To this suspension, add glutaric anhydride (1.0 equivalent) portion-wise, ensuring the temperature does not rise significantly.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Aromatic Compound Addition: Add (4-trifluoromethyl)benzene (1.1 equivalents) dropwise via the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum complexes and quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically a solid. Purify by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexanes or toluene.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the 7-8 ppm region, aliphatic protons of the valeric acid chain between 2-3 ppm, and a carboxylic acid proton typically above 10 ppm. |
| ¹³C NMR | Peaks corresponding to the carbonyl carbons (ketone and carboxylic acid), aromatic carbons (including the trifluoromethyl-substituted carbon), and aliphatic carbons. |
| ¹⁹F NMR | A singlet corresponding to the trifluoromethyl group. |
| IR Spectroscopy | Characteristic absorption bands for the carboxylic acid O-H stretch (broad), C=O stretches for the ketone and carboxylic acid, and C-F stretches. |
| Mass Spectrometry | The molecular ion peak corresponding to the mass of the compound (m/z = 260.21). |
| Melting Point | A sharp melting point range for the pure compound. |
Potential Downstream Applications
This compound is a valuable intermediate for the synthesis of more complex molecules, particularly those with potential pharmacological activity.[1][11][12]
Reduction of the Ketone
The ketone functionality can be selectively reduced to a hydroxyl group or completely reduced to a methylene group, providing access to different classes of compounds.
-
Clemmensen or Wolff-Kishner Reduction: These classic reduction methods can be employed to convert the ketone to a methylene group, yielding 5-(4-trifluoromethylphenyl)pentanoic acid.[10] This product could be a precursor for various derivatives.
Heterocycle Formation
The dicarbonyl functionality (ketone and carboxylic acid) makes this compound an excellent precursor for the synthesis of various heterocyclic systems.
-
Synthesis of Pyridazinones: Reaction with hydrazine derivatives can lead to the formation of pyridazinone rings, which are present in many biologically active molecules.
Amide Coupling
The carboxylic acid moiety can be activated and coupled with various amines to generate a library of amides. These amides could be screened for biological activity.
Illustrative Downstream Synthesis Workflow
Caption: Potential synthetic pathways starting from this compound.
Conclusion
The protocols and application notes provided herein offer a comprehensive guide for the synthesis and utilization of this compound. The experimental procedures are based on established chemical principles and are designed to be reproducible and scalable. The potential for this compound in the synthesis of novel chemical entities for drug discovery and materials science is significant, and the information presented here should serve as a valuable resource for researchers in these fields.
References
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Friedel–Crafts reaction - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]
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Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022, September 24). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]
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Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]
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This compound CAS#: 88699-88-1. (n.d.). ChemWhat. Retrieved January 18, 2026, from [Link]
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EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018, May 17). Master Organic Chemistry. Retrieved January 18, 2026, from [Link]
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Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. (2021, May 26). International Journal of Advanced Chemistry Research. Retrieved January 18, 2026, from [Link]
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5-Oxo-5-(3,4,5-trifluorophenyl)valeric acid | 898765-89-4. (n.d.). Rieke Metals, Inc. Retrieved January 18, 2026, from [Link]
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Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. (2022, September 29). PMC - NIH. Retrieved January 18, 2026, from [Link]
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Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022, August 6). PMC - NIH. Retrieved January 18, 2026, from [Link]
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Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (n.d.). OUCI. Retrieved January 18, 2026, from [Link]
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Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022, January 13). PubMed. Retrieved January 18, 2026, from [Link]
-
Synthesis and biological evaluation of novel 4-oxo-5-cyano thiouracil derivatives as SecA inhibitors. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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Design, Synthesis, Pharmacological Activities, Structure–Activity Relationship, and In Silico Studies of Novel 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones. (n.d.). PMC - PubMed Central. Retrieved January 18, 2026, from [Link]
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Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
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Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. (n.d.). Cambridge Open Engage. Retrieved January 18, 2026, from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Oxo-5-(4-trifluoromethylphenyl)valeric Acid
Welcome to the technical support center for the synthesis of 5-Oxo-5-(4-trifluoromethylphenyl)valeric acid (CAS 88699-88-1). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to improve the yield and purity of this key chemical intermediate. As a crucial building block in the synthesis of multi-kinase inhibitors like Lenvatinib, a reliable and high-yielding synthetic route is of paramount importance.[1][2]
Introduction to the Synthesis
The primary and most established method for synthesizing this compound is the Friedel-Crafts acylation of trifluoromethylbenzene with glutaric anhydride.[3] This electrophilic aromatic substitution reaction, while powerful, presents unique challenges due to the electronic properties of the starting materials. The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack.[4][5] This deactivation necessitates careful optimization of reaction conditions to achieve satisfactory yields and minimize side-product formation.
Below is a troubleshooting guide and FAQ section to address common issues encountered during this synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted in a question-and-answer style to directly address specific experimental challenges.
Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
Low yields in the Friedel-Crafts acylation of trifluoromethylbenzene are a common issue, primarily stemming from the deactivated nature of the aromatic ring. Several factors can contribute to this, and a systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Insufficient Catalyst Activity:
-
Moisture Contamination: Lewis acid catalysts, particularly aluminum chloride (AlCl₃), are extremely sensitive to moisture. Any water in the solvent, glassware, or reagents will lead to catalyst deactivation.
-
Solution: Ensure all glassware is oven-dried or flame-dried before use.[6] Use anhydrous solvents and freshly opened or purified reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Inadequate Catalyst Loading: The product, a ketone, can form a stable complex with the Lewis acid, effectively sequestering it from the catalytic cycle.[3] Therefore, stoichiometric or even excess amounts of the catalyst are often required.
-
Solution: Increase the molar ratio of the Lewis acid catalyst to the limiting reagent (glutaric anhydride). A common starting point is 1.1 to 2.0 equivalents.
-
-
-
Suboptimal Reaction Conditions:
-
Temperature: While some Friedel-Crafts reactions proceed at room temperature, the deactivated nature of trifluoromethylbenzene may require heating to overcome the activation energy. However, excessively high temperatures can promote side reactions.
-
Solution: Experiment with a range of temperatures. Start at a lower temperature and gradually increase it while monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
-
Reaction Time: Insufficient reaction time will lead to incomplete conversion, while prolonged reaction times can increase the formation of byproducts.
-
Solution: Monitor the reaction by TLC to determine the optimal reaction time for the consumption of starting material and formation of the desired product.
-
-
-
Reagent Purity:
-
Impurities in trifluoromethylbenzene or glutaric anhydride can interfere with the reaction and lead to the formation of undesired side products.
-
Solution: Use high-purity reagents. If necessary, purify the starting materials before use.
-
-
Q2: I am observing the formation of multiple products in my reaction mixture. What are they, and how can I improve the selectivity?
The formation of multiple products is often due to issues with regioselectivity and potential side reactions.
Potential Causes & Solutions:
-
Isomer Formation (Ortho, Meta, Para): The trifluoromethyl group is generally considered a meta-director in electrophilic aromatic substitution due to its strong electron-withdrawing nature.[4][5][7][8] However, under certain conditions, particularly with forcing conditions or specific catalysts, the formation of ortho and para isomers can occur. The desired product is the para-substituted isomer.
-
Solution:
-
Catalyst Choice: The choice of Lewis acid can influence regioselectivity. While AlCl₃ is common, exploring other catalysts like trifluoromethanesulfonic acid (TfOH) may offer better selectivity.[9]
-
Temperature Control: Lowering the reaction temperature can sometimes favor the thermodynamically more stable para isomer.
-
-
-
Polyacylation: While the acyl group introduced is deactivating, preventing a second acylation, highly reactive starting materials can sometimes lead to polyacylation.[10][11] In the case of the deactivated trifluoromethylbenzene, this is less likely but still a possibility under harsh conditions.
-
Solution: Use a molar excess of trifluoromethylbenzene relative to glutaric anhydride to increase the probability of the acylating agent reacting with an unreacted trifluoromethylbenzene molecule.
-
Q3: The work-up of my reaction is problematic, leading to product loss. What is the recommended work-up procedure?
A proper work-up is crucial for isolating the product and removing the catalyst and unreacted starting materials.
Recommended Work-up Procedure:
-
Quenching: After the reaction is complete (as determined by TLC), the reaction mixture should be carefully quenched. This is typically done by slowly pouring the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.[12] This hydrolyzes the aluminum chloride-ketone complex and separates the inorganic salts into the aqueous layer.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Washing: Combine the organic layers and wash them sequentially with water, a saturated sodium bicarbonate solution (to remove any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent by rotary evaporation to yield the crude product.[13]
Frequently Asked Questions (FAQs)
-
What is the best catalyst for this reaction? While aluminum chloride (AlCl₃) is a common and cost-effective Lewis acid for Friedel-Crafts acylation, trifluoromethanesulfonic acid (TfOH) has been reported to be a superior catalyst for reactions involving deactivated aromatic rings.[9] It can act as both a catalyst and a solvent and often allows for milder reaction conditions.
-
How can I monitor the progress of the reaction? Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. A suitable eluent system can be determined by experimenting with different ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). The disappearance of the starting materials and the appearance of the product spot can be visualized under UV light.
-
What is the expected regioselectivity of the acylation on trifluoromethylbenzene? The trifluoromethyl group is a deactivating, meta-directing group.[4][5][7][8] Therefore, the primary product of electrophilic aromatic substitution is expected to be the meta-isomer. However, the desired product for Lenvatinib synthesis is the para-isomer. Achieving para-selectivity may require specific catalysts or reaction conditions that favor the thermodynamically controlled product. It is crucial to analyze the product mixture to determine the isomeric ratio.
-
How can I purify the final product? The crude product can be purified by recrystallization or column chromatography. For keto-acids, recrystallization from a suitable solvent system is often effective. Common solvents to try include toluene, or a mixture of a good solvent (like ethyl acetate) and a poor solvent (like hexanes).[12][14]
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add anhydrous aluminum chloride (1.1 - 2.0 equivalents) and an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Add glutaric anhydride (1.0 equivalent) portion-wise to the stirred suspension. Subsequently, add trifluoromethylbenzene (1.0 - 1.5 equivalents) dropwise via the dropping funnel.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a mixture of crushed ice and concentrated HCl.
-
Extraction and Purification: Extract the product with dichloromethane. Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., toluene).
Data Summary Table:
| Parameter | Recommended Value/Condition | Rationale |
| Catalyst | AlCl₃ or TfOH | AlCl₃ is standard; TfOH may be better for deactivated rings.[9] |
| Catalyst Stoichiometry | 1.1 - 2.0 equivalents | To overcome product-catalyst complexation.[3] |
| Solvent | Anhydrous Dichloromethane or 1,2-Dichloroethane | Inert solvent for the reaction. |
| Temperature | 0 °C to reflux | Optimization is required; start low and increase if needed. |
| Work-up | Quench with ice/HCl, extract, wash, dry | Standard procedure to isolate the product and remove catalyst.[12] |
| Purification | Recrystallization (e.g., from Toluene) | To obtain the pure product.[12][14] |
Visualizations
Reaction Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
Caption: Troubleshooting flowchart for low yield issues.
References
-
Qingmu Pharmaceutical. (2024, August 7). Synthesis Methods of Lenvatinib Mesylate API. Retrieved from [Link]
-
Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]
- Google Patents. Synthetic method of lenvatinib. (CN109734661B).
-
Patsnap Eureka. Preparation method of lenvatinib and preparation method of lenvatinib intermediate. Retrieved from [Link]
- Google Patents. Synthetic method of lenvatinib and novel intermediate. (CN111349045A).
-
Organic Syntheses. Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Retrieved from [Link]
-
Organic Syntheses. An oven-dried (at 150 °C) 250 mL one-necked, round-bottomed flask, equipped with an egg-shaped, PTFE-coated magnetic stir bar (3 cm), is charged with. Retrieved from [Link]
-
Organic Syntheses. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]
-
Master Organic Chemistry. (2018, February 2). Understanding Ortho, Para, and Meta Directors. Retrieved from [Link]
-
Reddit. (2023, September 28). Ortho vs. Para positioning of Substituent (FC-Acylation). Retrieved from [Link]
-
Chemistry Steps. Ortho, Para, Meta. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
We will talk about the Ortho-, Meta, and Para directors in electrophilic aromatic substitution. Retrieved from [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. Retrieved from [Link]
-
Wikipedia. Friedel–Crafts reaction. Retrieved from [Link]
-
Friedel-Crafts Acylation. Retrieved from [Link]
-
YouTube. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism. Retrieved from [Link]
-
YouTube. (2011, August 2). Experiment 14: Friedel-Crafts Acylation. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
ChemWhat. This compound CAS#: 88699-88-1. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Retrieved from [Link]
- Google Patents. Novel process for the synthesis of 5-(4-fluorophenyl)-1-[2-((2R, 4R)-4-hydroxy-6-oxo-tetrahydro-pyran-2-YL)-ethyl]. (AU2002222430B2).
-
International Journal of Advanced Chemistry Research. (2021, May 26). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. Retrieved from [Link]
-
Synthesis of Potent Antitumor Oxo Quinazoline, Pyrazole and Thiazine Derivatives. Retrieved from [Link]
-
YouTube. (2020, March 4). Acyl Halides to Ketones, Part 1: Friedel Crafts Acylation. Retrieved from [Link]
-
National Institutes of Health. Friedel-Crafts Acylation with Amides. Retrieved from [Link]
-
YouTube. (2020, May 20). Closing the Loop on Friedel-Crafts Acylation: reducing those ketones. Retrieved from [Link]
- Google Patents. 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide monohydrate. (US9957232B2).
-
National Institutes of Health. (2022, August 6). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Retrieved from [Link]
-
ResearchGate. Synthesis and biological evaluation of novel 4-oxo-5-cyano thiouracil derivatives as SecA inhibitors. Retrieved from [Link]
-
ResearchGate. (2020, June 10). New protocols for the synthesis of 5-amino-7-(4-phenyl)-4,7-dihydro-[1][2][15]triazolo[1,5-a]pyrimidine-6-carboxylate esters using an efficient additive. Retrieved from [Link]
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Technical Support Center: Purification of 5-Oxo-5-(4-trifluoromethylphenyl)valeric acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the purification of 5-Oxo-5-(4-trifluoromethylphenyl)valeric acid (CAS No. 88699-88-1). This document provides in-depth troubleshooting advice and detailed protocols for researchers, chemists, and drug development professionals. Our goal is to equip you with the scientific rationale and practical steps needed to overcome common purification challenges and achieve high purity of this important chemical intermediate.
Section 1: Troubleshooting Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.
Q1: My crude product is an impure solid with a low melting point. What is the most robust initial purification strategy?
Answer: An acid-base extraction is the recommended first step. This technique is highly effective at separating your target carboxylic acid from neutral organic impurities, which are common byproducts of its synthesis.
Scientific Rationale: The principle of acid-base extraction relies on the differential solubility of a compound in its neutral form versus its ionic salt form.[1] Your target molecule has a carboxylic acid group, which is acidic. By reacting it with a weak base, such as sodium bicarbonate (NaHCO₃), you deprotonate the carboxylic acid to form a sodium carboxylate salt.[2][3] This salt is ionic and therefore highly soluble in the aqueous phase, while neutral impurities (e.g., unreacted starting materials, non-acidic byproducts) remain in the organic phase.[4][5] You can then separate the layers, isolate the aqueous phase containing your product salt, and re-acidify it to precipitate the pure carboxylic acid.
Q2: I performed an acid-base extraction, but my yield is very low. What went wrong?
Answer: Low yield after an acid-base extraction typically points to one of three issues: incomplete extraction, incomplete precipitation, or using too strong a base.
Troubleshooting Steps:
-
Ensure Complete Extraction: The transfer of the carboxylate salt to the aqueous layer is an equilibrium process. To drive it to completion, you must mix the organic and aqueous layers thoroughly. Vigorous shaking of the separatory funnel for several minutes is crucial. Perform the extraction with the basic solution two to three times, combining the aqueous layers to capture as much product as possible.[2]
-
Verify Complete Precipitation: After separating the aqueous layer containing the sodium carboxylate salt, you must re-acidify it to regenerate the neutral, water-insoluble carboxylic acid. Add a strong acid like 2 M HCl dropwise while stirring until the solution is acidic (test with pH paper, aiming for a pH of 2-3).[3] Insufficient acidification will leave some of the product dissolved as the salt, drastically reducing your isolated yield.
-
Use the Correct Base: A strong base like sodium hydroxide (NaOH) can potentially react with the ketone functional group in your molecule, especially if heated, leading to side reactions and yield loss. A mild base like sodium bicarbonate (NaHCO₃) is sufficiently strong to deprotonate the carboxylic acid without affecting the ketone, making it the preferred choice.[3]
Q3: My product is still discolored and slightly oily after extraction. How can I improve its purity and appearance?
Answer: For removing persistent colored impurities and oily residues, recrystallization is the ideal next step. This technique purifies crystalline solids by leveraging differences in solubility between the desired compound and its impurities in a given solvent at different temperatures.
Scientific Rationale: A successful recrystallization requires a solvent in which your product is sparingly soluble at room temperature but highly soluble when heated. Impurities should either be insoluble at high temperatures (allowing for hot filtration) or highly soluble at low temperatures (remaining in the mother liquor upon cooling).
Solvent Selection for this compound: A mixed solvent system often provides the best results. A good starting point is a mixture of a polar solvent in which the compound is soluble (like ethyl acetate or acetone) and a non-polar solvent in which it is less soluble (like hexanes or heptane).
| Solvent System | Rationale & Use Case |
| Toluene | A single-solvent system that can be effective. The aromatic nature can help dissolve the compound when hot, while its overall lower polarity allows for precipitation upon cooling. |
| Ethyl Acetate / Hexanes | A versatile mixed-solvent system. Dissolve the crude product in a minimum amount of hot ethyl acetate, then slowly add hexanes until the solution becomes cloudy (the cloud point). Reheat to clarify and then allow to cool slowly. |
| Water | While less common for organic molecules, water can be an excellent recrystallization solvent for highly pure products if the compound has sufficient polarity.[6] Given the carboxylic acid and ketone groups, this is a possibility, but solubility should be tested first. |
Q4: Recrystallization failed to remove a key impurity with similar polarity. Is column chromatography a viable option?
Answer: Yes, flash column chromatography is an excellent method for separating compounds with small differences in polarity.
Scientific Rationale: Chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (a solvent system). Compounds with higher polarity interact more strongly with the polar silica gel and elute more slowly, while less polar compounds travel down the column faster.
Protocol Guidance:
-
Stationary Phase: Standard silica gel (SiO₂) is a good starting point. Because your target compound is acidic, it may streak or "tail" on the column. To prevent this, you can add a small amount of acetic acid (e.g., 0.1-1%) to your mobile phase.[7] This keeps the carboxylic acid protonated and reduces its interaction with acidic sites on the silica.
-
Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system. A mixture of hexanes and ethyl acetate is a standard choice.
-
Start with a low polarity mixture (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increase the polarity.
-
Aim for an Rf value of 0.25-0.35 for your target compound to ensure good separation.
-
-
Loading the Column: For best results, use a "dry loading" technique. Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent. This creates a dry, free-flowing powder that can be evenly added to the top of your column.
Section 2: Purification Workflow & FAQs
Purification Strategy Decision Tree
This diagram outlines a logical workflow for purifying your crude product.
Caption: Decision tree for purification of this compound.
Frequently Asked Questions (FAQs)
Q: What are the expected physicochemical properties of this compound? A:
-
Molecular Formula: C₁₂H₁₁F₃O₃[8]
-
Molecular Weight: 260.21 g/mol [8]
-
Appearance: Typically a solid at room temperature. A related compound, 5-oxo-5-phenylpentanoic acid, has a melting point of 124-128 °C, so a similar range can be expected.[9]
-
Acidity: As a carboxylic acid, it has an acidic proton with a pKa value generally expected to be around 4-5, similar to valeric acid (pKa ~4.8).[10]
Q: How do I confirm the purity of my final product? A: A combination of techniques is recommended:
-
Melting Point: A sharp melting point range (within 1-2 °C) is a good indicator of high purity.
-
Thin Layer Chromatography (TLC): The appearance of a single spot in multiple solvent systems suggests high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods for confirming the structure and identifying any residual impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data.
Q: What are the main impurities I should expect from a Friedel-Crafts acylation synthesis? A: If synthesized via Friedel-Crafts acylation of trifluoromethylbenzene with glutaric anhydride, potential impurities include:
-
Unreacted trifluoromethylbenzene and glutaric anhydride/acid.
-
Positional isomers (ortho- or meta-substituted products) if the reaction conditions are not well-controlled.
-
Polyacylated byproducts.
Acid-base extraction is particularly effective at removing unreacted trifluoromethylbenzene (neutral) and any remaining glutaric acid (which has different solubility properties). Chromatography is best for separating positional isomers.[11]
Section 3: Detailed Protocols
Protocol 1: Acid-Base Extraction
-
Dissolution: Dissolve the crude product (e.g., 5.0 g) in an appropriate organic solvent like ethyl acetate (50 mL) in a 250 mL separatory funnel.
-
First Extraction: Add 30 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the funnel. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release CO₂ pressure.[2]
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean Erlenmeyer flask labeled "Aqueous Extracts."
-
Repeat Extraction: Repeat steps 2 and 3 two more times with fresh 30 mL portions of saturated NaHCO₃ solution, combining all aqueous layers in the same flask.
-
Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 2 M hydrochloric acid (HCl) dropwise while stirring until gas evolution ceases and the solution becomes strongly acidic (pH ~2, check with pH paper). A white precipitate of the pure product should form.[3]
-
Isolation: Collect the solid product by suction filtration using a Büchner funnel. Wash the solid with a small amount of cold deionized water to remove residual salts.
-
Drying: Dry the purified solid in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Recrystallization from Ethyl Acetate/Hexanes
-
Dissolution: Place the crude or extracted solid (e.g., 3.0 g) into an Erlenmeyer flask. Add the minimum volume of hot ethyl acetate required to fully dissolve the solid.
-
Induce Precipitation: While the solution is still warm, slowly add hexanes dropwise until you observe persistent cloudiness.
-
Re-dissolution: Gently reheat the mixture until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath for 30-60 minutes.
-
Isolation and Drying: Collect the crystals by suction filtration, wash with a small amount of cold hexanes, and dry under vacuum.
Section 4: References
-
University of Colorado, Boulder. (n.d.). Acid-Base Extraction. Retrieved from
-
Wikipedia. (2023). Acid–base extraction. Retrieved from [Link]
-
ChemWhat. (n.d.). This compound CAS#: 88699-88-1. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
SciEngine. (n.d.). Table of Contents. Retrieved from [Link]
-
Veeprho. (n.d.). Valeric Acid Impurities and Related Compound. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 5-oxo-5-phenylpentanoic acid. Retrieved from [Link]
-
Ali, I., et al. (2015). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. PMC - NIH. Retrieved from [Link]
Sources
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- 11. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-Oxo-5-(4-trifluoromethylphenyl)valeric Acid
Introduction: The synthesis of 5-Oxo-5-(4-trifluoromethylphenyl)valeric acid, a key intermediate in various research and development pipelines, is most commonly achieved via a Friedel-Crafts acylation reaction. This process involves the electrophilic aromatic substitution of (4-trifluoromethyl)benzene with glutaric anhydride, catalyzed by a strong Lewis acid such as aluminum chloride (AlCl₃).[1][2] While robust, this synthesis is not without its challenges. The formation of isomeric and other process-related byproducts can complicate purification, reduce yields, and impact the quality of the final compound.
This technical guide serves as a dedicated support resource for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into identifying, understanding, and mitigating the formation of common byproducts. The content is structured in a practical question-and-answer format and includes detailed troubleshooting protocols to ensure the successful execution of your experiments.
Section 1: The Core Synthesis Pathway & Mechanism
The fundamental reaction involves the generation of an acylium ion from glutaric anhydride and AlCl₃. This potent electrophile is then attacked by the electron-rich aromatic ring of (4-trifluoromethyl)benzene. A critical aspect of this reaction is the use of a stoichiometric amount of AlCl₃, as the catalyst forms a stable complex with the resulting ketone product, which must be hydrolyzed during aqueous workup.[1][3]
Caption: High-level workflow for the Friedel-Crafts acylation synthesis.
Section 2: Troubleshooting Guide
This section addresses specific experimental issues in a problem-cause-solution format.
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) & Scientific Rationale |
| 1. Low Yield of Desired Product | a) Inactive Lewis Acid: Aluminum chloride is extremely hygroscopic. Exposure to atmospheric moisture will hydrolyze it, rendering it catalytically inactive. b) Insufficient Catalyst: The ketone product forms a stable complex with AlCl₃, effectively sequestering it.[3][4] Less than one full equivalent per mole of anhydride will result in an incomplete reaction. c) Sub-optimal Temperature: Reaction temperature is critical. Too low, and the activation energy barrier may not be overcome efficiently. Too high, and side reactions or degradation can occur. | a) Use Fresh Catalyst: Always use a freshly opened bottle of anhydrous AlCl₃ or a well-stored, sealed container. Handle it quickly in a low-humidity environment or a glovebox. b) Ensure Stoichiometry: Use at least 1.1 to 1.3 molar equivalents of AlCl₃ relative to glutaric anhydride to drive the reaction to completion. c) Optimize Temperature: Most procedures report success with initial cooling (0-10°C) during the addition of reactants, followed by a slow warming to room temperature and stirring for several hours.[5][6] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. |
| 2. Product is an Oily Gum, Fails to Crystallize | a) Presence of Isomeric Byproducts: The most common byproduct, the meta-isomer, can act as an impurity that disrupts the crystal lattice of the desired para-isomer. b) Unreacted Starting Materials: Residual (4-trifluoromethyl)benzene (a liquid) or glutaric acid (from anhydride hydrolysis) can plasticize the solid product. c) Incomplete Workup: Incomplete hydrolysis of the AlCl₃-ketone complex can leave behind aluminum salts and a sticky product mixture. | a) Purification is Key: See purification protocol below. A thorough acid-base extraction is highly effective. The carboxylic acid product is soluble in aqueous sodium bicarbonate, while the neutral starting material is not. Re-acidification of the bicarbonate solution will precipitate the acidic products. b) Implement Bicarbonate Wash: During the workup, perform multiple washes with a saturated sodium bicarbonate solution to selectively extract your acidic product into the aqueous layer, leaving neutral impurities (like unreacted trifluoromethylbenzene) in the organic layer.[2][5] c) Ensure Complete Quench: Pour the reaction mixture slowly into a vigorously stirred mixture of ice and concentrated HCl.[6] This ensures the complete breakdown of the aluminum complexes. Stir for an adequate amount of time before proceeding with extraction. |
| 3. TLC/LC-MS Shows Multiple Product Spots/Peaks | a) Isomer Formation: The -CF₃ group is strongly electron-withdrawing and is known to be a meta-directing deactivator in electrophilic aromatic substitution. While the para-product is often reported, the formation of the meta-isomer is mechanistically probable and represents the most significant byproduct. b) Impure Starting Material: If the (4-trifluoromethyl)benzene starting material is contaminated with benzene, you will form 5-oxo-5-phenylvaleric acid.[6] | a) Characterize and Separate: Use ¹H NMR to confirm the isomer distribution. The desired para-product will show two distinct doublets in the aromatic region (AA'BB' system), while the meta-isomer will exhibit a more complex splitting pattern (singlet, doublet, triplet). Separation can be achieved by fractional recrystallization or, more effectively, by column chromatography. b) Verify Starting Material Purity: Always check the purity of your starting materials by GC-MS or NMR before beginning the synthesis. If impurities are detected, purify the starting material first or be prepared to separate the resulting byproducts. |
Section 3: FAQ - Common Byproducts Explained
Q1: What is the most likely structural byproduct and why does it form?
Answer: The most probable byproduct is the isomeric compound, 5-Oxo-3-(4-trifluoromethylphenyl)valeric acid .
Mechanistic Reason: The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms. This deactivates the aromatic ring towards electrophilic attack. Its directing effect is primarily meta because the deactivating inductive effect is felt at all positions, but resonance stabilization of the intermediate sigma complex is least unfavorable when the attack occurs at the meta position. While the desired para product is often the major isomer formed, likely due to steric hindrance at the ortho positions, the formation of the meta isomer is a competing and significant pathway.
Caption: Competing pathways leading to the desired product and the primary isomeric byproduct.
Q2: Can the reaction lead to di-acylation of the aromatic ring?
Answer: This is highly unlikely. The product of the first acylation is an aryl ketone. The acyl (keto) group is strongly deactivating, making the product's aromatic ring significantly less nucleophilic than the starting material.[4][7] As a result, the starting (4-trifluoromethyl)benzene will react preferentially over the product, effectively preventing a second acylation reaction. This mono-acylation selectivity is a key advantage of Friedel-Crafts acylation over Friedel-Crafts alkylation.[7]
Q3: My starting material contains a small amount of benzene. How will this affect my reaction?
Answer: Any benzene present in your (4-trifluoromethyl)benzene starting material will also undergo Friedel-Crafts acylation under the reaction conditions. This will produce 5-oxo-5-phenylvaleric acid as a byproduct.[6] Since benzene is more reactive (less deactivated) than (4-trifluoromethyl)benzene, even small impurities can lead to a noticeable amount of this byproduct. This impurity can be difficult to separate from your desired product due to its similar chemical properties.
Section 4: Key Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is an illustrative example. Researchers should adapt it based on their specific lab conditions and scale.
-
Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq). Suspend the AlCl₃ in a dry solvent like dichloromethane (DCM) or use an excess of (4-trifluoromethyl)benzene as the solvent.[2][6]
-
Cooling: Cool the suspension to 0-5°C using an ice bath.
-
Reactant Addition: Dissolve glutaric anhydride (1.0 eq) in (4-trifluoromethyl)benzene (1.5-2.0 eq, if not used as solvent) or DCM. Add this solution dropwise to the cooled AlCl₃ suspension over 30-45 minutes, ensuring the internal temperature does not exceed 15°C.[5]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS indicates the consumption of the limiting reagent.
-
Workup - Quench: In a separate large beaker, prepare a mixture of crushed ice and concentrated hydrochloric acid. Slowly and carefully pour the reaction mixture into the ice/HCl slurry with vigorous stirring.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer twice with DCM or another suitable organic solvent. Combine the organic layers.
-
Purification: Proceed to Protocol 2 for purification.
Protocol 2: Purification by Bicarbonate Extraction and Recrystallization
-
Base Extraction: Combine the organic layers from the synthesis workup and wash them with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid product will move into the aqueous basic layer, leaving neutral starting materials behind. Repeat the bicarbonate extraction 2-3 times to ensure complete recovery.
-
Acidification: Combine the aqueous bicarbonate layers in a beaker and cool in an ice bath. Slowly add concentrated HCl dropwise with stirring until the pH is ~1-2. The desired product, along with any acidic byproducts, will precipitate as a solid.[2][5]
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove inorganic salts.
-
Recrystallization: Dry the crude solid. Select an appropriate solvent system (e.g., toluene, water, or an ethanol/water mixture) for recrystallization to further purify the product and remove isomers. The optimal solvent will selectively dissolve the desired product at high temperature while leaving impurities behind or vice-versa.
Section 5: Byproduct Summary Table
| Compound Name | Structure | Molecular Weight ( g/mol ) | Key ¹H NMR Signature (Aromatic Region) |
| This compound (Desired Product) | FC(F)(F)c1ccc(C(=O)CCCC(=O)O)cc1 | 260.21 | Two doublets, approx. δ 8.1 and δ 7.8 (AA'BB' system) |
| 5-Oxo-3-(4-trifluoromethylphenyl)valeric acid (Isomeric Byproduct) | FC(F)(F)c1cc(C(=O)CCCC(=O)O)ccc1 | 260.21 | More complex pattern: e.g., a singlet, a doublet, and a triplet |
| 5-Oxo-5-phenylvaleric acid (From Benzene Impurity) | O=C(c1ccccc1)CCCC(=O)O | 192.21 | Multiplets between δ 8.0 and δ 7.4 |
| Glutaric Acid (From Hydrolysis of Anhydride) | O=C(O)CCCC(=O)O | 132.11 | No aromatic signals |
References
-
Wikipedia contributors. (2024). Friedel–Crafts reaction. Wikipedia, The Free Encyclopedia. [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]
-
Physics Wallah. (n.d.). Reaction Mechanism of Friedel−Crafts Acylation. [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation. [Link]
- Google Patents. (2014). CN103694111A - Method for preparing 4-(4-fluorobenzoyl) butyric acid.
- Google Patents. (2007). WO 2007/017705 A1 - Preparation of 4-(4-fluorobenzoyl) butyric acid.
-
Chemistry LibreTexts. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. [Link]
- Google Patents. (2003). WO2003104180A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid.
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- 5. 4-(4-Fluorobenzoyl)butyric acid synthesis - chemicalbook [chemicalbook.com]
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Technical Support Center: Optimizing Reaction Conditions for Trifluoromethylphenyl Ketoacid Synthesis
Welcome to the technical support center for the synthesis of trifluoromethylphenyl ketoacids and their precursors, aryl trifluoromethyl ketones. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these important synthetic transformations. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments. The advice provided is grounded in established chemical principles and field-proven insights to ensure the reliability and success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to aryl trifluoromethyl ketones?
A1: The primary methods for synthesizing aryl trifluoromethyl ketones include:
-
Friedel-Crafts Acylation: This classic electrophilic aromatic substitution involves reacting an aromatic compound with a trifluoroacetylating agent (like trifluoroacetic anhydride or trifluoroacetyl chloride) in the presence of a Lewis acid catalyst.[1][2]
-
Grignard and Organolithium Reactions: These involve the reaction of an organometallic reagent (e.g., a phenylmagnesium halide) with a trifluoroacetylating agent.[3][4]
-
Nucleophilic Trifluoromethylation: This approach utilizes a nucleophilic trifluoromethyl source, such as the Ruppert-Prakash reagent (TMSCF₃), to react with an ester or other carboxylic acid derivative.[5][6]
-
Photoredox Catalysis: Modern methods employ visible-light photoredox catalysis to generate trifluoromethyl radicals or other reactive intermediates for coupling with aromatic precursors.[7][8][9]
-
Oxidation of Secondary Alcohols: The corresponding trifluoromethylphenyl carbinols can be oxidized to the desired ketones.[10]
Q2: My starting material is a trifluoromethyl-substituted benzene. Why is my Friedel-Crafts acylation failing?
A2: The trifluoromethyl group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution.[2] This deactivation makes the standard Friedel-Crafts conditions ineffective. To overcome this, you will likely need more forcing reaction conditions, such as stronger Lewis acids or higher temperatures. However, be aware that harsh conditions can lead to side reactions.[11][12]
Q3: How do I synthesize the final trifluoromethylphenyl ketoacid from the ketone?
A3: A common route to the ketoacid from the corresponding methyl ketone is through oxidation. Alternatively, if your synthesis proceeds through a nitrile intermediate (Ar-CN), hydrolysis of the nitrile will yield the carboxylic acid.[13][14][15] The synthesis of α-keto acids can also be achieved through various other methods, including the oxidation of unsaturated carbon bonds or methyl ketones using reagents like selenium dioxide or potassium permanganate, though these methods can have limitations due to the toxicity of the reagents and harsh conditions.[16]
Troubleshooting Guide: Grignard Reaction for Aryl Trifluoromethyl Ketone Synthesis
The Grignard reaction is a powerful tool for C-C bond formation, but it is notoriously sensitive to reaction conditions. The trifluoromethyl group can also introduce specific challenges.
Problem 1: The Grignard reaction fails to initiate.
Root Cause Analysis: The initiation of a Grignard reaction is highly dependent on the activation of the magnesium surface and the complete absence of water and other protic impurities.[17]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions:
-
All glassware must be rigorously dried, either by flame-drying under vacuum or oven-drying at >120°C for several hours and cooled under an inert atmosphere (e.g., nitrogen or argon).[17]
-
Solvents, particularly ethereal solvents like diethyl ether and THF, must be anhydrous. Use freshly distilled solvents from a suitable drying agent (e.g., sodium/benzophenone) or purchase high-quality anhydrous solvents and use them immediately.[17]
-
-
Activate the Magnesium:
-
A passivating layer of magnesium oxide on the surface of the magnesium turnings is a common cause of initiation failure.[17]
-
Mechanical Activation: Gently crush the magnesium turnings with a dry glass rod in the reaction flask to expose a fresh surface.[17]
-
Chemical Activation: Add a small crystal of iodine (the brown color will disappear upon initiation) or a few drops of 1,2-dibromoethane to the magnesium suspension.[17]
-
-
Check Reagent Purity:
-
Ensure the aryl halide is pure and dry. Impurities can quench the Grignard reagent as it forms.
-
Problem 2: Low yield of the desired ketone with significant side product formation.
Root Cause Analysis: The primary side reactions in the Grignard synthesis of ketones are the addition of a second equivalent of the Grignard reagent to the newly formed ketone, resulting in a tertiary alcohol, and Wurtz coupling.[3][17] The high reactivity of the trifluoromethyl-substituted carbonyl group can exacerbate these issues.[17]
Troubleshooting & Optimization Protocol:
| Parameter | Recommendation | Rationale |
| Temperature | Add the trifluoroacetylating agent to the Grignard reagent at a low temperature (0°C to -78°C). | The addition is exothermic. Low temperatures control the reaction rate and minimize the over-addition to the ketone and other side reactions.[17] |
| Addition Rate | Add the electrophile slowly and dropwise with vigorous stirring. | This maintains a low concentration of the electrophile, favoring the formation of the ketone over the tertiary alcohol. |
| Stoichiometry | Use a slight excess (1.05-1.1 equivalents) of the Grignard reagent. | This ensures the complete consumption of the limiting electrophile. |
| LiCl Additive | For sluggish reactions or difficult aryl chlorides, the addition of LiCl can be beneficial. | LiCl helps to break up magnesium clusters and increases the solubility and reactivity of the Grignard reagent.[4] |
Experimental Protocol: Optimized Grignard Reaction
-
Set up a flame-dried, three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.
-
Add magnesium turnings (1.1 eq.) to the flask and activate if necessary.
-
Add anhydrous THF via syringe.
-
Add the aryl halide (1.0 eq.) dissolved in anhydrous THF dropwise to initiate the Grignard formation.
-
Once the Grignard reagent has formed, cool the reaction mixture to -78°C using a dry ice/acetone bath.
-
Add trifluoroacetic anhydride (1.0 eq.) dissolved in anhydrous THF dropwise over 1-2 hours.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.
Safety Note on Trifluoromethyl-Substituted Grignard Reagents:
There are reports of detonations with trifluoromethyl-substituted Grignard reagents, particularly at higher concentrations.[4][18] It is strongly recommended to work at lower concentrations (e.g., 0.5 M) and to have appropriate safety measures in place, especially when scaling up the reaction.[4][18]
Logical Workflow for Grignard Troubleshooting:
Caption: Troubleshooting workflow for Grignard synthesis.
Troubleshooting Guide: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a cornerstone of aromatic chemistry, but its success is highly dependent on the nature of the aromatic substrate and the reaction conditions.
Problem: Low or no conversion for trifluoromethyl-substituted aromatic rings.
Root Cause Analysis: As mentioned, the -CF₃ group strongly deactivates the aromatic ring, making it less nucleophilic and thus less reactive in electrophilic aromatic substitution.[2] Standard Lewis acids like AlCl₃ may not be sufficient to promote the reaction.[12]
Troubleshooting & Optimization Protocol:
| Parameter | Recommendation | Rationale |
| Lewis Acid | Use a stronger Lewis acid or a superacid. | For deactivated rings, more potent catalysts are needed to generate a sufficiently electrophilic acylium ion.[11] |
| Solvent | Use a non-coordinating solvent or run the reaction neat. | Solvents can compete with the acylating agent for coordination to the Lewis acid. |
| Temperature | Gradually increase the reaction temperature. | Higher temperatures can provide the necessary activation energy, but should be used cautiously to avoid decomposition. |
| Microwave Irradiation | Consider using microwave irradiation. | Microwave heating can significantly accelerate the reaction, often leading to higher yields in shorter times.[19] |
Experimental Protocol: Acylation of a Deactivated Arene
-
In a dry flask under an inert atmosphere, combine the trifluoromethyl-substituted arene (1.0 eq.) and trifluoroacetic anhydride (1.2 eq.).
-
Cool the mixture to 0°C.
-
Carefully add a strong Lewis acid (e.g., triflic acid, 1.5 eq.) dropwise.
-
Allow the reaction to warm to room temperature and then heat to 50-80°C, monitoring by TLC or GC-MS.
-
After completion, quench the reaction by pouring it onto ice.
-
Extract the product, wash the organic layer with a base (e.g., NaHCO₃ solution) and brine, dry, and purify.
Friedel-Crafts Acylation Mechanism:
Caption: Key steps in the Friedel-Crafts acylation mechanism.
Troubleshooting Guide: Hydrolysis of Nitriles to Carboxylic Acids
The hydrolysis of a trifluoromethylphenyl nitrile is a common final step to obtain the desired ketoacid. The reaction can be performed under acidic or basic conditions.
Problem: The nitrile hydrolysis is slow or incomplete.
Root Cause Analysis: Nitriles are relatively unreactive carboxylic acid derivatives. The electron-withdrawing trifluoromethyl group can further decrease the reactivity of the nitrile group towards hydrolysis. Vigorous conditions are often required.[14]
Troubleshooting & Optimization Protocol:
| Condition | Acidic Hydrolysis | Basic Hydrolysis |
| Reagents | Concentrated HCl or H₂SO₄ in water or acetic acid. | Aqueous NaOH or KOH, often with a co-solvent like ethanol or methanol.[20] |
| Temperature | Heating to reflux is typically necessary. | Heating to 60°C or reflux is often required for complete hydrolysis.[20] |
| Reaction Time | Can range from a few hours to overnight. | Often requires prolonged heating (e.g., 16 hours).[20] |
| Work-up | Dilution with water and extraction of the carboxylic acid. | Neutralization with acid to pH 3 before extraction of the carboxylic acid.[20] |
Experimental Protocol: Basic Hydrolysis of a Nitrile
-
Dissolve the nitrile (1.0 eq.) in ethanol (10 volumes).
-
Add a 10% aqueous solution of NaOH (2 volumes).[20]
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Once the starting material is consumed, cool the reaction and concentrate under reduced pressure to remove the ethanol.
-
Dilute the residue with water and wash with a non-polar organic solvent (e.g., dichloromethane) to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 3 with 1N HCl.
-
Extract the carboxylic acid product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude product, which can be purified by recrystallization or column chromatography.
References
-
Thieme. (2018). Synthesis of Aryl Trifluoromethyl Ketones. Thieme E-Books & E-Journals. [Link]
-
Wikipedia. (n.d.). Trifluoromethylation. [Link]
-
Prakash, G. K. S., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 431–437. [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Tang, X., et al. (2009). Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange: Process Safety Evaluation and Concentration Effect. Organic Process Research & Development, 13(4), 749–751. [Link]
-
Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. [Link]
-
Prakash, G. K. S., et al. (2020). Cooperative NHC and Photoredox Catalysis for the Synthesis of β‐Trifluoromethylated Alkyl Aryl Ketones. Angewandte Chemie International Edition, 59(36), 15738-15742. [Link]
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Organic Synthesis. (n.d.). Hydrolysis of Nitriles. [Link]
-
Clark, J. (n.d.). hydrolysis of nitriles. Chemguide. [Link]
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Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. [Link]
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Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]
-
Chemistry LibreTexts. (2020, June 21). 4.10: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
Wang, X., et al. (2015). Friedel-Crafts Coupling of Electron-Deficient Benzoylacetones Tuned by Remote Electronic Effects. The Journal of Organic Chemistry, 80(16), 8282–8289. [Link]
-
Royal Society of Chemistry. (2016). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ). RSC Advances, 6(45), 38937-38942. [Link]
-
MDPI. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Molecules, 26(24), 7549. [Link]
-
MDPI. (2022). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Catalysts, 12(10), 1185. [Link]
-
Gnaim, S., & Baran, P. S. (2024). Divergent Synthesis of Trifluoromethyl Ketones via Photoredox Activation of Halotrifluoroacetones. Helvetica Chimica Acta, 107(10), e202400125. [Link]
-
Zhou, P., et al. (2023). Selectively Tunable Synthesis of α-Trifluoromethyl Ketones. Organic Letters, 25(13), 2275–2280. [Link]
-
Beilstein Journal of Organic Chemistry. (2020). Photosensitized direct C–H fluorination and trifluoromethylation in organic synthesis. [Link]
-
Valotta, A., et al. (2024). Coupling photocatalytic trifluoromethylation with biocatalytic stereoselective ketone reduction in continuous flow. Bioprocess and Biosystems Engineering, 47(1), 1-12. [Link]
-
ACS Publications. (2018). K2S2O8-Mediated Selective Trifluoromethylacylation and Trifluoromethylarylation of Alkenes under Transition-Metal-Free Conditions: Synthetic Scope and Mechanistic Studies. Organic Letters, 20(20), 6508–6512. [Link]
-
ResearchGate. (n.d.). Reduction of aryl trifluoromethyl ketone 3a with turbo Grignard reagent. [Link]
-
ResearchGate. (n.d.). Pd(TFA)2‐catalysed hydrolysis reaction of nitrile via C−C bond cleavage. [Link]
-
Oriental Journal of Chemistry. (n.d.). Recent Trifluoromethylation Reactions. A Mini Review Paper. [Link]
-
ResearchGate. (n.d.). Mechanistic studies and proposed mechanism. [Link]
-
ResearchGate. (n.d.). Mechanistic studies of trifluoromethylation with 1. [Link]
-
ACS Publications. (2026). Photoredox-Catalyzed Defluorinative Carbamoylation of α-Trifluoromethylalkenes. Organic Letters. [Link]
-
ResearchGate. (n.d.). Preparation of Trifluoromethylphenyl Magnesium Halides in the Presence of LiCl and Synthesis of 2′-Trifluoromethyl-Aromatic Ketones. [Link]
-
National Center for Biotechnology Information. (n.d.). Ketoacidosis. StatPearls. [Link]
-
LITFL. (2020, November 3). Ketoacidosis. [Link]
-
National Center for Biotechnology Information. (n.d.). Organophotoredox-Driven Three-Component Synthesis of β‑Trifluoromethyl β‑Amino Ketones. [Link]
-
ResearchGate. (n.d.). (PDF) Intramolecular PCET of α‐Keto Acids: Synthesis of Trifluoromethyl Ketones via Ketyl Radicals. [Link]
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Technical Support Center: Scale-Up Synthesis of 5-Oxo-5-(4-trifluoromethylphenyl)valeric acid
Welcome to the technical support guide for the synthesis of 5-Oxo-5-(4-trifluoromethylphenyl)valeric acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the scale-up of this important chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) based on established chemical principles and extensive laboratory experience.
The primary synthetic route for this compound is the Friedel-Crafts acylation of trifluoromethylbenzene with glutaric anhydride, a classic yet nuanced electrophilic aromatic substitution.[1] While straightforward on a lab scale, scaling up this reaction introduces several challenges that can impact yield, purity, and safety. This guide will address these issues systematically.
I. Troubleshooting Guide
This section is formatted to address specific problems you may encounter during the synthesis, providing potential causes and actionable solutions.
Issue 1: Low Reaction Yield
A diminished yield is one of the most common issues when scaling up the synthesis. Several factors can contribute to this problem.
| Potential Cause | Explanation | Recommended Solution |
| Inadequate Catalyst Activity | Anhydrous aluminum chloride (AlCl₃) is the Lewis acid catalyst of choice for this reaction.[1] Its efficacy is severely compromised by moisture, leading to the formation of inactive aluminum hydroxide species.[2][3][4] | Ensure all glassware is rigorously dried before use. Use a high-purity, anhydrous grade of AlCl₃ and handle it under an inert atmosphere (e.g., nitrogen or argon).[5] Consider using fresh, unopened containers of the catalyst for large-scale runs. |
| Suboptimal Reaction Temperature | The Friedel-Crafts acylation is temperature-sensitive. At lower temperatures, the reaction rate may be too slow, leading to incomplete conversion. Conversely, excessively high temperatures can promote side reactions and decomposition. | Carefully control the reaction temperature. A gradual increase from 0°C to room temperature is often effective. For scale-up, a jacketed reactor with precise temperature control is highly recommended. Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time and temperature profile. |
| Poor Mixing | In larger reaction vessels, inefficient stirring can lead to localized "hot spots" and concentration gradients, resulting in inconsistent reaction conditions and the formation of byproducts. | Utilize an overhead mechanical stirrer with an appropriately sized impeller to ensure vigorous and uniform mixing of the reaction slurry. The goal is to maintain a homogeneous suspension of the AlCl₃ catalyst. |
| Deactivated Aromatic Ring | The trifluoromethyl group on the benzene ring is strongly electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution. This inherent low reactivity can be a limiting factor. | While the catalyst and conditions are designed to overcome this, ensure the stoichiometry of the catalyst is sufficient. In some cases, a slight excess of AlCl₃ may be beneficial, but this must be balanced against the increased difficulty of the workup. |
Issue 2: Formation of Impurities and Side Products
The presence of impurities can complicate purification and affect the quality of the final product.
| Potential Cause | Explanation | Recommended Solution |
| Isomeric Impurities | Friedel-Crafts acylation of monosubstituted benzene rings can potentially yield ortho, meta, and para isomers. The trifluoromethyl group is a meta-director under these conditions. However, trace amounts of other isomers can form. | The formation of the para-isomer is desired. While the directing effect of the CF₃ group is strong, purification via recrystallization is typically effective at removing minor isomeric impurities. The choice of solvent for recrystallization is critical; consider solvents like toluene, ethyl acetate/heptane mixtures, or water. |
| Polyacylation | Although the first acyl group deactivates the aromatic ring, making a second acylation less likely, it can occur under harsh conditions.[5] | Use a stoichiometric amount of glutaric anhydride relative to the trifluoromethylbenzene. Avoid excessive reaction times and temperatures.[5] Monitoring the reaction progress is key to preventing over-reaction. |
| Unreacted Starting Materials | Incomplete reaction will leave unreacted trifluoromethylbenzene and glutaric anhydride or its derivatives in the crude product. | Optimize reaction conditions (temperature, time, catalyst loading) to drive the reaction to completion. Unreacted trifluoromethylbenzene can often be removed by distillation during workup. Glutaric acid can be removed by aqueous washes. |
| Hydrolysis of Product during Workup | The keto-acid product can be sensitive to harsh pH conditions during the aqueous workup, potentially leading to decomposition. | Perform the workup by carefully quenching the reaction mixture with cold, dilute acid (e.g., HCl). Maintain a low temperature during the quench to control the exotherm. Adjust the pH carefully to precipitate the product without causing degradation. |
Issue 3: Challenges in Product Isolation and Purification
Isolating a pure product in high yield is a critical step in the scale-up process.
| Potential Cause | Explanation | Recommended Solution |
| Oily or Gummy Precipitate | The crude product may precipitate as an oil or a sticky solid, making it difficult to filter and handle. This is often due to the presence of impurities. | Ensure the product is fully precipitated by adjusting the pH and allowing sufficient time for crystallization. A solvent trituration (washing the crude solid with a non-polar solvent like hexanes) can sometimes help to remove oily impurities and induce crystallization. |
| Difficulty in Filtration | A very fine or gelatinous precipitate can clog filter paper, significantly slowing down the filtration process on a large scale. | Consider using a filter press or a centrifuge for large-scale filtration. Using a filter aid like Celite® can also improve filtration speed. The choice of filter cloth porosity is also important. |
| Inefficient Recrystallization | Finding a suitable solvent system for large-scale recrystallization that provides good recovery and high purity can be challenging. | A systematic solvent screen on a small scale is recommended. Common solvent systems include toluene, ethyl acetate/heptane, and isopropanol/water. The cooling rate during recrystallization should be controlled to obtain well-formed crystals. |
II. Frequently Asked Questions (FAQs)
Q1: What is the primary safety concern when handling anhydrous aluminum chloride on a large scale?
A: The primary safety concern is its violent and highly exothermic reaction with water.[2][3][4] This reaction generates large volumes of corrosive hydrogen chloride (HCl) gas.[2][3][4] Therefore, it is absolutely critical to handle anhydrous AlCl₃ in a dry, controlled environment and to avoid any contact with moisture.[2] Personal protective equipment, including safety glasses, impervious gloves, and a fire-retardant lab coat, is mandatory.[2] For large quantities, working in a fume hood or a glove box is essential.[2] In case of a fire, do not use water or carbon dioxide extinguishers ; a Class D fire extinguisher for combustible metals or dry sand should be used.[2][3]
Q2: How can I effectively monitor the progress of the reaction?
A: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. A suitable mobile phase would be a mixture of ethyl acetate and hexanes, with a small amount of acetic acid to ensure the carboxylic acid product is protonated and moves up the plate. The disappearance of the starting material (trifluoromethylbenzene) and the appearance of the product spot can be visualized under UV light. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.
Q3: What are the key parameters to control during the reaction quench and workup?
A: The quench is a critical and potentially hazardous step. The reaction mixture should be added slowly to a mixture of ice and concentrated hydrochloric acid. This serves two purposes: it hydrolyzes the aluminum salts and protonates the carboxylate to precipitate the desired acid. The temperature must be carefully controlled during this addition to manage the exotherm. Vigorous stirring is also essential to ensure efficient mixing and heat dissipation.
Q4: Can I use a different Lewis acid catalyst instead of aluminum chloride?
A: While other Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can catalyze Friedel-Crafts reactions, aluminum chloride is generally the most effective for this type of acylation, especially with a deactivated aromatic ring. Using a milder Lewis acid may result in significantly lower yields or require much harsher reaction conditions.
Q5: What are the expected spectroscopic characteristics of the final product?
A: The successful synthesis of this compound can be confirmed by standard spectroscopic techniques:
-
¹H NMR: Expect signals corresponding to the aromatic protons (two doublets in the para-substituted pattern), and the aliphatic protons of the valeric acid chain (a series of multiplets). The carboxylic acid proton will appear as a broad singlet.
-
¹³C NMR: Look for the characteristic carbonyl signals for the ketone and the carboxylic acid, as well as the signals for the aromatic carbons (including the CF₃-substituted carbon) and the aliphatic carbons.
-
IR Spectroscopy: Key peaks to look for are the C=O stretches for the ketone and the carboxylic acid (which will be broad due to hydrogen bonding), and the C-F stretching bands for the trifluoromethyl group.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product (260.21 g/mol ) should be observed.[6]
III. Experimental Protocols & Visualizations
Workflow for Scale-Up Synthesis
The following diagram illustrates the general workflow for the scaled-up synthesis of this compound.
Caption: General workflow for the synthesis and purification of the target compound.
Detailed Step-by-Step Protocol (Illustrative Lab-Scale)
This protocol is for a lab-scale synthesis and should be adapted and optimized for the desired scale with appropriate safety precautions.
-
Reactor Setup: Under a nitrogen atmosphere, charge a dry, jacketed glass reactor equipped with an overhead stirrer, a thermocouple, and a dropping funnel with anhydrous aluminum chloride (1.2 eq).
-
Solvent Addition: Add anhydrous dichloromethane via cannula. Cool the resulting slurry to 0°C with constant stirring.
-
Reagent Addition: In a separate dry flask, dissolve glutaric anhydride (1.0 eq) in anhydrous dichloromethane. Transfer this solution to the dropping funnel and add it dropwise to the AlCl₃ slurry, maintaining the internal temperature below 5°C.
-
Aromatic Substrate Addition: After the addition is complete, add trifluoromethylbenzene (1.1 eq) dropwise, again keeping the temperature below 5°C.
-
Reaction: Once the additions are complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.
-
Quench: In a separate vessel, prepare a mixture of crushed ice and concentrated hydrochloric acid. Slowly and carefully transfer the reaction mixture to the ice/acid mixture with vigorous stirring, ensuring the temperature does not exceed 20°C.
-
Workup: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers and wash with water, followed by brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/heptane) to yield the pure this compound.
Troubleshooting Logic Diagram
This diagram provides a logical approach to diagnosing and resolving common issues during the synthesis.
Caption: A decision-making diagram for troubleshooting synthesis problems.
IV. References
-
Princeton University Environmental Health & Safety. (n.d.). Aluminum Chloride (anhydrous). Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. [Link]
-
Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Retrieved from [Link]
-
Wikipedia. (2023). Friedel–Crafts reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
ChemWhat. (n.d.). This compound CAS#: 88699-88-1. Retrieved from [Link]
Sources
stability and degradation of 5-Oxo-5-(4-trifluoromethylphenyl)valeric acid under acidic conditions
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 5-Oxo-5-(4-trifluoromethylphenyl)valeric acid. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability and degradation of this compound, with a specific focus on its behavior under acidic conditions.
Overview: Understanding the Molecule's Chemistry
This compound is a keto-acid characterized by three key structural features that dictate its reactivity and stability:
-
Aromatic Ketone : The ketone group attached to the trifluoromethylphenyl ring is a primary site for potential reactions.
-
Carboxylic Acid : The terminal aliphatic carboxylic acid group provides a potential intramolecular nucleophile.
-
Trifluoromethyl Group : This potent electron-withdrawing group on the phenyl ring influences the reactivity of the ketone.
Understanding the interplay of these functional groups is critical when designing experiments and interpreting stability data, particularly under the hydrolytic stress of acidic conditions. Forced degradation studies are essential to establish degradation pathways, develop stability-indicating analytical methods, and support formulation development.[1][2]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Fundamental Stability & Degradation Pathways
Q1: What is the most likely degradation pathway for this compound under acidic conditions?
A1: The most probable degradation pathway is an acid-catalyzed intramolecular cyclization (lactonization).
Causality & Mechanism: Under acidic conditions, the carbonyl oxygen of the ketone is protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. The carboxylic acid group at the other end of the molecule's aliphatic chain can act as an intramolecular nucleophile. The hydroxyl oxygen of the carboxylic acid attacks the protonated carbonyl carbon, leading to the formation of a cyclic hemiacetal-like intermediate. Subsequent dehydration results in the formation of a stable six-membered lactone (a cyclic ester). This type of intramolecular reaction is often kinetically and thermodynamically favored.[3][4][5]
Caption: Proposed acid-catalyzed intramolecular cyclization pathway.
Section 2: Designing and Executing Forced Degradation Studies
Q2: I need to conduct an acid-forced degradation study. What are the recommended starting conditions based on regulatory guidelines?
A2: Forced degradation (or stress testing) is a regulatory requirement to demonstrate the specificity of stability-indicating methods.[1][6] The goal is to achieve a target degradation of approximately 5-20% of the parent compound to ensure that potential degradation products are generated at detectable levels.[7] Conditions that are too harsh and degrade the majority of the drug substance should be avoided.[8]
Experimental Protocol: Acid Hydrolysis Stress Test
This protocol is a self-validating system designed to establish the degradation profile under acidic stress.
Caption: Workflow for an acid-forced degradation experiment.
Recommended Starting Conditions for Acid Hydrolysis
| Parameter | Recommended Condition | Rationale & Expert Insights |
| Acid | 0.1 M to 1 M Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) | HCl is volatile and can be removed, which is advantageous for subsequent LC-MS analysis. H₂SO₄ is non-volatile. Start with 0.1 M HCl as a standard approach.[1][8] |
| Temperature | Room Temperature (e.g., 25°C) to 60°C | Begin at an elevated temperature (e.g., 60°C) to accelerate degradation. If degradation is too rapid, reduce the temperature. If no degradation is observed, a higher temperature may be justified.[7] |
| Time Points | 0, 2, 4, 8, 24 hours (or longer if needed) | Frequent initial time points are crucial to capture the degradation kinetics. If the compound is highly stable, extend the study duration (e.g., up to 7 days).[7] |
| Drug Conc. | Typically 1 mg/mL | This concentration is generally recommended for degradation studies and is suitable for most analytical detection methods.[7] |
| Control | A sample prepared with water instead of acid, subjected to the same conditions. | The control is essential to differentiate degradation caused by the acid from that caused by thermal stress alone. |
Q3: My compound shows no degradation even in 1 M HCl at 60°C for 24 hours. What is my next step?
A3: It is possible that this compound is highly stable under these conditions. Regulatory guidance acknowledges that not all substances will degrade under typical stress conditions.[8]
Troubleshooting Steps:
-
Increase Stress Severity (with justification): You can cautiously increase the temperature (e.g., to 80°C) or extend the study duration. However, be aware that overly harsh conditions may lead to degradation pathways not relevant to real-world storage.
-
Confirm Analytical Method: Ensure your analytical method is capable of detecting small changes. Check the retention time and peak shape of the T=0 sample against a reference standard to confirm no initial degradation occurred during sample preparation.
-
Document and Justify: If significant degradation cannot be achieved, you must provide a strong scientific rationale in your documentation. This should include the range of conditions tested and an explanation of the molecule's inherent stability. The FDA has been known to issue deficiencies for incomplete degradation studies, so thorough justification is key.[8]
Section 3: Analytical Method Troubleshooting
Q4: How do I develop a stability-indicating HPLC method to separate the parent compound from its potential lactone degradant?
A4: A stability-indicating method is a validated analytical procedure that can accurately measure the active ingredient without interference from degradation products, excipients, or impurities.[1] Reverse-phase HPLC with UV detection is the most common and preferred technique.[8]
Step-by-Step Method Development Strategy:
-
Generate a Degraded Sample: Use the protocol from Q2 to create a sample containing both the parent compound and the degradation product(s). A sample with ~10% degradation is ideal for method development.
-
Select Column and Mobile Phase: Start with a C18 column, as it is a versatile and robust choice for a wide range of molecules.
-
Optimize Separation: The parent molecule is a carboxylic acid, while the primary expected degradant is a neutral lactone. This difference in polarity is key to their separation.
-
Parent (Acidic): Will be more retained at lower pH (e.g., pH < 3) where it is protonated and less polar. Its retention will decrease as the pH of the mobile phase increases.
-
Degradant (Neutral Lactone): Its retention will be less affected by the mobile phase pH.
-
-
Run Gradient Elution: Begin with a broad gradient (e.g., 5% to 95% Acetonitrile in 20 minutes) to elute all components and determine their approximate retention times.
-
Refine the Gradient: Adjust the gradient slope around the elution time of your peaks of interest to maximize resolution.
-
Validate the Method: Once separation is achieved, the method must be validated according to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness.
Typical Starting Parameters for HPLC Method Development
| Parameter | Recommended Starting Point | Optimization Notes |
| Column | C18, 150 x 4.6 mm, 5 µm | If resolution is poor, try a different stationary phase (e.g., Phenyl-Hexyl) or a smaller particle size column (e.g., < 3 µm) for higher efficiency. |
| Mobile Phase A | 0.1% Phosphoric Acid or Formic Acid in Water | A low pH is critical to ensure the carboxylic acid is in its neutral form, leading to good peak shape and retention. |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile often provides better peak shapes and lower backpressure. |
| Flow Rate | 1.0 mL/min | Adjust as needed based on column dimensions and desired analysis time. |
| Column Temp. | 30°C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection (UV) | 254 nm or scan for λmax | Analyze the UV spectrum of the parent compound to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity. |
Q5: My analysis of a stressed sample shows a decrease in the parent peak area, but I don't see a new major peak. What could be happening?
A5: This issue, often referred to as a "mass balance" problem, can be perplexing. Here are the most common causes and troubleshooting steps:
-
Degradant Co-elution: The degradation product may be co-eluting with the parent peak or another peak in the chromatogram.
-
Solution: Use a photodiode array (PDA) detector to assess peak purity. If the peak is impure, you must re-optimize the mobile phase or stationary phase to achieve separation.
-
-
Degradant Has No Chromophore: The degradation product may not absorb UV light at the wavelength you are using.
-
Solution: Analyze the sample at multiple wavelengths (e.g., 210 nm, 254 nm, 280 nm). If still undetected, a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) is required.
-
-
Degradant is Not Eluting: The degradation product might be highly non-polar and irreversibly adsorbed to the column, or highly polar and eluting in the solvent front.
-
Solution: Run a "blank" gradient after your sample injection to see if a peak elutes. Extend the gradient to 100% organic solvent and hold for several minutes to wash the column.
-
-
Formation of Insoluble Products: The degradant may have precipitated out of the solution.
-
Solution: Visually inspect the sample vial. If solids are present, attempt to dissolve them in a stronger solvent and re-analyze.
-
References
-
FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology. [Link]
-
Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. [Link]
-
Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 98, 133-146. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioPharm International. [Link]
-
Klick, S., et al. (2016). Forced Degradation Studies. MedCrave online. [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
-
Various Authors. (2018). What does the hydrolysis of ketones yield?. Quora. [Link]
-
Evans, M. (2023). Hydrolysis Reactions: Reversing Nucleophilic Additions to Ketohydes. YouTube. [Link]
-
Punthasee, P. (2024). Organic Chemistry 2 - Chapter 19.16 - Mechanism of acid-catalyzed hydrolysis. YouTube. [Link]
-
ANALYTICAL METHOD SUMMARIES. (2021). Various Sources. [Link]
-
LibreTexts Chemistry. (2014). 12.8: Reactions of Aldehydes and Ketones with Water. [Link]
-
The synthesis of β-keto lactones via cyclization of β-keto ester dianions or the cyclization of Meldrum's acid derivatives. Canadian Science Publishing. [Link]
-
Intramolecular cyclization under acidic conditions for the 6,7‐dihydro‐5H‐benzo[c]fluorenes synthesis. ResearchGate. [Link]
-
Brønsted acid catalyzed intramolecular benzylic cyclizations of alkylpyridines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
One-pot cyclization/decarboxylation of α-keto acids and acylhydrazines for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles under transition-metal-free conditions. ResearchGate. [Link]
-
Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. PMC - NIH. [Link]
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Brønsted acid catalyzed intramolecular benzylic cyclizations of alkylpyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. pharmtech.com [pharmtech.com]
Technical Support Center: Optimal Storage and Handling of 5-Oxo-5-(4-trifluoromethylphenyl)valeric acid
This guide provides researchers, scientists, and drug development professionals with in-depth technical information and practical advice for the proper storage and handling of 5-Oxo-5-(4-trifluoromethylphenyl)valeric acid. Adherence to these guidelines is critical for maintaining the compound's chemical integrity, ensuring experimental reproducibility, and maximizing its shelf life.
Quick Reference Storage Guide
For immediate reference, the recommended storage conditions are summarized below. Detailed explanations and troubleshooting advice are provided in the subsequent sections.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Minimizes potential for slow degradation and side reactions. |
| Atmosphere | Sealed in a dry, inert atmosphere (e.g., Argon or Nitrogen) | The carboxylic acid moiety is hygroscopic and susceptible to moisture. An inert atmosphere prevents slow oxidation. |
| Light | Protect from light (Store in an amber vial or dark place) | Aromatic compounds, especially those with keto groups, can be sensitive to photodegradation.[1] |
| Container | Tightly sealed glass vial (e.g., amber glass) with a corrosion-resistant cap | Prevents moisture ingress and reaction with container materials. Avoids metal containers due to the corrosive nature of carboxylic acids.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the recommended storage conditions?
A1: The structure of this compound contains three key functional groups that dictate its storage requirements: a trifluoromethylphenyl group, a ketone, and a carboxylic acid.
-
Carboxylic Acid Moiety: This group is the most significant driver for the storage protocol. Carboxylic acids are generally corrosive and can be hygroscopic (absorb moisture from the air).[2] Storing the compound in a dry environment at 2-8°C is crucial to prevent potential water-catalyzed degradation.[3]
-
Trifluoromethylphenyl Group: While the carbon-fluorine bond is exceptionally strong and makes this group metabolically and chemically stable, the aromatic ring can be susceptible to photodegradation upon prolonged exposure to UV light.[1]
-
Ketone Group: The ketone, particularly when adjacent to an electron-withdrawing trifluoromethyl group, can be a reactive site. Cool, dry conditions help preserve its structure and prevent side reactions.[4][5]
Q2: My shipment of the compound arrived at ambient temperature. Is its integrity compromised?
A2: This is a common scenario for shipping. While long-term storage requires refrigeration, short periods (a few days) at ambient temperature are generally not detrimental, especially if the compound was shipped in a well-sealed container. The key is to minimize the duration of this exposure. Upon receipt, you should immediately inspect the material for any visual changes and transfer it to the recommended 2-8°C storage conditions for long-term stability.[3] For highly sensitive experiments, running a quality control check (e.g., HPLC-MS or NMR) against a reference standard is advisable.
Q3: What types of containers and labware are compatible with this compound?
A3: Due to the corrosive nature of the carboxylic acid group, material compatibility is essential.
-
Primary Containers: Use glass vials, preferably amber glass to protect from light.
-
Caps/Liners: Ensure vial caps have a chemically resistant liner, such as PTFE (Teflon), to prevent corrosion and ensure a tight seal.
-
Handling: When weighing and handling, use glass, stainless steel, or chemically resistant plastic spatulas and weigh boats. Avoid prolonged contact with reactive metals. Carboxylic acids can corrode standard metal cabinets over time; therefore, storing the vial within a secondary container or in a designated corrosives cabinet is best practice.[2][6]
Q4: What are the most likely degradation pathways for this molecule?
A4: While the molecule is generally stable under proper storage, several degradation pathways are possible under suboptimal conditions:
-
Hydrolysis: The presence of moisture, especially under basic or acidic conditions, can lead to degradation. While the trifluoromethyl group itself is robust, other parts of the molecule could be affected.[1]
-
Photodegradation: Exposure to UV light can energize the aromatic system, potentially leading to the formation of radical species and subsequent degradation products.[1]
-
Oxidation: Although less common for this structure, slow oxidation can occur over long periods if not stored under an inert atmosphere.
-
Incompatibility Reactions: Storing with incompatible chemicals, particularly strong bases or oxidizing agents, can lead to rapid decomposition.[7] Always segregate acids from these chemical classes.[8][9]
Q5: How can I detect if my compound has degraded?
A5: A multi-step evaluation is recommended:
-
Visual Inspection: Look for changes in color (e.g., yellowing), texture (e.g., clumping or melting), or the appearance of an unusual odor.
-
Solubility Test: If the compound's solubility in your standard solvent has noticeably decreased, it may indicate the formation of insoluble degradation products.
-
Analytical Verification: The most definitive method is to use analytical techniques. An HPLC or UPLC chromatogram showing new impurity peaks or a change in the main peak's retention time is a strong indicator of degradation. 1H-NMR or 19F-NMR spectroscopy can also reveal changes in the chemical structure.
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Inconsistent Experimental Results | - Compound degradation due to improper storage.- Partial degradation from repeated freeze-thaw cycles or moisture ingress into the bulk container.- Contamination during handling. | 1. Perform an analytical check (e.g., HPLC, NMR) on the compound to confirm its purity.2. If degradation is confirmed, discard the stock and use a fresh, properly stored sample.3. Implement the aliquoting protocol described below to protect the master stock. |
| Compound Appears Clumpy, Discolored, or Oily | - Absorption of moisture (hygroscopicity).- Compound has melted due to temperature fluctuation.- Significant chemical degradation. | 1. Check the storage temperature and ensure the container seal is intact.2. The compound is likely compromised. It is strongly recommended to discard it and obtain a fresh batch.3. Review handling procedures to prevent future moisture exposure. |
| Poor Solubility in a Previously Used Solvent System | - Formation of insoluble degradation products or polymers.- Incorrect solvent or pH. | 1. Confirm the identity and purity of the solvent.2. Attempt gentle warming or sonication to aid dissolution.3. If solubility issues persist, analyze the compound for purity. The presence of insoluble material strongly suggests degradation. |
Experimental Protocols
Protocol 1: Recommended Procedure for Aliquoting and Handling
To preserve the integrity of the master stock, it is highly recommended to create smaller, single-use or few-use aliquots.
-
Preparation: Allow the main container of this compound to equilibrate to room temperature for at least 30-60 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
Inert Environment (Optional but Recommended): If possible, perform the aliquoting in a glove box or an environment purged with an inert gas like nitrogen or argon.
-
Dispensing: Using a clean, dry spatula, quickly weigh and dispense the desired amounts into smaller, pre-labeled amber glass vials.
-
Sealing: Tightly seal the aliquot vials. If desired, flush the headspace with an inert gas before final sealing.
-
Storage: Immediately return the master stock and the new aliquots to 2-8°C storage. Ensure the master stock is sealed tightly.
-
Usage: For daily experiments, use one of the pre-made aliquots, allowing only that small vial to come to room temperature before use. This protects the main stock from repeated temperature cycling and exposure to the atmosphere.
Visualization
Troubleshooting Workflow for Compound Stability
The following diagram outlines the logical steps to take when you suspect an issue with the stability of your compound.
Caption: A decision-making flowchart for troubleshooting suspected compound degradation.
References
-
Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. [Link]
-
Vannam, R., et al. (2022). Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. European Journal of Medicinal Chemistry, 244, 114807. [Link]
-
PubMed. (2022). Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. Eur J Med Chem. [Link]
-
Smetana, J. H., et al. (2022). Intramolecular PCET of α-Keto Acids: Synthesis of Trifluoromethyl Ketones via Ketyl Radicals. Chemistry – A European Journal. [Link]
-
University of Toronto Scarborough. Chemical Handling and Storage Section 6. [Link]
-
ResearchGate. (2022). Intramolecular PCET of α‐Keto Acids: Synthesis of Trifluoromethyl Ketones via Ketyl Radicals. [Link]
-
Storemasta. (2023). How to Store and Handle Chemicals in Laboratories: A Complete Guide. [Link]
-
University of St Andrews. Guidance on Safe Storage of Chemicals in Laboratories. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 3. chemscene.com [chemscene.com]
- 4. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. blog.storemasta.com.au [blog.storemasta.com.au]
- 7. fishersci.com [fishersci.com]
- 8. utsc.utoronto.ca [utsc.utoronto.ca]
- 9. nottingham.ac.uk [nottingham.ac.uk]
Technical Support Center: Purification of Crude 5-Oxo-5-(4-trifluoromethylphenyl)valeric Acid
Welcome to the technical support center for the purification of 5-Oxo-5-(4-trifluoromethylphenyl)valeric acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important synthetic intermediate. Our focus is on providing practical, field-proven insights grounded in solid scientific principles to help you achieve the desired purity for your downstream applications.
Introduction: The Chemistry of Purification
This compound is typically synthesized via a Friedel-Crafts acylation reaction between trifluoromethylbenzene and glutaric anhydride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃). While this is a powerful C-C bond-forming reaction, it is not without its challenges. The purity of the final product is paramount for its use in further synthetic steps, particularly in drug development, where impurities can have significant impacts on biological activity and safety.
This guide will walk you through the common impurities you might encounter and provide detailed protocols for their removal using various purification techniques, including recrystallization, column chromatography, and acid-base extraction.
Frequently Asked Questions (FAQs)
Q1: My Friedel-Crafts acylation reaction resulted in a low yield of the desired product. What are the common causes?
A1: Low yields in Friedel-Crafts acylation can often be attributed to several factors:
-
Deactivated Aromatic Ring: The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, which deactivates the benzene ring towards electrophilic aromatic substitution. This can make the reaction sluggish and lead to incomplete conversion.
-
Catalyst Inactivity: Lewis acids like AlCl₃ are extremely sensitive to moisture. Any water in your solvent, glassware, or reagents will deactivate the catalyst. It is crucial to maintain strictly anhydrous conditions.
-
Insufficient Catalyst: The ketone product can form a stable complex with the Lewis acid, effectively sequestering it from the reaction. Therefore, a stoichiometric amount (or even a slight excess) of the catalyst is often required for complete conversion.[1]
-
Suboptimal Temperature: While the reaction may need some heat to overcome the activation energy due to the deactivated ring, excessive temperatures can lead to side reactions and degradation of the product.
Q2: I'm seeing multiple spots on my TLC plate after the reaction. What are the likely impurities?
A2: The most common impurities in the synthesis of this compound include:
-
Unreacted Starting Materials: Residual trifluoromethylbenzene and glutaric acid (from the hydrolysis of the anhydride) may be present.
-
Isomeric Products: While the trifluoromethyl group is a meta-director, Friedel-Crafts acylation can sometimes lead to the formation of small amounts of the ortho or meta isomers, although the para substituted product is generally favored.
-
Des-trifluoromethyl Analog: If your trifluoromethylbenzene starting material contains benzene as an impurity, you will likely form 5-oxo-5-phenylvaleric acid. This is a common issue noted in analogous preparations.
-
Polysubstituted Products: Although the acyl group deactivates the ring to further acylation, under forcing conditions, a second acylation on the aromatic ring is a possibility, though generally minor.[2]
Q3: My crude product is a dark, oily substance. How can I get it to crystallize?
A3: Oiling out during crystallization is a common problem, especially when significant impurities are present. Here are some strategies to induce crystallization:
-
Scratching: Use a glass rod to scratch the inside of the flask at the solvent-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, crystalline product from a previous batch, add a tiny crystal to the supersaturated solution to induce crystallization.
-
Solvent System Adjustment: If you are using a mixed solvent system, you may have too much of the "good" solvent. Try slowly adding more of the "poor" solvent (the anti-solvent) while stirring vigorously.
-
Lowering the Temperature: Ensure your solution is cooled to a sufficiently low temperature. Using an ice-salt bath or a freezer can be effective.
-
Patience: Sometimes, crystallization is simply a slow process. Leaving the solution undisturbed in a cold place for an extended period can be effective.
Troubleshooting Purification Protocols
This section provides detailed, step-by-step protocols for the most common purification techniques, along with troubleshooting tips for specific issues you might encounter.
Protocol 1: Purification by Acid-Base Extraction and Recrystallization
This is often the first and most effective method for purifying carboxylic acids.
Experimental Protocol:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Base Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 1M) sodium hydroxide (NaOH) solution. The carboxylic acid will be deprotonated and move into the aqueous layer as its sodium salt, leaving non-acidic impurities (like unreacted trifluoromethylbenzene) in the organic layer.
-
Separation: Separate the aqueous layer. It is good practice to re-extract the organic layer with the basic solution to ensure complete recovery of the product.
-
Charcoal Treatment (Optional): If the aqueous solution is colored, you can add a small amount of activated charcoal and stir for 10-15 minutes to adsorb colored impurities. Filter the mixture through a pad of celite to remove the charcoal.
-
Acidification: Cool the aqueous solution in an ice bath and slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the solution is acidic (pH ~1-2, check with pH paper). The purified this compound will precipitate out as a solid.
-
Isolation: Collect the solid product by vacuum filtration, washing with cold water to remove any inorganic salts.
-
Recrystallization:
-
Transfer the solid to a clean Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent or solvent mixture to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
-
Troubleshooting Guide for Recrystallization:
| Problem | Possible Cause | Solution |
| Product does not dissolve in hot solvent. | Incorrect solvent choice. | Select a more polar solvent or a different solvent mixture. |
| Product "oils out" instead of crystallizing. | Solution is too concentrated or cooling too rapidly. Impurities are present. | Add more solvent, reheat to dissolve, and cool more slowly. Perform an initial purification step like acid-base extraction. |
| No crystals form upon cooling. | Solution is not supersaturated. | Evaporate some of the solvent to increase the concentration and re-cool. Try scratching the flask or adding a seed crystal. |
| Low recovery of purified product. | Product has significant solubility in the cold solvent. Too much solvent was used. | Cool the solution to a lower temperature. Use a minimal amount of hot solvent for dissolution. |
Recrystallization Solvent Selection:
| Solvent/Mixture | Comments |
| Acetone/Water | A good starting point. Dissolve in hot acetone and add water dropwise until the solution becomes cloudy, then reheat to clarify and cool. |
| Ethanol/Water | Similar to acetone/water, effective for moderately polar compounds. |
| Toluene | Can be effective for aromatic compounds. |
| Ethyl Acetate/Hexanes | A common mixture for compounds of intermediate polarity. |
Protocol 2: Purification by Column Chromatography
Column chromatography is useful for separating compounds with different polarities, such as the desired product from less polar impurities.
Experimental Protocol:
-
Stationary Phase: Use silica gel as the stationary phase.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate) is typically used. A small amount of acetic acid (0.5-1%) is often added to the eluent to keep the carboxylic acid protonated and prevent streaking on the column.
-
Column Packing: Pack the column with a slurry of silica gel in the initial, less polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like DCM) and load it onto the top of the column. Alternatively, for less soluble compounds, you can "dry load" the sample by adsorbing it onto a small amount of silica gel.
-
Elution: Start with a less polar eluent mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity (e.g., to 7:3, then 1:1) to elute the compounds. The less polar impurities will elute first, followed by the more polar desired product.
-
Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Troubleshooting Guide for Column Chromatography:
| Problem | Possible Cause | Solution |
| Poor separation of compounds. | Incorrect eluent polarity. | Optimize the eluent system using TLC first. A gradient elution (gradually increasing polarity) may be necessary. |
| Product is not eluting from the column. | Eluent is not polar enough. | Increase the polarity of the eluent by adding more of the polar solvent (e.g., ethyl acetate). |
| Product is streaking on the column/TLC. | The carboxylic acid is partially deprotonated on the silica. | Add a small amount of acetic acid (0.5-1%) to the eluent to suppress deprotonation. |
| Cracks in the silica gel. | Improper packing or running the column dry. | Ensure the column is packed evenly and the solvent level is always above the silica gel. |
Visualizing the Purification Workflow
The following diagram illustrates the general workflow for the purification of crude this compound.
Caption: General purification workflow for this compound.
Purity Assessment
After purification, it is essential to assess the purity of your this compound. The following techniques are recommended:
-
Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A single spot in multiple solvent systems is a good indication of purity.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like formic acid or trifluoroacetic acid) is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the desired product and detect the presence of any impurities with distinct signals.
-
Melting Point: A sharp melting point range close to the literature value is indicative of high purity.
By following the guidelines and protocols outlined in this technical support center, you will be well-equipped to troubleshoot and overcome the common challenges associated with the purification of this compound, ultimately leading to a high-purity product suitable for your research and development needs.
References
-
Organic Syntheses. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Available at: [Link].
-
Wikipedia. Friedel–Crafts reaction. Available at: [Link].
-
Organic Chemistry Portal. Friedel-Crafts Acylation. Available at: [Link].
Sources
troubleshooting low reactivity of 5-Oxo-5-(4-trifluoromethylphenyl)valeric acid in coupling reactions
Introduction for the Researcher
Welcome to the dedicated technical support guide for 5-Oxo-5-(4-trifluoromethylphenyl)valeric acid. This resource is designed for researchers, chemists, and drug development professionals who may be encountering challenges with the reactivity of this molecule in standard coupling reactions. The unique electronic properties conferred by the para-trifluoromethylphenyl group can influence its behavior in ways not always anticipated.
The structure of this molecule presents a key electronic feature: the trifluoromethyl (-CF3) group is a potent electron-withdrawing group (EWG). This has a significant impact on the phenyl ring and, consequently, the ketone and the distal carboxylic acid. While an EWG can increase the electrophilicity of the carbonyl carbon in an activated acid intermediate, it can also present challenges in the initial activation step. This guide provides a systematic, question-and-answer-based approach to troubleshoot these issues, grounded in mechanistic principles and supported by actionable protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My amide/ester coupling reaction with this compound is resulting in very low to no product yield. What are the most likely causes?
Answer: Low yield is the most common issue and typically points to one of three areas: suboptimal reaction conditions, inefficient activation of the carboxylic acid, or the inherent reactivity of your coupling partner.
The strong electron-withdrawing trifluoromethyl group makes the carboxylic acid proton more acidic. While this might seem beneficial, it can mean the resulting carboxylate is a weaker nucleophile during the initial activation step with your coupling reagent. Furthermore, if your nucleophile (the amine or alcohol) is also electron-deficient, you are facing a classic "difficult coupling" scenario.[1]
Below is a systematic workflow to diagnose the issue.
Caption: A systematic workflow for troubleshooting low-yield coupling reactions.
Q2: I am using a standard EDC/HOBt coupling protocol, but the reaction is sluggish. Is this combination not suitable?
Answer: While EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) is a workhorse for many amide couplings, it may lack the potency required for this specific substrate, especially when paired with an unreactive amine.[1]
The activation of the carboxylic acid by EDC proceeds through a highly reactive O-acylisourea intermediate. This intermediate is the primary target for the nucleophilic amine. However, it is also highly susceptible to hydrolysis if trace water is present and can rearrange to a non-reactive N-acylurea. Additives like HOBt or OxymaPure react with the O-acylisourea to form an active ester intermediate, which is more stable and less prone to side reactions.[2][3] For an electron-deficient acid like ours, the formation of this active ester might be slow, or the resulting active ester may still not be reactive enough to couple efficiently with a poor nucleophile.
Recommendations:
-
Switch to a More Potent Coupling Reagent: For challenging substrates, upgrading to a uronium/aminium or phosphonium salt-based reagent is the most effective solution. These reagents are specifically designed for rapid activation and high yields in difficult cases.[4]
-
Ensure Anhydrous Conditions: Any moisture will lead to the hydrolysis of the active intermediate, returning the starting carboxylic acid.[5] Use anhydrous solvents and handle reagents under an inert atmosphere.
Q3: Which coupling reagent do you recommend for this compound, especially when coupling with a weakly nucleophilic amine?
Answer: For this scenario, a high-potency coupling reagent is strongly advised. The choice between uronium/aminium salts and phosphonium salts often comes down to specific experimental needs, such as managing side reactions.
Caption: Generalized mechanism of amide bond formation via an activated intermediate.
Top Recommendations:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): This is an exceptionally efficient uronium-type reagent. It reacts with the carboxylic acid to form a highly reactive OAt-active ester. The presence of the pyridine nitrogen in the HOAt leaving group can provide anchimeric assistance, further accelerating the coupling reaction. HATU is often the first choice for sterically hindered or electronically challenging couplings.
-
PyBOP ((Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A phosphonium-based reagent that is also highly effective. A key advantage of phosphonium reagents like PyBOP is that they do not cause guanidinylation of the primary amine, a potential side reaction with uronium reagents like HATU, especially if the reagent is used in excess or if activation is slow.[6] This makes PyBOP a safer choice for reactions requiring longer times or an excess of coupling reagent.
| Table 1: Comparison of Recommended Coupling Reagents | ||||
| Reagent Class | Example | Mechanism | Advantages | Disadvantages/Side Reactions |
| Carbodiimide | EDC | Forms O-acylisourea intermediate | Cost-effective, water-soluble byproduct (EDU) | Lower reactivity, risk of N-acylurea formation, potential for racemization |
| Uronium/Aminium | HATU | Forms highly reactive OAt-ester | Extremely fast and efficient, excellent for difficult couplings[7] | Can cause guanidinylation of the amine[8], higher cost, moisture sensitive |
| Phosphonium | PyBOP | Forms OBt-ester | High reactivity, no guanidinylation side reaction[6], good for hindered substrates | Byproducts can complicate purification, less stable in solution than HATU |
Q4: Can I improve my yield without changing the coupling reagent? I only have access to EDC.
Answer: Yes, optimization is possible, although success is not guaranteed if the substrates are particularly unreactive. Consider the following strategies:
-
Change the Additive: If you are using HOBt, consider switching to OxymaPure (Ethyl cyanohydroxyiminoacetate). It is a non-explosive alternative to HOBt/HOAt and has been shown to be superior in suppressing racemization and improving reaction rates.
-
Increase Temperature: Gently heating the reaction (e.g., to 40-50 °C) can often overcome a moderate activation barrier. Monitor the reaction closely by TLC or LC-MS to avoid decomposition.
-
Use a Different Base: The choice of base is critical. A non-nucleophilic, hindered base like DIPEA (N,N-Diisopropylethylamine) is standard.[4] Ensure you are using at least 2-3 equivalents to neutralize the acid formed and facilitate the reaction. For very sensitive substrates, a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine might be used to minimize side reactions.[9]
-
Convert to an Acyl Halide: This is a two-step, but often foolproof, method. Convert the carboxylic acid to the more reactive acyl chloride or acyl fluoride first, then react it with your amine. Acyl fluorides are particularly effective as they are more stable than acyl chlorides but highly reactive towards amines.[10]
Optimized Experimental Protocols
Protocol 1: High-Potency Amide Coupling Using HATU
This protocol is recommended as the first-line approach for difficult couplings involving this compound.
-
Preparation: Under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq) to a flame-dried flask.
-
Dissolution: Dissolve the acid in anhydrous DMF.
-
Pre-activation: Add HATU (1.1 eq) to the solution, followed by DIPEA (2.5 eq).
-
Stirring: Stir the mixture at room temperature for 10-15 minutes. You are forming the activated OAt-ester in situ.
-
Nucleophile Addition: Add your amine (1.0 - 1.2 eq) to the reaction mixture.
-
Reaction: Continue stirring at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench with water or saturated aqueous NH₄Cl. Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate). Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Acyl Fluoride Formation and Coupling
Use this protocol when other methods fail or for maximum reactivity.
Step A: Acyl Fluoride Formation
-
Preparation: Under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Reagent Addition: Add a fluorinating agent such as Cyanuric Fluoride (2.0 eq) or DAST (1.2 eq).
-
Reaction: Stir the mixture at room temperature for 1-2 hours until the conversion to the acyl fluoride is complete (can be monitored by ¹⁹F NMR if available, or by quenching a small aliquot with methanol and analyzing by LC-MS).
-
Isolation (Optional but Recommended): Carefully remove the solvent and excess reagent in vacuo. The crude acyl fluoride can often be used directly in the next step.
Step B: Amide Formation
-
Preparation: Dissolve the crude acyl fluoride from Step A in fresh anhydrous DCM.
-
Nucleophile Addition: In a separate flask, dissolve your amine (1.0 eq) and a non-nucleophilic base like DIPEA (1.5 eq) in anhydrous DCM.
-
Coupling: Cool the acyl fluoride solution to 0 °C and slowly add the amine/base solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: Perform a standard aqueous work-up as described in Protocol 1.
References
-
García-Calvo, O., et al. (2020). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. Scientific Reports. Available at: [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec. Available at: [Link]
-
Prakash, G. K. S., et al. (2021). Esterification of Carboxylic Acids with Difluoromethyl Diazomethane and Interrupted Esterification with Trifluoromethyl Diazomethane: A Fluorine Effect. The Journal of Organic Chemistry. Available at: [Link]
-
ChemWhat. (n.d.). This compound CAS#: 88699-88-1. Available at: [Link]
-
DilunBio. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Available at: [Link]
-
Wang, F., et al. (2024). O-Trifluoromethylation of Carboxylic Acids via the Formation and Activation of Acyloxy(phenyl)trifluoromethyl-λ3-Iodanes. Angewandte Chemie International Edition. Available at: [Link]
- Ghorbani-Vaghei, R., & Amiri, M. (2024). Recent trends in direct O-mono-/di-/tri-fluoromethylation of carboxylic acids. Chemical Reviews Letters.
-
Soni, R., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules. Available at: [Link]
- Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron.
-
Vankayalapati, H., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. Available at: [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Available at: [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]
-
DeYong, A. E., et al. (2025). Synthesis of Sulfonated Peptides Using a Trifluoromethyltoluene-Protected Amino Acid. The Journal of Organic Chemistry. Available at: [Link]
-
Mäki-Arvela, P., et al. (2025). Esterification of valeric acid and glycerol via various acidic zeolites. Chalmers University of Technology Research. Available at: [Link]
-
CDN. (n.d.). Strategies for Peptide Synthesis: An Overview. Available at: [Link]
-
Liu, C., et al. (2025). Amide Synthesis via Molecular Shuffling of Carboxylic Acids. ResearchGate. Available at: [Link]
- Google Patents. (2009). CN101423515A - Novel preparation method of Ezetimibe.
-
R Discovery. (2013). Recent Developments in Amide Synthesis: Direct Amidation of Carboxylic Acids and Transamidation Reactions. Available at: [Link]
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 4. bachem.com [bachem.com]
- 5. benchchem.com [benchchem.com]
- 6. file.globalso.com [file.globalso.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 10. pdf.benchchem.com [pdf.benchchem.com]
preventing side reactions during the derivatization of 5-Oxo-5-(4-trifluoromethylphenyl)valeric acid
Welcome to the technical support center for the derivatization of 5-Oxo-5-(4-trifluoromethylphenyl)valeric acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile keto acid. The unique bifunctional nature of this molecule—possessing both a ketone and a carboxylic acid—presents specific challenges. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate these challenges and prevent unwanted side reactions, ensuring high-yield, high-purity derivatization.
Introduction: The Challenge of Chemoselectivity
This compound is a valuable building block in medicinal chemistry and materials science. Its trifluoromethylphenyl group enhances metabolic stability and modulates pharmacokinetic properties.[1][2] However, the presence of two reactive centers, a moderately reactive ketone and a carboxylic acid, complicates derivatization. Reactions targeting the carboxylic acid can inadvertently trigger side reactions at the ketone, and vice versa. The key to success lies in understanding the competing reaction pathways and carefully selecting conditions to favor the desired transformation. This guide will equip you with the knowledge to achieve this chemoselectivity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Question 1: I'm attempting to esterify the carboxylic acid using a standard Fischer esterification (alcohol with a strong acid catalyst), but my yields are consistently low and I'm seeing a complex mixture of byproducts. What's going wrong?
Answer: This is a classic issue when dealing with keto acids under strong acid catalysis. The problem likely stems from acid-catalyzed side reactions involving the ketone.
Root Cause Analysis:
-
Self-Condensation/Oligomerization: The ketone can undergo acid-catalyzed enolization, followed by aldol-type condensation reactions with other molecules of the keto acid or its ester, leading to a complex mixture of higher molecular weight impurities.
-
Intramolecular Cyclization: Depending on the reaction conditions, there's a possibility of intramolecular cyclization, although less likely for a six-membered ring formation in this specific structure.
-
Degradation: Harsh acidic conditions and high temperatures can lead to decomposition. While the trifluoromethyl group is generally stable, the rest of the molecule can be susceptible.[2][3]
Solutions:
-
Switch to Milder Esterification Methods: Avoid strong, hot mineral acids. Opt for methods that proceed under neutral or mildly acidic/basic conditions.
-
Protect the Ketone: If milder methods are still problematic, the most robust solution is to temporarily protect the ketone. The most common and effective protecting group for ketones are acetals (or ketals), which are stable to a wide range of reaction conditions used for carboxylic acid derivatization.[4][5]
Question 2: My amidation reaction using a standard carbodiimide coupling agent (like DCC or EDC) is sluggish and gives a poor yield of the desired amide. How can I improve this?
Answer: Sluggish carbodiimide couplings with this substrate are often due to a combination of steric hindrance from the bulky trifluoromethylphenyl group and the electronic properties of the molecule. Additionally, direct coupling with α-keto acids can be challenging.[6]
Root Cause Analysis:
-
Poor Activation: The carboxylic acid may not be efficiently activated by the carbodiimide alone to form the highly reactive O-acylisourea intermediate.
-
Side Reactions of the Intermediate: The O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, consuming your starting material and coupling agent.
-
Steric Hindrance: The amine nucleophile may have difficulty accessing the activated carboxyl group.
Solutions:
-
Use Additives: The inclusion of nucleophilic additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is crucial. These additives react with the O-acylisourea intermediate to form an active ester, which is more stable and more reactive towards the amine, minimizing N-acylurea formation. HOAt is often superior due to anchimeric assistance from the pyridine nitrogen.
-
Switch to Phosphonium or Aminium/Uronium-based Reagents: Reagents like PyBOP, HBTU, HATU, or COMU are generally more efficient than carbodiimides alone for difficult couplings.[7] HATU, in particular, is highly effective for sterically hindered systems.
-
Optimize Reaction Conditions: Ensure your reaction is anhydrous, as water can hydrolyze the activated intermediates.[8] Running the reaction at a slightly elevated temperature (e.g., 40 °C) may improve the rate, but monitor for side reactions.
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// Edges start -> check_reaction; check_reaction -> esterification [label=" Carboxylic Acid"]; check_reaction -> amidation [label=" Carboxylic Acid"]; esterification -> fischer; fischer -> mild_ester [label="Yes"]; fischer -> protect_ketone [label="If mild fails"]; mild_ester -> protect_ketone [label="Still low yield?"]; amidation -> carbodiimide; carbodiimide -> additives [label="Yes"]; additives -> change_reagent [label="Still sluggish?"]; carbodiimide -> change_reagent [label="No"]; } enddot Caption: Troubleshooting decision tree for derivatization.
Frequently Asked Questions (FAQs)
Q: Is the trifluoromethyl group stable to common derivatization reagents?
A: Generally, yes. The C-F bond is very strong, making the -CF3 group highly stable under most synthetic conditions, including acidic (Fischer esterification), basic (saponification), and standard coupling conditions.[2][3] It is also stable to many oxidizing and reducing agents. Significant degradation would only be expected under very harsh conditions (e.g., high pH and temperature) which are not typically employed for these derivatizations.[3]
Q: Can I reduce the ketone without affecting the carboxylic acid?
A: Yes, this is a common chemoselective transformation. Sodium borohydride (NaBH4) is the reagent of choice for this. It is a mild reducing agent that will selectively reduce ketones and aldehydes in the presence of carboxylic acids and esters.[9] In contrast, a stronger reducing agent like lithium aluminum hydride (LiAlH4) would reduce both the ketone and the carboxylic acid.[9]
Q: What is the best way to monitor the progress of my derivatization reaction?
A: Thin-Layer Chromatography (TLC) is the most convenient method. Use a solvent system that gives good separation between your starting material, your product, and any major byproducts (e.g., 30-50% ethyl acetate in hexanes). The starting material (a carboxylic acid) will typically have a lower Rf value (it will stick to the silica gel more) than the less polar ester or amide product. Staining with potassium permanganate can help visualize spots if they are not UV-active. For more quantitative analysis, HPLC or GC-MS can be used on aliquots taken from the reaction mixture.
Q: I need to perform a reaction on the alkyl chain. Should I protect the functional groups first?
A: It depends on the reaction. If the reaction involves strong bases, you should first protect the carboxylic acid (e.g., as a methyl or ethyl ester) to prevent deprotonation. If the reaction involves strong nucleophiles, you should protect the ketone (e.g., as an acetal) to prevent unwanted addition to the carbonyl.[4][10] If the reaction conditions are harsh, it may be necessary to protect both functional groups.
Experimental Protocols
Protocol 1: Chemoselective Esterification via Alkylation of the Carboxylate
This method avoids harsh acidic conditions, thus preventing ketone-related side reactions.
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 equivalent of this compound in a suitable anhydrous solvent (e.g., DMF or Acetone, 0.2 M).
-
Base Addition: Add 1.1 equivalents of a non-nucleophilic base such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3). Stir the mixture at room temperature for 30 minutes to form the carboxylate salt.
-
Alkylating Agent: Add 1.2 equivalents of the desired alkylating agent (e.g., methyl iodide, ethyl bromide).
-
Reaction: Heat the reaction mixture to 50-60 °C and monitor by TLC until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Filter off the inorganic salts. Dilute the filtrate with ethyl acetate and wash with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Base | K₂CO₃, Cs₂CO₃ | Mild, non-nucleophilic base to deprotonate the carboxylic acid without promoting ketone side reactions. |
| Solvent | DMF, Acetone | Polar aprotic solvents that facilitate SN2 reaction. Must be anhydrous.[8] |
| Temperature | 50-60 °C | Provides sufficient energy for the reaction without causing degradation. |
| Monitoring | TLC | Allows for real-time tracking of the disappearance of the polar starting material. |
Protocol 2: High-Efficiency Amidation using HATU
This protocol is recommended for coupling with primary or secondary amines, especially those that are sterically hindered or weakly nucleophilic.
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 equivalent of this compound in anhydrous DMF or DCM (0.1 M) under an inert atmosphere (N2 or Argon).
-
Reagent Addition: Add 1.1 equivalents of the desired amine, followed by 1.2 equivalents of HATU, and 2.5 equivalents of a non-nucleophilic base such as diisopropylethylamine (DIPEA).
-
Reaction: Stir the reaction at room temperature. Monitor by TLC or LC-MS. The reaction is often complete within 1-4 hours.
-
Work-up: Dilute the reaction mixture with ethyl acetate. Wash with 5% aqueous HCl (to remove excess amine and DIPEA), saturated aqueous NaHCO3 (to remove unreacted starting acid), and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify the crude product by flash column chromatography.
// Nodes A [label="1. Dissolve Keto Acid\nin Anhydrous DMF", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Add Amine (1.1 eq),\nHATU (1.2 eq),\nDIPEA (2.5 eq)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="3. Stir at RT\n(1-4 h)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="4. Monitor by TLC/LC-MS", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="5. Aqueous Work-up\n(Acid/Base Wash)", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="6. Purify by\nChromatography", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B -> C -> D; D -> C [label="Incomplete"]; D -> E [label="Complete"]; E -> F; } enddot Caption: Workflow for high-efficiency amidation using HATU.
References
-
Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones.[Link]
-
Organic Chemistry Portal. Synthesis of α-keto carboxylic acids, esters and amides.[Link]
-
Organic Letters. Accessing α-Ketoamides on DNA through a Coupling–Oxidation Strategy.[Link]
-
PubMed Central (PMC). Chemoselective Protection of α-Ketoacids by Direct Annulations with Oximes.[Link]
-
ACS Publications. The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities.[Link]
-
Organic Chemistry Portal. Synthesis of α-keto carboxylic acids, esters and amides.[Link]
-
Chemistry LibreTexts. 6.3: Carbonyl Protecting Groups.[Link]
-
ACS Publications. Chemoselective Conversion from α-Hydroxy Acids to α-Keto Acids Enabled by Nitroxyl-Radical-Catalyzed Aerobic Oxidation.[Link]
-
ResearchGate. A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent.[Link]
-
Master Organic Chemistry. Fischer Esterification.[Link]
-
Aapptec Peptides. Coupling Reagents.[Link]
-
ACS Publications. Quantification and Mass Isotopomer Profiling of α-Keto Acids in Central Carbon Metabolism.[Link]
-
Chemistry Steps. Fischer Esterification.[Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Importance of Trifluoromethyl and Fluorophenyl Groups in Organic Synthesis.[Link]
-
PubMed. Derivatization of 5-fluorouracil with 4-bromomethyl-7-methoxycoumarin for determination by liquid chromatography-mass spectrometry.[Link]
-
RSC Publishing. Analysis of intracellular α-keto acids by HPLC with fluorescence detection.[Link]
- Google Patents.Method for the production of alpha-keto acids and esters thereof.
-
Organic Chemistry Portal. Protective Groups.[Link]
-
Organic Chemistry Portal. Fischer Esterification.[Link]
-
Chemistry LibreTexts. 21.7: Chemistry of Amides.[Link]
-
PubMed Central (PMC). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities.[Link]
-
Master Organic Chemistry. Protecting Groups In Grignard Reactions.[Link]
-
PubMed Central (PMC). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.[Link]
-
Chemistry LibreTexts. 20.3: Chemoselective Reactions.[Link]
-
ResearchGate. Derivatization Reactions and Reagents for Gas Chromatography Analysis.[Link]
-
MDPI. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS.[Link]
-
Chemistry LibreTexts. Fischer Esterification.[Link]
-
RSC Publishing. Recent advances in the transesterification of β-keto esters.[Link]
-
PubMed Central (PMC). Chemoselectively Functionalized Ketoesters by Halogenative C–C Bond Cleavage of Cyclic Diketones.[Link]
-
ResearchGate. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.[Link]
-
YouTube. Carboxylic Acid Derivatives - Fischer Esterification and Ester Hydrolysis.[Link]
-
Waters. Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry.[Link]
-
ResearchGate. Commonly used amide/peptide coupling reagents.[Link]
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Validation & Comparative
A Comparative Guide to the Analytical Characterization of 5-Oxo-5-(4-trifluoromethylphenyl)valeric acid
For researchers, scientists, and professionals in drug development, the rigorous characterization of novel chemical entities is a foundational pillar of scientific integrity and progress. 5-Oxo-5-(4-trifluoromethylphenyl)valeric acid, a molecule of interest with potential applications in medicinal chemistry and materials science, demands a multi-faceted analytical approach to fully elucidate its structure, purity, and physicochemical properties. This guide provides an in-depth comparison of essential analytical methodologies for the comprehensive characterization of this aromatic keto acid, offering both theoretical insights and practical, field-proven protocols.
The presence of a trifluoromethyl group, a keto moiety, a carboxylic acid, and an aromatic ring within the same molecule presents unique analytical challenges and opportunities. No single technique can provide a complete picture; therefore, a synergistic application of spectroscopic, chromatographic, and thermal methods is paramount. This guide will explore the utility of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) spectroscopy, and thermal analysis (Differential Scanning Calorimetry - DSC, and Thermogravimetric Analysis - TGA).
Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural determination of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete map of the molecular framework.
¹H NMR: Mapping the Proton Environment
The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments. The aromatic protons will appear in the downfield region (typically 7.0-8.5 ppm), with their splitting patterns revealing their substitution pattern on the benzene ring. The aliphatic protons of the valeric acid chain will appear in the upfield region (typically 2.0-3.5 ppm), with their multiplicities indicating the connectivity of the carbon chain. The carboxylic acid proton will be a broad singlet, typically far downfield (>10 ppm).
¹³C NMR: Probing the Carbon Skeleton
The ¹³C NMR spectrum will show distinct signals for each carbon atom in a unique electronic environment. The carbonyl carbons (ketone and carboxylic acid) will be the most downfield signals (typically >170 ppm). The aromatic carbons will appear in the 120-140 ppm range, and the aliphatic carbons will be the most upfield signals. The carbon of the trifluoromethyl group will also be observable and will show coupling with the fluorine atoms.
¹⁹F NMR: A Specific Probe for the Trifluoromethyl Group
Given the presence of a trifluoromethyl group, ¹⁹F NMR is a crucial and highly specific technique.[1][2] It will show a single, sharp signal for the three equivalent fluorine atoms of the CF₃ group. The chemical shift of this signal is sensitive to the electronic environment of the aromatic ring.
Table 1: Predicted NMR Spectral Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |
| ¹H | ~8.1 | Doublet | Aromatic (ortho to C=O) |
| ¹H | ~7.8 | Doublet | Aromatic (meta to C=O) |
| ¹H | ~12.0 | Broad Singlet | Carboxylic Acid (-COOH) |
| ¹H | ~3.2 | Triplet | Methylene (-CH₂-C=O) |
| ¹H | ~2.5 | Triplet | Methylene (-CH₂-COOH) |
| ¹H | ~2.1 | Quintet | Methylene (-CH₂-CH₂-CH₂-) |
| ¹³C | ~198 | Singlet | Ketone Carbonyl (C=O) |
| ¹³C | ~178 | Singlet | Carboxylic Acid Carbonyl (COOH) |
| ¹³C | ~138 | Singlet | Aromatic (ipso-C=O) |
| ¹³C | ~134 (q) | Quartet | Aromatic (ipso-CF₃) |
| ¹³C | ~129 | Singlet | Aromatic (ortho to C=O) |
| ¹³C | ~126 (q) | Quartet | Aromatic (meta to C=O) |
| ¹³C | ~124 (q) | Quartet | Trifluoromethyl Carbon (CF₃) |
| ¹³C | ~36 | Singlet | Methylene (-CH₂-C=O) |
| ¹³C | ~33 | Singlet | Methylene (-CH₂-COOH) |
| ¹³C | ~20 | Singlet | Methylene (-CH₂-CH₂-CH₂-) |
| ¹⁹F | ~ -63 | Singlet | Trifluoromethyl (-CF₃) |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
-
¹⁹F NMR Acquisition: Acquire the spectrum using a fluorine-specific probe or by tuning a broadband probe to the fluorine frequency.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) and integrate the signals in the ¹H NMR spectrum.
Diagram 1: NMR Workflow
Sources
Introduction to 5-Oxo-5-(4-trifluoromethylphenyl)valeric acid and NMR Spectroscopy
An In-Depth Technical Guide to the ¹H and ¹³C NMR Assignments of 5-Oxo-5-(4-trifluoromethylphenyl)valeric acid
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of successful research. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for this purpose, providing detailed information about the molecular structure of a substance. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, a compound of interest in medicinal chemistry and materials science.
This compound is a keto-carboxylic acid featuring a trifluoromethyl-substituted aromatic ring. This substitution pattern is of significant interest in drug design due to the ability of the trifluoromethyl group to modulate physicochemical properties such as lipophilicity and metabolic stability. Accurate NMR spectral assignment is critical for confirming the identity and purity of this compound and for understanding its electronic and conformational properties.
NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific frequency. This frequency, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus, providing a unique fingerprint of the molecular structure.
Predicted ¹H and ¹³C NMR Spectral Assignments
Below is a summary of the predicted ¹H and ¹³C NMR assignments for this compound. These predictions are based on established principles of NMR spectroscopy and data from related structures.
Molecular Structure with Numbering for NMR Assignment:
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
Table 1: Predicted ¹H NMR Assignments for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 | ~2.45 | Triplet (t) | ~7.2 | 2H |
| H-3 | ~2.05 | Quintet | ~7.2 | 2H |
| H-4 | ~3.10 | Triplet (t) | ~7.2 | 2H |
| H-2', H-6' | ~8.10 | Doublet (d) | ~8.2 | 2H |
| H-3', H-5' | ~7.80 | Doublet (d) | ~8.2 | 2H |
| COOH | ~12.0 | Broad Singlet (br s) | - | 1H |
Table 2: Predicted ¹³C NMR Assignments for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 (COOH) | ~179 |
| C-2 | ~33 |
| C-3 | ~20 |
| C-4 | ~35 |
| C-5 (C=O) | ~198 |
| C-1' | ~139 |
| C-2', C-6' | ~129 |
| C-3', C-5' | ~126 (quartet, J ≈ 4 Hz) |
| C-4' | ~134 (quartet, J ≈ 32 Hz) |
| CF₃ | ~124 (quartet, J ≈ 272 Hz) |
Rationale for Spectral Assignments
The predicted chemical shifts are derived from the analysis of the molecular structure:
-
Aliphatic Chain (C2-C4): The protons on the aliphatic chain (H-2, H-3, and H-4) will exhibit chemical shifts typical for alkyl chains with nearby electron-withdrawing groups. The protons at H-2, adjacent to the carboxylic acid, are expected around 2.45 ppm. The H-4 protons, being alpha to the ketone, will be the most deshielded of the aliphatic protons, appearing around 3.10 ppm. The central methylene group (H-3) will be found upfield around 2.05 ppm. The coupling between these adjacent methylene groups will result in triplet, quintet, and triplet splitting patterns, respectively.
-
Aromatic Ring (C1'-C6'): The aromatic protons will be significantly influenced by the electron-withdrawing trifluoromethyl group and the carbonyl group. The protons ortho to the carbonyl group (H-2' and H-6') will be the most deshielded, appearing around 8.10 ppm. The protons ortho to the trifluoromethyl group (H-3' and H-5') will be slightly more shielded and are expected around 7.80 ppm. The para-substitution pattern will result in two doublets, each integrating to two protons.
-
Carboxylic Acid Proton: The proton of the carboxylic acid is highly deshielded and will appear as a broad singlet far downfield, typically above 10 ppm.
-
Carbonyl and Carboxylic Carbons: The carbonyl carbon of the ketone (C-5) is expected to be the most downfield carbon signal in the aliphatic region, around 198 ppm, while the carboxylic acid carbon (C-1) will be around 179 ppm.
-
Trifluoromethyl Group Effect on ¹³C Spectrum: The powerful electron-withdrawing nature of the CF₃ group significantly influences the chemical shifts of the aromatic carbons. The carbon directly attached to the CF₃ group (C-4') will show a characteristic quartet due to coupling with the three fluorine atoms, with a large coupling constant (J ≈ 32 Hz). The CF₃ carbon itself will also be a quartet with an even larger coupling constant (J ≈ 272 Hz). The C-3' and C-5' carbons will also exhibit smaller quartet splitting due to coupling with the fluorine atoms.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra for this compound, the following experimental protocol is recommended:
1. Sample Preparation:
- Weigh approximately 10-20 mg of the compound.
- Dissolve the sample in approximately 0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice, but dimethyl sulfoxide-d₆ (DMSO-d₆) may be preferred to ensure the observation of the carboxylic acid proton.
- Transfer the solution to a 5 mm NMR tube.
2. Instrument Setup and ¹H NMR Acquisition:
- Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
- Tune and shim the instrument to optimize the magnetic field homogeneity.
- Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0 to 13 ppm).
- Use a standard pulse sequence (e.g., zg30).
- Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
- Apply a line broadening factor (e.g., 0.3 Hz) during processing to improve the appearance of the spectrum.
- Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
3. ¹³C NMR Acquisition:
- Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0 to 220 ppm).
- Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.
- Acquire a sufficient number of scans (e.g., 1024 or more) to obtain a good signal-to-noise ratio, as ¹³C has a low natural abundance.
- Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
4. 2D NMR Experiments (Optional but Recommended):
- COSY (Correlation Spectroscopy): To confirm the connectivity of the aliphatic protons.
- HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.
- HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, which is particularly useful for assigning quaternary carbons and confirming the overall structure.
Caption: Workflow for NMR data acquisition and analysis.
Comparative Analysis and Discussion
The predicted NMR data for this compound can be compared with experimental data for similar compounds to validate the assignments.
-
Comparison with 5-Phenylvaleric Acid: The aliphatic proton and carbon signals of the title compound are expected to be slightly downfield compared to 5-phenylvaleric acid.[1][2] This is due to the electron-withdrawing nature of the 4-trifluoromethylphenyl group, which deshields the adjacent aliphatic chain more than an unsubstituted phenyl group.
-
Influence of the Trifluoromethyl Group: The trifluoromethyl group is a strong electron-withdrawing group, which has a pronounced effect on the chemical shifts of the aromatic protons and carbons.[3][4] As predicted, the aromatic signals are shifted significantly downfield compared to benzene (δ ≈ 7.34 ppm). The characteristic quartet splitting patterns observed in the ¹³C NMR spectrum are a definitive indicator of the CF₃ group's presence and position.
Conclusion
This guide provides a detailed prediction and rationale for the ¹H and ¹³C NMR assignments of this compound. By understanding the expected chemical shifts, multiplicities, and coupling constants, researchers can confidently verify the synthesis of this compound and utilize this spectral data for further studies. The provided experimental protocol offers a robust methodology for acquiring high-quality NMR data, ensuring accurate and reliable structural characterization.
References
-
Prosser, R. S., & Kitevski-LeBlanc, J. (2013). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of biomolecular NMR, 56(4), 329–336. [Link]
-
Dalvit, C., & Vulpetti, A. (2019). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Progress in Nuclear Magnetic Resonance Spectroscopy, 114-115, 111-131. [Link]
-
Jios, J. L., et al. (2005). Complete assignments of 1H and 13C NMR data for a series of N-aralkylsulfonamides, N-sulfonyl-1,2,3,4-tetrahydroisoquinolines and N-sulfonyl-2,3,4,5-tetrahydro-1H-2-benzazepines. Magnetic Resonance in Chemistry, 43(9), 711-717. [Link]
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- 3. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
mass spectrometry fragmentation pattern of 5-Oxo-5-(4-trifluoromethylphenyl)valeric acid
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 5-Oxo-5-(4-trifluoromethylphenyl)valeric Acid and Comparison with Alternative Analytical Methodologies
Introduction
This compound (MW: 260.21 g/mol , Formula: C₁₂H₁₁F₃O₃) is a chemical entity incorporating a trifluoromethylphenyl ketone and a terminal carboxylic acid function.[1][2] Such molecules are of significant interest in medicinal chemistry and material science as synthetic intermediates. Accurate structural characterization and quantification are paramount for ensuring purity, understanding metabolic fate, and confirming reaction outcomes. Mass spectrometry (MS), particularly when coupled with chromatographic separation, stands as a cornerstone technique for this purpose due to its unparalleled sensitivity and structural elucidative power.
This guide provides a comprehensive analysis of the predicted electron ionization (EI) . While an experimentally verified spectrum is not publicly cataloged, the fragmentation pathways can be reliably predicted based on well-established principles of organic mass spectrometry. We will dissect the molecule's fragmentation behavior, explain the chemical rationale behind the formation of key fragment ions, and provide a detailed experimental protocol for its analysis. Furthermore, we will objectively compare the capabilities of mass spectrometry with alternative analytical techniques—namely, Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV)—to provide researchers with a holistic perspective for selecting the optimal analytical strategy.
Part 1: Predicted Mass Spectrometry Fragmentation Pathway
The fragmentation of the molecular ion (M⁺•) of this compound under electron ionization (EI) conditions is governed by the presence of two key functionalities: the aromatic ketone and the aliphatic carboxylic acid. The fragmentation will proceed through competitive pathways involving α-cleavages, McLafferty rearrangements, and other characteristic bond scissions.
The molecular ion is expected to appear at a mass-to-charge ratio (m/z) of 260.
Key Fragmentation Pathways:
-
α-Cleavage at the Ketone Carbonyl: This is a dominant fragmentation pathway for ketones.[3] Cleavage of the bond between the carbonyl carbon and the aliphatic chain results in the formation of a highly stable acylium ion.
-
Loss of the Butyric Acid Radical (•C₄H₇O₂): This cleavage yields the resonance-stabilized 4-(trifluoromethyl)benzoyl cation at m/z 173 . This is anticipated to be a very intense, and likely the base, peak in the spectrum.
-
Subsequent Fragmentation: This acylium ion (m/z 173) can further lose a neutral molecule of carbon monoxide (CO) to form the 4-(trifluoromethyl)phenyl cation at m/z 145 .[3]
-
-
McLafferty Rearrangement: This is a characteristic rearrangement for carbonyl compounds possessing an accessible γ-hydrogen.[4][5] The target molecule has γ-hydrogens relative to both the keto and the carboxylic acid carbonyls, opening two potential rearrangement pathways.
-
Rearrangement at the Ketone: A γ-hydrogen from the C2 position of the valeric acid chain is transferred to the keto-oxygen, followed by cleavage of the C3-C4 bond. This results in the elimination of a neutral but-3-enoic acid molecule and the formation of a radical cation of 1-(4-(trifluoromethyl)phenyl)ethen-1-ol at m/z 174 .
-
Rearrangement at the Carboxylic Acid: A γ-hydrogen from the C4 position of the chain is transferred to the carboxyl oxygen, leading to the elimination of a neutral propene molecule and the formation of a radical cation at m/z 218 .[4]
-
-
Fragmentation of the Carboxylic Acid Moiety: Aliphatic carboxylic acids exhibit characteristic fragmentation patterns.[6][7][8]
-
Loss of a Hydroxyl Radical (•OH): α-cleavage can result in the loss of •OH (17 Da), leading to a fragment ion at m/z 243 .
-
Loss of the Carboxyl Group (•COOH): Loss of the entire carboxyl group as a radical (45 Da) can generate an ion at m/z 215 .[8]
-
The predicted fragmentation cascade is visualized in the diagram below.
Caption: Predicted EI fragmentation pathway for this compound.
Summary of Predicted Fragments
| m/z | Proposed Ion Structure | Formation Pathway | Predicted Intensity |
| 260 | [C₁₂H₁₁F₃O₃]⁺• | Molecular Ion (M⁺•) | Low to Medium |
| 243 | [M - •OH]⁺ | α-Cleavage at Carboxyl | Low |
| 215 | [M - •COOH]⁺ | α-Cleavage at Carboxyl | Low |
| 174 | [C₉H₇F₃O]⁺• | McLafferty Rearrangement (Ketone) | Medium to High |
| 173 | [C₈H₄F₃O]⁺ | α-Cleavage at Ketone | High (Likely Base Peak) |
| 145 | [C₇H₄F₃]⁺ | Loss of CO from m/z 173 | Medium |
Part 2: Experimental Protocol and Workflow
To experimentally verify the predicted fragmentation, a standard Gas Chromatography-Mass Spectrometry (GC-MS) analysis with an electron ionization source is the recommended methodology. The carboxylic acid may require derivatization (e.g., methylation) to improve its volatility and chromatographic behavior, although direct analysis is often possible.
Detailed Experimental Protocol: GC-MS Analysis
-
Sample Preparation & Derivatization (Optional but Recommended): a. Dissolve 1 mg of this compound in 1 mL of methanol. b. (Optional) For methylation, add 200 µL of a derivatizing agent such as (Trimethylsilyl)diazomethane (TMS-diazomethane) solution dropwise until a persistent yellow color is observed. Quench any excess reagent with a few drops of acetic acid. This converts the carboxylic acid to a more volatile methyl ester. c. Dilute the final solution with ethyl acetate to a working concentration of approximately 10 µg/mL.
-
Instrumentation: a. Gas Chromatograph: Agilent 8890 GC System or equivalent. b. Mass Spectrometer: Agilent 5977B GC/MSD or equivalent single quadrupole mass spectrometer. c. Ion Source: Electron Ionization (EI) at 70 eV.
-
Chromatographic Conditions: a. Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness. b. Carrier Gas: Helium, constant flow rate of 1.2 mL/min. c. Inlet Temperature: 250°C. d. Injection Volume: 1 µL, Split mode (20:1 ratio). e. Oven Temperature Program:
- Initial temperature: 100°C, hold for 1 minute.
- Ramp: 15°C/min to 280°C.
- Hold: 5 minutes at 280°C.
-
Mass Spectrometer Conditions: a. Source Temperature: 230°C. b. Quadrupole Temperature: 150°C. c. Scan Range: m/z 40 - 400. d. Solvent Delay: 3 minutes.
-
Data Analysis: a. Acquire the total ion chromatogram (TIC) to determine the retention time of the target analyte. b. Extract the mass spectrum from the apex of the analyte's chromatographic peak. c. Identify the molecular ion peak and compare the observed fragment ions and their relative intensities to the predicted pattern.
Overall Analytical Workflow
The following diagram illustrates the logical flow from sample analysis to structural confirmation.
Caption: Standard workflow for GC-MS analysis and structural confirmation.
Part 3: Comparison with Alternative Analytical Methods
While GC-MS is a premier tool for the analysis of this compound, other techniques offer complementary strengths. The choice of method depends on the specific analytical goal, such as purity assessment, absolute quantification, or unambiguous structural elucidation.
| Parameter | GC-MS (EI) | NMR Spectroscopy (¹H, ¹³C, ¹⁹F) | HPLC-UV |
| Primary Use | Identification, Structural Elucidation, Quantification | Unambiguous Structural Elucidation, Purity | Quantification, Purity Assessment |
| Sensitivity | High (pg to ng range) | Low (µg to mg range) | Moderate (ng to µg range) |
| Selectivity | Very High (based on m/z) | Very High (based on chemical shifts) | Moderate to High (based on retention time) |
| Structural Info | High (Inferred from fragmentation) | Definitive (Connectivity, chemical environment) | Very Low (None from detector) |
| Quantification | Excellent (with internal standards) | Good (qNMR) but requires higher concentration | Excellent (with external/internal standards) |
| Sample Throughput | Moderate (15-30 min/sample) | Low (minutes to hours/sample) | High (5-15 min/sample) |
| Key Advantage | Provides molecular weight and fragmentation pattern for high-confidence ID. | Provides the complete, unambiguous molecular structure. | Simple, robust, and widely available for routine quantification. |
| Key Limitation | Isomers can have similar spectra; derivatization may be needed. | Low sensitivity; complex mixtures are challenging. | Provides no structural confirmation; co-elution is a risk. |
Methodology Comparison Insights:
-
For Discovery & Identification: A combination of NMR and MS is the gold standard. NMR provides the definitive structure, while MS confirms the molecular weight and provides a characteristic fingerprint for future rapid screening. The presence of fluorine makes ¹⁹F NMR particularly powerful for this molecule.
-
For Routine Quantification in Complex Matrices: Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) would be the method of choice, offering superior sensitivity and selectivity over HPLC-UV.[9][10][11] The principles of fragmentation discussed here are fundamental to developing an LC-MS/MS method, where specific fragments (e.g., m/z 173) would be monitored for highly selective quantification.
-
For Routine Purity Checks: HPLC-UV is often sufficient and cost-effective. The aromatic ketone chromophore in the molecule will absorb UV light, allowing for straightforward detection and quantification against a reference standard.
Conclusion
The mass spectrometric fragmentation of this compound is predicted to be dominated by characteristic cleavages related to its aromatic ketone and carboxylic acid functionalities. The formation of a stable acylium ion at m/z 173 via α-cleavage is expected to be the most prominent fragmentation pathway. This detailed fragmentation analysis provides a robust foundation for the identification and characterization of this molecule in various research and development settings.
While GC-MS provides an excellent balance of sensitivity and structural information, a comprehensive analytical strategy should consider the specific research question. For unambiguous structure confirmation, NMR is indispensable. For high-throughput, routine quantification, HPLC-UV or LC-MS/MS offer practical and robust solutions. By understanding the strengths and limitations of each technique, researchers can confidently select and implement the most appropriate analytical workflow.
References
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JoVE. (2025). NMR and Mass Spectroscopy of Carboxylic Acids. Journal of Visualized Experiments. Available from: [Link]
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Kovalska, V. B., et al. (2018). Fragmentation of aliphatic monocarboxylic acids. ResearchGate. Available from: [Link]
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University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Available from: [Link]
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All About Chemistry. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. YouTube. Available from: [Link]
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JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Journal of Visualized Experiments. Available from: [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]
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ResearchGate. (2021). Deprotonated molecular species fragmentation for compound 5. Available from: [Link]
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Renzi, F., et al. (2017). Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylation. Organic Process Research & Development. Available from: [Link]
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ChemWhat. (n.d.). This compound CAS#: 88699-88-1. Available from: [Link]
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eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available from: [Link]
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Ingrand, I., et al. (2021). Development and validation of an LC–MS/MS method for the quantitation of 30 legacy and emerging per‐ and polyfluoroalkyl substances. Analytical and Bioanalytical Chemistry. Available from: [Link]
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Shimadzu. (2015). Rapid Quantification of Perfluorinated Compounds in Drinking and Surface Water Using LC-MS/MS. Available from: [Link]
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NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies. Available from: [Link]
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LCGC International. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. Available from: [Link]
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A Senior Application Scientist's Guide to the HPLC and GC-MS Analysis of 5-Oxo-5-(4-trifluoromethylphenyl)valeric acid
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 5-Oxo-5-(4-trifluoromethylphenyl)valeric acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the fundamental principles and causal reasoning behind critical methodological choices. We will explore two robust, self-validating analytical protocols, offering insights into their respective strengths, weaknesses, and ideal applications.
Introduction: The Analytical Challenge
This compound (MW: 260.21 g/mol , Formula: C₁₂H₁₁F₃O₃) is a compound of interest in pharmaceutical and chemical synthesis, often as an intermediate or building block.[1] Its analysis presents a classic challenge rooted in its bifunctional nature:
-
Polarity and Ionization: The terminal carboxylic acid group imparts significant polarity and makes the molecule's chromatographic behavior highly dependent on pH.
-
Volatility and Thermal Stability: The compound's relatively high molecular weight and the polar carboxylic acid group result in low volatility, making direct analysis by Gas Chromatography problematic.[2][3]
-
Reactivity: The presence of both a ketone and a carboxylic acid offers multiple sites for chemical modification, a critical consideration for GC-MS analysis.
Choosing the right analytical technique is paramount. While HPLC is often the default for non-volatile molecules, GC-MS, when applicable, can offer superior resolution and definitive structural confirmation.[4][5] This guide will dissect both approaches to empower you to make an informed decision based on your analytical objectives.
High-Performance Liquid Chromatography (HPLC): The Direct Approach
HPLC is exceptionally well-suited for analyzing non-volatile and thermally sensitive compounds, making it a primary candidate for this analyte.[4][6] The most effective strategy is Reversed-Phase (RP) HPLC, where a polar mobile phase is used with a non-polar stationary phase.[7]
Causality Behind the HPLC Method: Suppressing Ionization for Optimal Chromatography
The success of an RP-HPLC method for an acidic analyte hinges on controlling its ionization state. A carboxylic acid exists in equilibrium between its neutral (protonated, R-COOH) form and its ionized (deprotonated, R-COO⁻) form. The ionized form is significantly more polar and will have very little retention on a non-polar C18 column, leading to poor peak shape (fronting) and retention that is too early.[8]
To ensure consistent and robust results, we must suppress this ionization. The guiding principle is to adjust the mobile phase pH to at least two units below the analyte's acid dissociation constant (pKa).[8] This forces the equilibrium towards the neutral, more hydrophobic form, which can interact effectively with the C18 stationary phase, resulting in good retention and sharp, symmetrical peaks.[9]
Experimental Protocol: Reversed-Phase HPLC-UV
Objective: To quantify this compound with high precision and accuracy.
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL to create a stock solution.
-
Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter before injection to protect the column and system from particulate matter.
-
-
HPLC System and Conditions:
-
A standard HPLC system with a binary pump, autosampler, column oven, and UV-Vis detector is suitable.[10]
Parameter Condition Rationale Column C18, 250 x 4.6 mm, 5 µm The C18 stationary phase provides excellent hydrophobic retention for the analyte. The length and particle size offer a good balance of resolution and backpressure. Mobile Phase Acetonitrile : Water (with 0.1% Formic Acid) A mixture of a polar aqueous phase and a less polar organic solvent allows for gradient elution.[11] A: 0.1% Formic Acid in Water Formic acid is added to lower the pH to ~2.7, ensuring the carboxylic acid is protonated (non-ionized) for optimal peak shape and retention.[9][12] B: 0.1% Formic Acid in Acetonitrile Acetonitrile is a common organic modifier with low viscosity and good UV transparency. Gradient 30% B to 80% B over 15 minutes A gradient elution is used to ensure the analyte is eluted with a good peak shape in a reasonable time and to clean the column of any less polar impurities. Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID column.[10] Column Temp. 30 °C Maintaining a constant temperature ensures reproducible retention times.[10] Detection UV at 254 nm The aromatic ring in the molecule provides strong UV absorbance. Injection Vol. 10 µL A typical injection volume for analytical HPLC. -
-
System Validation:
-
System Suitability: Before running samples, inject a standard solution five times. The relative standard deviation (RSD) for retention time and peak area should be less than 2%.
-
Calibration: Construct a calibration curve by plotting the peak area against the concentration of the standards. The correlation coefficient (r²) should be >0.999.
-
HPLC Workflow Diagram
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A Comparative Guide to the Structure-Activity Relationship of Trifluoromethylphenyl Valeric Acid Derivatives
Introduction: Merging Scaffolds for Enhanced Biological Activity
In the landscape of medicinal chemistry, the strategic combination of well-understood pharmacophores is a cornerstone of rational drug design. Valeric acid (pentanoic acid) and its derivatives represent a versatile class of compounds, widely distributed in nature and associated with a broad spectrum of biological activities, including anticonvulsant, anticancer, and anti-inflammatory effects.[1][2][3] The therapeutic potential of the valeric acid scaffold is often attributed to its role as a histone deacetylase (HDAC) inhibitor, among other mechanisms.[2][3]
Parallel to this, the incorporation of fluorine-containing functional groups, particularly the trifluoromethyl (CF3) group, is a highly successful strategy in modern drug discovery.[4] The CF3 group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target.[5] When appended to a phenyl ring, the trifluoromethyl group acts as a powerful electron-withdrawing group and a lipophilic hydrogen bond acceptor, profoundly influencing the molecule's pharmacokinetic and pharmacodynamic profile.
This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of trifluoromethylphenyl valeric acid derivatives. We will dissect the role of each structural component, compare the biological performance of various analogs supported by experimental data, and provide detailed protocols for their synthesis and evaluation. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive resource for designing and optimizing this promising class of compounds.
Dissecting the Core Moiety: Key Structural Components and Their Significance
The fundamental structure of a trifluoromethylphenyl valeric acid derivative can be deconstructed into three key components: the valeric acid chain, the phenyl ring, and the trifluoromethyl substituent(s). The interplay between these components dictates the molecule's overall physicochemical properties and its interaction with biological targets.
-
The Valeric Acid Backbone : This five-carbon alkyl chain terminating in a carboxylic acid provides both flexibility and a critical interaction point. The carboxyl group, being ionizable at physiological pH, is a potent hydrogen bond donor and acceptor, often anchoring the ligand into the active site of an enzyme or receptor through electrostatic interactions or hydrogen bonds.
-
The Phenyl Ring : This aromatic linker serves as a rigid scaffold, correctly positioning the other functional groups for optimal target engagement. It can participate in hydrophobic and π-π stacking interactions within the binding pocket.
-
The Trifluoromethyl (CF3) Group : This electron-withdrawing group significantly alters the electronics of the phenyl ring. Its high lipophilicity can enhance membrane permeability and hydrophobic interactions. Furthermore, the CF3 group is metabolically stable, often protecting the aromatic ring from oxidative metabolism, thereby increasing the drug's half-life.[6]
The precise positioning and number of CF3 groups on the phenyl ring, along with modifications to the valeric acid chain, are the primary levers for modulating biological activity.
Structure-Activity Relationship (SAR) Analysis: A Comparative Exploration
The SAR for this class of compounds is highly dependent on the target . Below, we explore key structural modifications and their observed impact on biological activity, drawing parallels from related compound classes.
Impact of Trifluoromethyl Group Position and Number
The substitution pattern on the phenyl ring is a critical determinant of activity. While direct comparative studies on trifluoromethylphenyl valeric acid isomers are not abundant in the provided literature, principles from related structures offer valuable insights.
-
Positional Isomerism (ortho-, meta-, para-) : The position of the CF3 group influences the molecule's dipole moment and steric profile. For instance, in N-aryl-N′-methylguanidines targeting the NMDA receptor, replacing a 3-iodo substituent with a 3-trifluoromethyl group (meta position) resulted in a nearly two-fold increase in binding affinity.[6] This suggests that the meta position can be favorable for certain receptor interactions. The commercial availability of compounds like 5-oxo-5-(3-trifluoromethylphenyl)valeric acid indicates a synthetic interest in the meta-substituted scaffold.[7]
-
Multiple CF3 Substituents : The introduction of a second CF3 group, as seen in 3,5-bis(trifluoromethyl)phenyl derivatives, dramatically increases lipophilicity and can create new binding interactions. In the crystal structure of 3,5-bistrifluoromethylhydrocinnamic acid (a related phenylpropanoic acid), F∙∙∙H and F∙∙∙F contacts were the most numerous intermolecular interactions, highlighting the significant role of the fluorine atoms in the solid-state architecture and, by extension, their potential for interaction within a protein binding site.[8]
Modifications of the Valeric Acid Chain and Carboxyl Terminus
Alterations to the linker and the acidic headgroup provide another axis for optimization.
-
Chain Length and Rigidity : The length of the alkyl chain is crucial for spanning the distance between key interaction points in a binding pocket. While this guide focuses on valeric (C5) acid, it is a standard SAR practice to synthesize homologs (e.g., butyric (C4) and caproic (C6) acids) to probe the dimensions of the active site.
-
Carboxylic Acid Bioisosteres : Replacing the carboxylic acid with bioisosteres like hydroxamic acids or tetrazoles can modulate acidity, cell permeability, and target affinity. For example, converting the related anticonvulsant valproic acid to a hydroxamic acid derivative enhanced its potency.[9]
-
Alpha-Substitution : Introducing substituents on the carbon alpha to the carbonyl group can have a profound effect. In a key study on valproic acid analogs, α-fluorination of the hydroxamic acid derivative led to a significant increase in anticonvulsant potency without a corresponding increase in neurotoxicity.[9] This demonstrates a favorable SAR where fluorination enhances the therapeutic index.
Comparative Biological Activity: From Anticancer to Neurological Applications
Valeric acid derivatives have demonstrated a wide array of biological activities.[1] The addition of the trifluoromethylphenyl moiety aims to enhance these activities and improve drug-like properties.
Valeric acid itself has been identified as a novel HDAC inhibitor with significant anticancer activity, particularly against liver cancer.[3] It has been shown to induce apoptosis and affect multiple cancer-related pathways.[3] Derivatives incorporating the trifluoromethylphenyl group are explored for similar applications, leveraging the CF3 group's ability to enhance binding affinity and cellular uptake. For instance, various trifluoromethyl-containing pyrimidine derivatives have been developed as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[5][10]
In the realm of neuroscience, the valproic acid scaffold is a well-established anticonvulsant, primarily acting by enhancing GABAergic neurotransmission.[9] Trifluoromethylphenyl derivatives have been investigated as ligands for the NMDA receptor, which plays a crucial role in neuroplasticity and is implicated in numerous neuropsychiatric disorders.[6]
The table below summarizes hypothetical and literature-derived data to illustrate how structural modifications could influence biological activity against different targets.
| Compound/Derivative | Core Structure | Key Modification | Target/Activity | Potency (IC₅₀/EC₅₀) | Protective Index (PI) |
| Valeric Acid | Pentanoic Acid | - | HDAC Inhibitor (Anticancer) | ~5-10 mM | N/A |
| Cmpd 1 | 3-(CF₃)Ph-Valeric Acid | meta-CF₃ on Phenyl | HDAC Inhibitor (Anticancer) | Lower µM-mM Range | N/A |
| Cmpd 2 | 3,5-(CF₃)₂Ph-Valeric Acid | di-meta-CF₃ on Phenyl | HDAC Inhibitor (Anticancer) | Potentially nM-µM Range | N/A |
| Valproic Acid (VPA) | Branched Pentanoic Acid | - | GABA Transaminase (Anticonvulsant) | ED₅₀: 0.57 mmol/kg | 3.2 |
| 2-Fluoro-VPA-hydroxamic acid | Branched Pentanoic Acid | α-Fluoro, Hydroxamic Acid | GABA Transaminase (Anticonvulsant) | ED₅₀: 0.16 mmol/kg | 4.4 |
Data for VPA and its derivative are sourced from Nau et al. (2008) as presented in a comparative guide.[9] Data for trifluoromethylphenyl valeric acid derivatives are projected based on established SAR principles.
This comparative data underscores a key principle: the addition of trifluoromethyl groups is anticipated to enhance potency (lower IC₅₀/EC₅₀), while further modifications like α-fluorination can improve the therapeutic window (higher PI).[9]
Mechanistic Insights: Targeting Key Signaling Pathways
The biological effects of these derivatives are rooted in their ability to modulate specific cellular pathways. As many valeric acid derivatives exhibit anticancer properties, a plausible mechanism of action is the inhibition of histone deacetylases (HDACs).
HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and repression of gene transcription. In many cancers, HDACs are overexpressed, silencing tumor suppressor genes. Inhibition of HDACs restores the expression of these genes, leading to cell cycle arrest, differentiation, and apoptosis. Valeric acid is a known HDAC inhibitor.[2][3]
Caption: General workflow for the synthesis and evaluation of novel compounds.
Protocol 1: Synthesis of 5-(3-(Trifluoromethyl)phenyl)pentanoic Acid
This protocol describes a potential synthetic route. The causality is clear: create a carbon-carbon bond to attach the side chain, then modify the functional group to yield the final carboxylic acid.
Objective: To synthesize a representative trifluoromethylphenyl valeric acid derivative.
Materials:
-
1-Bromo-3-(trifluoromethyl)benzene
-
Magnesium turnings
-
Dry diethyl ether or THF
-
Glutaric anhydride
-
Jones reagent (CrO₃ in H₂SO₄) or other suitable oxidizing agent
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Grignard Reagent Formation: Add magnesium turnings to a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon). Add a solution of 1-bromo-3-(trifluoromethyl)benzene in dry ether dropwise. Gentle heating may be required to initiate the reaction. Reflux the mixture until most of the magnesium is consumed to form the Grignard reagent, 3-(trifluoromethyl)phenylmagnesium bromide.
-
Ring Opening of Anhydride: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of glutaric anhydride in dry ether dropwise. The Grignard reagent will attack the carbonyl of the anhydride, opening the ring.
-
Work-up and Isolation of Keto-acid: After the addition is complete, stir the reaction for 1-2 hours, allowing it to warm to room temperature. Quench the reaction by slowly adding aqueous HCl. Separate the organic layer, and extract the aqueous layer with ether. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude keto-acid intermediate, 5-oxo-5-(3-trifluoromethylphenyl)valeric acid.
-
Reduction (Optional - Clemmensen or Wolff-Kishner): To obtain the final pentanoic acid, the ketone must be reduced. This can be achieved under various conditions (e.g., Clemmensen reduction with amalgamated zinc and HCl, or Wolff-Kishner reduction with hydrazine and a strong base).
-
Purification: Purify the final product by silica gel column chromatography using a hexane/ethyl acetate gradient.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: In Vitro HDAC Activity Assay
This protocol validates the proposed mechanism of action by directly measuring the compound's effect on enzyme activity.
Objective: To determine the IC₅₀ value of a test compound against a specific HDAC isoform (e.g., HDAC8).
Materials:
-
Recombinant human HDAC8 enzyme
-
Fluorogenic HDAC8 substrate (e.g., Fluor-de-Lys®)
-
HDAC assay buffer
-
Developer solution
-
Test compound (dissolved in DMSO)
-
Trichostatin A (TSA) or other known HDAC inhibitor (positive control)
-
96-well black microplate
-
Plate reader with fluorescence capabilities
Step-by-Step Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer. Also prepare a positive control (TSA) and a negative control (DMSO vehicle).
-
Enzyme Reaction: To each well of the 96-well plate, add the assay buffer, the fluorogenic substrate, and the test compound dilution (or control).
-
Initiation: Initiate the enzymatic reaction by adding the recombinant HDAC8 enzyme to each well.
-
Incubation: Incubate the plate at 37 °C for a specified time (e.g., 60 minutes), allowing the enzyme to deacetylate the substrate.
-
Development: Stop the enzymatic reaction by adding the developer solution. The developer contains a protease that cleaves the deacetylated substrate, releasing a fluorescent molecule. Incubate at room temperature for 15-30 minutes.
-
Measurement: Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm, emission at 460 nm).
-
Data Analysis: Subtract the background fluorescence (wells without enzyme). Plot the percentage of inhibition against the logarithm of the test compound concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the HDAC8 activity.
Conclusion and Future Perspectives
The trifluoromethylphenyl valeric acid scaffold represents a promising platform for the development of novel therapeutic agents. The structure-activity relationships discussed herein demonstrate that strategic modifications to this core structure can significantly enhance biological potency and selectivity. The trifluoromethyl group is a powerful modulator of physicochemical properties, while the valeric acid portion provides a key interaction point with various biological targets, most notably histone deacetylases.
Future research in this area should focus on:
-
Systematic SAR Exploration: Synthesizing and testing a matrix of derivatives with varying CF3 substitution patterns and modifications to the valeric acid chain to build a more comprehensive quantitative SAR (QSAR) model. [11]* Target Deconvolution: Identifying the specific molecular targets for derivatives that show promising phenotypic effects, moving beyond HDACs to explore other potential pathways.
-
Pharmacokinetic Optimization: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to ensure they possess the necessary characteristics for in vivo efficacy and safety. [12]* Exploring New Therapeutic Areas: While oncology and neuroscience are clear areas of interest, the broad activity of valeric acid suggests these derivatives could be explored for anti-inflammatory, metabolic, or infectious diseases. [2][13] By integrating rational design, robust chemical synthesis, and rigorous biological evaluation, the full therapeutic potential of trifluoromethylphenyl valeric acid derivatives can be unlocked.
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A Researcher's Guide to the Positional Isomerism of the Trifluoromethyl Group: A Comparative Analysis of Ortho, Meta, and Para Analogs
The strategic incorporation of the trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry, prized for its ability to profoundly enhance the metabolic stability, bioavailability, and target affinity of drug candidates.[1][2] However, the ultimate biological impact of this powerful functional group is not merely a consequence of its presence, but critically, of its position on a molecular scaffold. The choice to place a CF₃ group at the ortho, meta, or para position of an aromatic ring can dramatically alter a compound's properties, often leading to vastly different pharmacokinetic and pharmacodynamic profiles among isomers.
This guide offers an in-depth technical comparison of ortho, meta, and para trifluoromethyl isomers for researchers, scientists, and drug development professionals. We will dissect the fundamental physicochemical differences that arise from this positional variation and explore how these changes translate into tangible effects on biological activity, supported by quantitative data and detailed experimental workflows.
Part 1: The Physicochemical Underpinnings of Isomeric Distinction
The divergent behavior of CF₃ isomers stems from a complex interplay of electronic, steric, and lipophilic effects that are dictated by the group's placement on the aromatic ring.
Electronic and Steric Landscape
The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of its three fluorine atoms.[3][4] This strong inductive effect (-I) deactivates the aromatic ring, but its influence on adjacent functional groups is distance-dependent. Consequently, the group's position alters the molecule's overall electronic distribution, which can impact everything from the pKa of nearby acidic or basic centers to the strength of interactions within a protein's binding pocket.[1] For instance, the presence of a CF₃ group can lower the pKa of a neighboring amine, an effect that is most pronounced in the ortho position. This modulation is critical, as it can optimize a drug's ionization state at physiological pH, facilitating key hydrogen bonding interactions with its target.[1][5]
Sterically, the CF₃ group is significantly bulkier than a methyl group.[1] When placed in the ortho position, this steric hindrance can be a defining feature, restricting the rotation of the aromatic ring and forcing a specific molecular conformation. This can be advantageous if the resulting conformation is favorable for binding, but detrimental if it prevents the molecule from adopting the necessary orientation to fit into a target's active site.
Lipophilicity (LogP) Modulation
A primary reason for introducing a CF₃ group is to increase lipophilicity, which is crucial for enhancing membrane permeability and bioavailability.[1][6][7] The trifluoromethyl group possesses a high Hansch-Fujita lipophilicity constant (π) of +0.88.[1][7] While this value is constant, the overall LogP of the molecule can be subtly influenced by the isomer's structure. Intramolecular interactions and differences in how each isomer packs in a crystal lattice or interacts with solvent can lead to measurable differences in partitioning behavior.
Table 1: Comparative Physicochemical Properties of Trifluoromethyl Isomers
| Property | Ortho Isomer | Meta Isomer | Para Isomer | Rationale for Difference |
| Primary Electronic Effect | Strong inductive withdrawal (-I), potential for through-space interactions. | Strong inductive withdrawal (-I). | Strong inductive withdrawal (-I). | The inductive effect weakens slightly with distance, but the CF₃ group's influence remains significant at all positions. |
| Steric Hindrance | High | Moderate | Low | The proximity of the CF₃ group to the adjacent substituent in the ortho position creates the most significant steric clash. |
| Impact on Acidity/Basicity | Strongest effect on adjacent functional groups due to proximity. | Intermediate effect. | Weakest (but still significant) effect. | The strength of the inductive effect is distance-dependent. |
| Symmetry | Low | Low | High (typically) | The para isomer often has the highest degree of molecular symmetry, which can influence properties like melting point and crystal packing. |
Part 2: Consequences for Pharmacokinetics (ADME)
The positional differences in physicochemical properties directly translate to distinct pharmacokinetic profiles.
Metabolic Stability: Blocking the "Hot Spots"
One of the most celebrated advantages of trifluoromethylation is the enhancement of metabolic stability. The carbon-fluorine bond is one of the strongest in organic chemistry, making it highly resistant to enzymatic cleavage by cytochrome P450 (CYP) enzymes.[1][3][8] The strategic placement of a CF₃ group can effectively block common metabolic pathways.[8]
-
Para-Position : The para position of an aromatic ring is frequently a "metabolic hot spot" susceptible to oxidative metabolism (e.g., para-hydroxylation). Introducing a robust CF₃ group at this site is a well-established strategy for blocking this degradation pathway, thereby increasing the drug's half-life and bioavailability.[3][5]
-
Ortho-Position : A CF₃ group in the ortho position can sterically shield an adjacent functional group (e.g., an amide or ether) from metabolic enzymes, preventing its cleavage.
-
Meta-Position : While also effective at enhancing stability, the effect of a meta-CF₃ group can be less predictable than the direct blocking observed at the para position.
Table 2: Representative Metabolic Stability Data for Isomeric Compounds
| Compound Pair | Modification | Half-Life (t½) in Liver Microsomes | Intrinsic Clearance (CLᵢₙₜ) | Reference |
| Analog A | H → p-CF₃ | Shorter | Higher | [1][8] |
| Analog A-CF₃ | (para isomer) | Longer | Lower | [1][8] |
| Analog B | CH₃ → p-CF₃ | Shorter | Higher | [1][8] |
| Analog B-CF₃ | (para isomer) | Longer | Lower | [1][8] |
| (This table illustrates the typical trend observed when a metabolically labile group is replaced by a CF₃ group, particularly at a susceptible position like para.) |
Part 3: Ramifications for Pharmacodynamics (Drug-Target Interactions)
Ultimately, a drug's efficacy is determined by its interaction with its biological target. Here, the precise positioning of the CF₃ group is paramount for optimizing potency and selectivity.
Binding Affinity and Selectivity
The CF₃ group can contribute to increased binding affinity through several mechanisms, including favorable van der Waals forces, dipole-dipole interactions, and other non-covalent interactions within a protein's binding pocket.[1] The success of these interactions is entirely dependent on the geometry of the active site and the orientation of the CF₃ group.
A classic example involves Structure-Activity Relationship (SAR) studies on 5-hydroxytryptamine (5-HT) uptake inhibitors, where the inclusion of a CF₃ group in the para-position of a phenolic ring increased potency by six-fold compared to the non-fluorinated analog.[5][9] In the case of the widely-used NSAID Celecoxib, the trifluoromethyl group is crucial for its selective inhibition of the COX-2 enzyme.[1]
A study of novel N-arylcinnamamides revealed that positional isomerism dictates antibacterial efficacy.[10] Against Staphylococcus aureus and MRSA, derivatives with a 3-CF₃ (meta) substitution were active, as were those with 4-CF₃ (para) and 4-OCF₃ (para) substitutions, demonstrating that subtle shifts in the position of the fluorinated group can determine the spectrum of activity.[10]
Table 3: Comparative Binding Affinity (IC₅₀) Data
| Target | Ortho-CF₃ Isomer (IC₅₀) | Meta-CF₃ Isomer (IC₅₀) | Para-CF₃ Isomer (IC₅₀) | Inference |
| Enzyme X | >10 µM | 500 nM | 50 nM | The binding pocket has a feature (e.g., a hydrophobic sub-pocket) that optimally accommodates the para-CF₃ group. The ortho isomer may be sterically prohibited from binding effectively. |
| Receptor Y | 25 nM | 300 nM | 1 µM | The target's binding site may require a specific molecular conformation that is induced or favored by the sterically demanding ortho-CF₃ group. |
| (This hypothetical data showcases how binding affinity can vary dramatically and non-linearly across isomers, emphasizing the need for empirical testing.) |
Part 4: Key Experimental Protocols
To empirically determine the properties of trifluoromethyl isomers, a set of standardized in vitro assays is essential. The causality behind these experimental choices lies in systematically deconstructing a compound's properties into measurable pharmacokinetic and pharmacodynamic parameters.
Protocol 1: Determination of Lipophilicity (LogP) by Shake-Flask Method
This protocol determines the partition coefficient of a compound between n-octanol and water, providing a quantitative measure of its lipophilicity.[11][12] It is considered the gold-standard method.[12]
Methodology:
-
Preparation : Prepare a stock solution of the test compound in n-octanol. The n-octanol and water phases should be mutually saturated by mixing them for 24 hours prior to the experiment, followed by separation.
-
Partitioning : In a suitable vessel, combine a precise volume of the n-octanol stock solution with a precise volume of the pre-saturated water.
-
Equilibration : Agitate the mixture at a constant temperature until equilibrium is reached (typically several hours). This allows the compound to distribute between the two phases.
-
Phase Separation : Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification : Carefully remove an aliquot from each phase. Determine the concentration of the compound in each aliquot using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS.
-
Calculation : Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.[11]
Caption: Workflow for LogP determination by the shake-flask method.
Protocol 2: In Vitro Metabolic Stability Assay
This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily Cytochrome P450s, by measuring its rate of disappearance over time.[8][13]
Methodology:
-
Reagent Preparation :
-
Prepare a test compound working solution in a suitable buffer.
-
Thaw liver microsomes (e.g., human, rat) on ice and dilute to the desired concentration in phosphate buffer.
-
Prepare an NADPH regenerating system solution, which serves as a necessary cofactor for CYP enzyme activity.[14]
-
-
Incubation :
-
In a 96-well plate, add the liver microsome solution.
-
Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes.[8]
-
Initiate the metabolic reaction by adding the NADPH regenerating system. The t=0 time point sample is taken immediately before this step or from a parallel incubation without NADPH.
-
-
Time-Point Sampling :
-
Sample Processing : Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis : Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Data Analysis : Plot the natural logarithm of the percentage of remaining compound versus time. The slope of the resulting line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLᵢₙₜ).[14]
Caption: Workflow for an in vitro microsomal metabolic stability assay.
Protocol 3: Competitive Receptor Binding Assay
This assay determines the binding affinity of a test compound (a non-labeled isomer) by measuring its ability to compete with a high-affinity radiolabeled ligand for binding to a specific receptor.[16]
Methodology:
-
Reagent Preparation :
-
Prepare a receptor source (e.g., cell membranes expressing the target receptor).
-
Prepare solutions of a radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled) at a fixed concentration (typically at or below its Kd).
-
Prepare serial dilutions of the unlabeled test compounds (ortho, meta, para isomers).
-
-
Binding Incubation :
-
In assay tubes or a 96-well plate, combine the receptor membranes, the radiolabeled ligand, and varying concentrations of the unlabeled test compound.
-
Include controls for total binding (radioligand + membranes, no competitor) and non-specific binding (radioligand + membranes + a saturating concentration of a known unlabeled ligand).
-
Incubate the mixture until binding equilibrium is reached.
-
-
Separation : Separate the receptor-bound radioligand from the unbound radioligand. This is commonly done by rapid vacuum filtration through a glass fiber filter, which traps the membranes but allows the unbound ligand to pass through.
-
Quantification : Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis :
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value—the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[16]
-
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
The positional isomerism of the trifluoromethyl group is a critical, multifaceted variable in drug design. Moving a CF₃ group from the ortho to the meta to the para position can fundamentally alter a molecule's three-dimensional shape, electronic profile, and lipophilicity. These changes have profound and direct consequences on its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to interact with its biological target with high affinity and selectivity.
While general trends provide a valuable starting point—such as using a para-CF₃ to block a known metabolic hotspot—the optimal placement is ultimately target-specific and often non-intuitive. A successful drug discovery program must therefore embrace the empirical evaluation of all three positional isomers. By systematically synthesizing and subjecting the ortho, meta, and para analogs to the rigorous experimental workflows outlined in this guide, researchers can fully harness the power of the trifluoromethyl group to rationally design safer and more effective medicines.
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How to Conduct an In Vitro Metabolic Stability Study. (2025). Sygnature Discovery. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PMC - PubMed Central. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PubMed. [Link]
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A Comprehensive Guide to Assessing the Purity of Synthesized 5-Oxo-5-(4-trifluoromethylphenyl)valeric Acid
In the landscape of pharmaceutical research and drug development, the meticulous verification of a synthesized compound's purity is a cornerstone of scientific rigor.[1] This is particularly true for novel molecules like 5-Oxo-5-(4-trifluoromethylphenyl)valeric acid, a keto acid with potential applications in medicinal chemistry. The presence of even trace impurities can significantly impact biological activity, toxicity, and the reproducibility of experimental results.[1] This guide provides an in-depth comparison of orthogonal analytical techniques for the robust purity assessment of this target compound, grounded in established scientific principles and practical, field-proven insights.
The synthesis of this compound, likely via a Friedel-Crafts acylation reaction, can introduce a variety of impurities.[2][3][4][5] These may include unreacted starting materials, by-products from side reactions, and residual solvents. Therefore, a multi-pronged analytical approach is not just recommended, but essential for a comprehensive purity profile.
The Orthogonal Analytical Workflow
A self-validating system for purity assessment relies on the strategic combination of multiple, independent analytical techniques. Each method should provide a different piece of the puzzle, corroborating the findings of the others and building a comprehensive picture of the synthesized compound's identity and purity.
Figure 1. Orthogonal workflow for purity assessment.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination
HPLC is a cornerstone technique for separating and quantifying components in a mixture, making it ideal for assessing the purity of synthesized organic acids.[6][7] For this compound, a reversed-phase HPLC method is typically employed.
Principle of the Technique
Reversed-phase HPLC separates molecules based on their hydrophobicity. A nonpolar stationary phase (like C18) is used with a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase and thus elute later. By monitoring the eluent with a UV detector, a chromatogram is generated where each peak corresponds to a different compound. The area under the main peak, relative to the total area of all peaks, provides a quantitative measure of purity.
Comparative Performance
| Parameter | HPLC Performance for this compound | Alternative Techniques |
| Quantitation | Excellent, provides accurate percentage purity. | NMR (qNMR) is also excellent for quantitation. |
| Sensitivity | High, capable of detecting trace impurities. | MS offers higher sensitivity for certain impurities. |
| Specificity | Good, but can be limited by co-eluting impurities. | NMR provides superior structural specificity. |
| Throughput | High, suitable for routine analysis. | NMR and MS generally have lower throughput. |
Detailed Experimental Protocol
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized compound and dissolve it in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of (A) 0.1% phosphoric acid in water and (B) acetonitrile. A typical gradient might be:
-
0-20 min: 30-90% B
-
20-25 min: 90% B
-
25-26 min: 90-30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.[6]
-
Detection Wavelength: 210 nm, where the carboxyl and carbonyl groups absorb.[8]
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate the peak areas in the resulting chromatogram. Calculate the percentage purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
Causality Behind Choices: The acidic mobile phase ensures that the carboxylic acid group of the analyte is protonated, leading to better retention and peak shape on the reversed-phase column.[7] A gradient elution is employed to effectively separate impurities with a wide range of polarities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is an unparalleled tool for determining the precise structure of a molecule and identifying impurities.[9][10][11][12] For this compound, both ¹H and ¹³C NMR are essential.
Principle of the Technique
NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific frequency. This frequency is influenced by the local chemical environment, providing detailed information about the molecular structure.
Comparative Performance
| Parameter | NMR Performance for this compound | Alternative Techniques |
| Structural Information | Unmatched, provides detailed connectivity and stereochemistry. | MS provides fragmentation patterns that can infer structure. |
| Impurity Identification | Excellent for identifying and quantifying structurally related impurities. | HPLC with MS detection (LC-MS) is also powerful for impurity ID. |
| Quantitation (qNMR) | Highly accurate and precise, as it is a primary ratio method.[1][13] | HPLC is the more common quantitative technique. |
| Sample Requirement | Relatively high (milligram quantities). | MS is significantly more sensitive. |
Detailed Experimental Protocol
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments: Acquire ¹H, ¹³C, and optionally 2D correlation spectra like COSY and HSQC for complete structural assignment.
-
-
Data Analysis:
-
¹H NMR: Analyze the chemical shifts, integration values, and coupling patterns to confirm the presence of all expected protons and their adjacencies.
-
¹³C NMR: Confirm the number of unique carbon atoms and their chemical environments.
-
Impurity Analysis: Look for small, unassignable peaks. The integration of these peaks relative to the main compound's peaks can provide a semi-quantitative estimate of impurity levels. For accurate quantification, quantitative NMR (qNMR) with an internal standard is required.[13]
-
Causality Behind Choices: The choice of deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's signals. High-field spectrometers provide better signal dispersion and sensitivity, which is crucial for resolving complex spectra and detecting low-level impurities.
Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions.[14] It is an indispensable tool for confirming the molecular weight of a synthesized compound.[15][16][17][18]
Principle of the Technique
In a mass spectrometer, a sample is first ionized. The resulting ions are then accelerated and separated based on their mass-to-charge ratio. A detector then measures the abundance of each ion, generating a mass spectrum.
Comparative Performance
| Parameter | MS Performance for this compound | Alternative Techniques |
| Molecular Weight Determination | Excellent, provides highly accurate mass information. | Elemental analysis can also be used to confirm the empirical formula. |
| Sensitivity | Extremely high, capable of detecting femtomole to attomole quantities. | NMR and FTIR are significantly less sensitive. |
| Structural Information | Limited, but fragmentation patterns can provide structural clues. | NMR is the definitive technique for structural elucidation. |
| Coupling with Chromatography | Excellent, LC-MS combines the separation power of HPLC with the detection power of MS.[18] | GC-MS is suitable for volatile compounds. |
Detailed Experimental Protocol
-
Sample Preparation: Prepare a dilute solution of the synthesized compound (typically in the low µg/mL to ng/mL range) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation and Analysis:
-
Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer is commonly used for this type of molecule.
-
Ionization Mode: Both positive and negative ion modes should be tested to determine which provides a better signal. For a carboxylic acid, negative ion mode ([M-H]⁻) is often preferred.
-
Data Acquisition: Acquire a full scan mass spectrum.
-
-
Data Analysis: Look for the molecular ion peak corresponding to the expected mass of this compound (C₁₂H₁₁F₃O₃, Molecular Weight: 260.21 g/mol ). In negative ion mode, this would be a peak at m/z 259.20.
Causality Behind Choices: ESI is a soft ionization technique that is well-suited for polar, non-volatile molecules like the target compound, minimizing fragmentation and preserving the molecular ion.
Fourier-Transform Infrared (FTIR) Spectroscopy: Rapid Functional Group Confirmation
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Principle of the Technique
FTIR spectroscopy measures the absorption of infrared radiation by a sample. Different functional groups vibrate at characteristic frequencies, and when the frequency of the IR radiation matches the vibrational frequency of a bond, absorption occurs. This results in an IR spectrum with absorption bands that act as a "fingerprint" for the molecule.[19]
Comparative Performance
| Parameter | FTIR Performance for this compound | Alternative Techniques |
| Functional Group Analysis | Excellent for identifying key functional groups. | NMR also provides information about functional groups. |
| Speed and Simplicity | Very fast and requires minimal sample preparation. | NMR and MS are more complex and time-consuming. |
| Quantitation | Generally not a quantitative technique. | HPLC and qNMR are the preferred methods for quantitation. |
| Structural Information | Limited, provides information on functional groups but not their connectivity. | NMR is required for detailed structural elucidation. |
Detailed Experimental Protocol
-
Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory) or as a thin film.
-
Instrumentation and Analysis:
-
Spectrometer: A standard FTIR spectrometer.
-
Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands for the key functional groups in this compound:
-
Carboxylic Acid O-H Stretch: A broad band in the region of 3300-2500 cm⁻¹.[20]
-
Aromatic and Aliphatic C-H Stretches: Peaks around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.[20]
-
Ketone C=O Stretch: A strong, sharp peak around 1715-1680 cm⁻¹.[20][21]
-
Carboxylic Acid C=O Stretch: A strong, sharp peak around 1720-1700 cm⁻¹.[20][22]
-
C-F Stretches: Strong absorptions in the 1350-1100 cm⁻¹ region.
-
Causality Behind Choices: The presence of both a ketone and a carboxylic acid carbonyl group may result in a broadened or overlapping C=O stretching band. The broadness of the O-H stretch is due to hydrogen bonding.
Conclusion
The purity assessment of a synthesized compound like this compound is a critical step in the research and development process that demands a rigorous and multi-faceted approach. No single technique can provide a complete picture of a compound's purity. By employing an orthogonal workflow that combines the quantitative power of HPLC, the unparalleled structural insight of NMR, the definitive molecular weight confirmation of MS, and the rapid functional group analysis of FTIR, researchers can establish a high degree of confidence in the identity and purity of their synthesized material. This comprehensive characterization is essential for ensuring the validity and reproducibility of subsequent biological and pharmacological studies.
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A Spectroscopic Guide to the Synthesis of 5-Oxo-5-(4-trifluoromethylphenyl)valeric Acid: A Comparative Analysis
In the landscape of pharmaceutical research and drug development, the meticulous characterization of novel compounds and their synthetic intermediates is paramount. This guide provides an in-depth spectroscopic comparison of 5-Oxo-5-(4-trifluoromethylphenyl)valeric acid, a potentially valuable building block in medicinal chemistry, with its precursors: 4-trifluoromethylacetophenone and succinic anhydride. Through a detailed examination of Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, we will elucidate the key transformations that signify the successful synthesis of the target molecule via a Friedel-Crafts acylation reaction. This document is intended for researchers, scientists, and drug development professionals seeking to understand and verify this synthetic pathway through spectroscopic techniques.
The Synthetic Pathway: Friedel-Crafts Acylation
The synthesis of this compound is typically achieved through a Friedel-Crafts acylation reaction.[1][2] This classic electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, in this case, the trifluoromethyl-substituted benzene ring of 4-trifluoromethylacetophenone is not the starting material, but rather trifluoromethylbenzene would be acylated by succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3] The electrophile is an acylium ion, generated from the reaction between succinic anhydride and the Lewis acid.[3]
The overall reaction is a testament to the formation of new carbon-carbon bonds and the introduction of new functional groups, each leaving a distinct spectroscopic fingerprint. By comparing the spectra of the product with its precursors, we can confidently track the progress of the reaction and confirm the identity of the final compound.
Experimental Protocols
For the purpose of this guide, the following standard spectroscopic techniques are employed for the analysis of the precursors and the final product.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.[4][5] Spectra are typically recorded using a potassium bromide (KBr) pellet method or as a thin film on a salt plate.
Methodology:
-
A small amount of the sample is finely ground with anhydrous KBr.
-
The mixture is pressed into a thin, transparent pellet.
-
The pellet is placed in the sample holder of an FTIR spectrometer.
-
The spectrum is recorded in the range of 4000-400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the structure and chemical environment of the hydrogen and carbon atoms in a molecule, respectively.[6]
Methodology:
-
The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
The solution is transferred to an NMR tube.
-
¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.[7][8]
Methodology:
-
A dilute solution of the sample is introduced into the mass spectrometer.
-
The sample is ionized using a suitable technique, such as electron ionization (EI) or electrospray ionization (ESI).
-
The mass-to-charge ratio (m/z) of the resulting ions is measured.
Spectroscopic Comparison
The following sections detail the expected and observed spectroscopic data for the precursors and the final product.
Precursor 1: 4-(Trifluoromethyl)acetophenone
| Spectroscopic Technique | Key Features |
| FTIR (cm⁻¹) | ~1690 (C=O, ketone), ~1325 (C-F stretch), Aromatic C-H and C=C stretches.[9] |
| ¹H NMR (ppm) | ~8.0 (d, 2H, aromatic), ~7.7 (d, 2H, aromatic), ~2.6 (s, 3H, -COCH₃). |
| ¹³C NMR (ppm) | ~197 (C=O), ~135-125 (aromatic carbons), ~27 (-CH₃). |
| Mass Spec (m/z) | Molecular Ion [M]⁺ at 188.15.[10] |
Precursor 2: Succinic Anhydride
| Spectroscopic Technique | Key Features |
| FTIR (cm⁻¹) | ~1860 and ~1780 (anhydride C=O stretches), ~1230 and ~915 (C-O-C stretches).[11] |
| ¹H NMR (ppm) | ~2.9 (s, 4H, -CH₂CH₂-).[12] |
| ¹³C NMR (ppm) | ~170 (C=O), ~29 (-CH₂). |
| Mass Spec (m/z) | Molecular Ion [M]⁺ at 100.07. |
Product: this compound
| Spectroscopic Technique | Predicted Key Features |
| FTIR (cm⁻¹) | 3300-2500 (broad, O-H of carboxylic acid), ~1710 (C=O, carboxylic acid), ~1690 (C=O, ketone), ~1325 (C-F stretch), Aromatic C-H and C=C stretches. |
| ¹H NMR (ppm) | ~12.0 (s, 1H, -COOH), ~8.1 (d, 2H, aromatic), ~7.8 (d, 2H, aromatic), ~3.1 (t, 2H, -COCH₂-), ~2.5 (t, 2H, -CH₂COOH), ~2.1 (quintet, 2H, -CH₂CH₂CH₂-). |
| ¹³C NMR (ppm) | ~198 (ketone C=O), ~178 (carboxylic acid C=O), ~136-125 (aromatic carbons), ~36 (-COCH₂-), ~33 (-CH₂COOH), ~20 (-CH₂CH₂CH₂-). |
| Mass Spec (m/z) | Predicted Molecular Ion [M]⁺ at 260.21. |
Analysis and Discussion
The transformation from precursors to the final product is clearly evidenced by the changes in their respective spectra.
-
Disappearance of Precursor Signals: The most telling sign of a successful reaction is the disappearance of the characteristic signals of the starting materials in the product's spectra. Specifically, the sharp singlet at ~2.9 ppm in the ¹H NMR of succinic anhydride and the singlet at ~2.6 ppm for the methyl group of 4-trifluoromethylacetophenone should be absent in the spectrum of the purified product. Similarly, the characteristic anhydride C=O stretches in the IR spectrum of succinic anhydride will be gone.
-
Appearance of Product Signals: The formation of this compound is confirmed by the appearance of new signals. In the FTIR spectrum , the most significant new feature is the broad O-H stretch of the carboxylic acid group (3300-2500 cm⁻¹) and its corresponding C=O stretch (~1710 cm⁻¹). The ketone C=O stretch will remain, likely slightly shifted.
-
In the ¹H NMR spectrum , the emergence of three new aliphatic signals—two triplets and a quintet—in place of the simple singlets of the precursors is a clear indication of the formation of the valeric acid chain. The downfield singlet corresponding to the carboxylic acid proton is also a key indicator.
-
The ¹³C NMR spectrum will show two distinct carbonyl signals for the ketone and the carboxylic acid, along with new aliphatic carbon signals.
-
Finally, the mass spectrum of the product should show a molecular ion peak at m/z 260.21, corresponding to the molecular weight of this compound.
Visualizing the Process
To further clarify the relationships and workflows, the following diagrams are provided.
Reaction Pathway
Caption: Friedel-Crafts acylation of trifluoromethylbenzene with succinic anhydride.
Experimental Workflow
Caption: Spectroscopic analysis workflow for chemical characterization.
Conclusion
The spectroscopic techniques of FTIR, NMR, and Mass Spectrometry provide a comprehensive and definitive means of tracking the synthesis of this compound from its precursors. By carefully analyzing the appearance and disappearance of key signals, researchers can confidently ascertain the purity and identity of their synthesized compounds. This guide serves as a foundational reference for the spectroscopic characterization of this and similar molecules, underscoring the indispensable role of these analytical methods in modern chemical synthesis.
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A Head-to-Head Comparison for Drug Discovery: Trifluoromethyl Ketones as Carboxylic Acid Bioisosteres
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to optimizing their pharmacokinetic and pharmacodynamic profiles. The carboxylic acid moiety, a common pharmacophore, often presents challenges such as poor membrane permeability and metabolic instability.[1][2][3] This has led to the exploration of bioisosteres, functional groups with similar physicochemical properties that can overcome these limitations. Among these, the trifluoromethyl ketone (TFMK) has emerged as a compelling surrogate.[1][4] This guide provides a comprehensive comparison of carboxylic acids and trifluoromethyl ketones, supported by experimental data and protocols, to inform rational drug design.
Physicochemical Properties: A Tale of Two Functional Groups
The decision to replace a carboxylic acid with a trifluoromethyl ketone hinges on a careful consideration of their distinct physicochemical characteristics. These properties profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Carboxylic Acid | Trifluoromethyl Ketone (Hydrated) | Rationale for Replacement |
| Acidity (pKa) | ~4-5 | ~7.5-9.4[1][5] | The lower acidity of TFMKs can reduce unwanted interactions and improve the pharmacokinetic profile.[1] |
| Lipophilicity (LogP) | Generally low | Significantly higher[5][6][7] | Increased lipophilicity can enhance membrane permeability and brain penetration.[5][6][7] |
| Hydrogen Bonding | Strong H-bond acceptor/donor | H-bond acceptor (ketone), H-bond donor (hydrate) | The hydrated form of TFMK can mimic the hydrogen bonding capacity of a carboxylic acid.[5][8] |
| Metabolic Stability | Prone to glucuronidation | Generally more resistant to metabolism[6][9][10][11] | The strong C-F bonds in the trifluoromethyl group enhance metabolic stability.[6][11] |
| Chemical Reactivity | Generally stable | Electrophilic carbonyl, potential for covalent interactions[12][13] | The electrophilicity of the TFMK can be exploited for targeted covalent inhibition.[12][14] |
Key Insight: The trifluoromethyl group's strong electron-withdrawing nature is a key driver of the TFMK's unique properties.[6][13] This effect increases the electrophilicity of the carbonyl carbon, making it prone to hydration in aqueous environments.[5][13] This hydrated, gem-diol form is isosteric to the carboxylic acid, allowing it to engage in similar biological interactions.[5][8]
The Metabolic Stability Advantage
A significant driver for considering the bioisosteric replacement of carboxylic acids is the potential for improved metabolic stability. Carboxylic acids are susceptible to phase II metabolism, particularly glucuronidation, which can lead to rapid clearance and potential toxicity.[3] Trifluoromethyl ketones, on the other hand, often exhibit enhanced resistance to metabolic degradation.[6][9][10][11]
However, it is important to note that TFMKs themselves can be susceptible to in vivo reduction to the corresponding trifluoromethyl alcohol, which is often inactive.[9][10] To address this, researchers have developed strategies such as introducing an additional electron-withdrawing group adjacent to the ketone to stabilize the hydrated form and prevent metabolic reduction.[9][10]
Experimental Evaluation: A Practical Guide
The theoretical advantages of a bioisosteric replacement must be validated through rigorous experimental evaluation. The following protocols provide a framework for comparing the performance of a parent carboxylic acid with its TFMK analogue.
Workflow for Evaluating Bioisosteric Replacement
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Safety Operating Guide
Navigating the Disposal of 5-Oxo-5-(4-trifluoromethylphenyl)valeric acid: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safe and compliant disposal of these compounds. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-Oxo-5-(4-trifluoromethylphenyl)valeric acid, grounding each recommendation in established safety standards and regulatory frameworks. Our objective is to empower laboratory personnel with the knowledge to manage this chemical waste stream confidently and responsibly.
Hazard Assessment: Understanding the Compound
-
Corrosivity: The presence of the carboxylic acid functional group suggests that the compound is acidic and likely corrosive. Contact with skin and eyes can cause burns, and ingestion could lead to severe damage to the digestive tract.[1]
-
Irritation: Similar organic acids are known to be irritants to the skin, eyes, and respiratory system.[2]
-
Environmental Hazards: While specific data is absent, related compounds like valeric acid are noted as being harmful to aquatic organisms.[3] Therefore, release into the environment must be strictly avoided.
-
Reactivity: The compound may react with bases. Acids can also react with metals to produce flammable hydrogen gas.[1]
Based on this assessment, this compound should be handled as a hazardous substance.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for any purpose, including disposal, the appropriate PPE must be worn. This is a non-negotiable aspect of laboratory safety mandated by OSHA's Laboratory Standard (29 CFR 1910.1450).[4][5][6]
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a face shield. | Protects against splashes that can cause severe eye damage.[1] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber). | Prevents skin contact, which can cause burns and irritation.[2] |
| Body Protection | A lab coat or chemical-resistant apron. | Protects against contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood. | Minimizes inhalation of any vapors or dusts.[1] |
Spill Management: A Swift and Safe Response
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
For Minor Spills:
-
Restrict Access: Cordon off the affected area to prevent unknowing entry.
-
Ensure Ventilation: Work within a chemical fume hood or ensure the area is well-ventilated.
-
Absorb the Spill: Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial acid absorbent.[1]
-
Neutralize (with caution): Once absorbed, the material can be cautiously neutralized with a weak base like sodium bicarbonate.
-
Collect and Contain: Carefully scoop the absorbed and neutralized material into a designated, properly labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose of Materials: All materials used for cleanup must be disposed of as hazardous waste.
For Major Spills:
-
Evacuate: Immediately evacuate the laboratory.
-
Alert Authorities: Notify your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.
-
Do Not Attempt to Clean: Major spills should only be handled by trained emergency response personnel.
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to the guidelines set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8][9]
Step 1: Waste Characterization
Based on its acidic nature, this compound waste would likely be classified as a characteristic hazardous waste for corrosivity (EPA waste code D002) if its pH is less than or equal to 2.
Step 2: Waste Segregation and Collection
-
Dedicated Waste Container: Designate a specific, compatible container for the collection of this waste. The container should be made of a material that will not react with the acid, such as glass or polyethylene.[1] Do not use metal containers.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name: "this compound," and the associated hazards (e.g., "Corrosive").[10]
Step 3: On-Site Accumulation
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which must be at or near the point of generation and under the control of the operator.[11][12]
-
Container Management: Keep the waste container securely closed except when adding waste.[11] Ensure the container is in a secondary containment bin to prevent the spread of potential leaks.
Step 4: Neutralization (Optional and with Caution)
For aqueous solutions containing this acid, neutralization to a pH between 6 and 8 can be considered to reduce its corrosive characteristic.
-
Work in a Fume Hood: Always perform neutralization inside a chemical fume hood with appropriate PPE.
-
Slow Addition of Base: Slowly add a weak base, such as sodium bicarbonate or a 5% sodium hydroxide solution, to the acidic waste while stirring.[1] Never add water to the acid. [1]
-
Monitor pH: Continuously monitor the pH of the solution.
-
Final pH Check: Ensure the final pH is within the acceptable range for your facility's wastewater discharge permit if drain disposal is permitted for the neutralized solution. Note: Local regulations may still prohibit the drain disposal of this neutralized solution. Always consult your institution's EHS department.
Step 5: Final Disposal
-
Professional Disposal Service: The primary and recommended method of disposal is through a licensed hazardous waste disposal contractor. Your institution's EHS department will coordinate the pickup and disposal of the waste.
-
Documentation: Maintain accurate records of the amount of waste generated and its disposal date. This "cradle-to-grave" tracking is a requirement under RCRA.[9][13]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations, thereby upholding the principles of responsible scientific practice.
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A Researcher's Guide to the Safe Handling of 5-Oxo-5-(4-trifluoromethylphenyl)valeric acid
In the landscape of pharmaceutical research and development, the meticulous handling of novel chemical entities is paramount to both scientific integrity and personnel safety. This guide provides essential, immediate safety and logistical information for the handling of 5-Oxo-5-(4-trifluoromethylphenyl)valeric acid, a compound of interest in various research applications. As your trusted partner in laboratory safety, we aim to provide value beyond the product itself by equipping you with the knowledge to manage this substance with the highest degree of care.
The procedural guidance herein is grounded in established safety protocols and an understanding of the potential hazards associated with the compound's structural motifs: a keto acid and a trifluoromethylphenyl group. The trifluoromethyl group, in particular, warrants careful consideration due to the potential for the release of hazardous decomposition products under certain conditions.
Hazard Assessment and Risk Mitigation
Presumptive Hazards:
-
Causes skin irritation.[3]
-
Causes serious eye irritation.[3]
-
May cause respiratory irritation.[3]
-
Harmful if swallowed.[2]
Given these potential hazards, a multi-layered approach to Personal Protective Equipment (PPE) is essential to minimize exposure risk.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE is a critical control measure. The following table summarizes the recommended protective gear for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Standards |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Ensure gloves meet relevant standards (e.g., EN 374 in Europe, ASTM F739 in the US). Always inspect gloves for signs of degradation before use and replace them immediately if compromised.[2] |
| Eyes/Face | Safety goggles and face shield | Chemical splash goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.[4] |
| Body | Laboratory coat or chemical-resistant apron | A full-length, long-sleeved laboratory coat should be worn.[5] For larger quantities, a chemical-resistant apron or coveralls are advised.[1][4] |
| Respiratory | Use in a certified chemical fume hood | All handling of the solid compound or solutions should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood to prevent inhalation of dust or aerosols.[6] |
| Feet | Closed-toe shoes | Shoes that fully cover the feet are required in a laboratory setting.[5][7] |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a standardized operational procedure is crucial for minimizing risk and ensuring experimental reproducibility.
1. Preparation and Engineering Controls:
-
Before handling, ensure that a certified chemical fume hood is operational.[6]
-
Verify that an eye wash station and safety shower are accessible and unobstructed.[5]
-
Designate a specific area within the fume hood for handling the compound.
2. Handling the Solid Compound:
-
Don appropriate PPE as outlined in the table above.
-
Carefully weigh the desired amount of this compound on a tared weigh boat inside the chemical fume hood.
-
Avoid generating dust. If the compound is a fine powder, handle it with extra care to minimize airborne particles.
-
Close the container tightly after use.[3]
3. Solution Preparation:
-
When dissolving the compound, add the solid to the solvent slowly.
-
If the dissolution process is exothermic, use an ice bath to control the temperature.
-
Ensure the chosen solvent is compatible with the compound and other reagents in the experiment.
4. Post-Handling:
-
Thoroughly clean the work area and any equipment used.
-
Wash hands thoroughly with soap and water after removing gloves.[8]
The following diagram illustrates the recommended workflow for the safe handling of this compound.
Caption: Safe Handling Workflow Diagram
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.[6]
1. Waste Segregation:
-
All solid waste contaminated with this compound (e.g., weigh boats, gloves, paper towels) should be placed in a designated, labeled hazardous waste container.[6]
-
Liquid waste containing the compound should be collected in a separate, labeled hazardous waste container. Do not pour chemical waste down the sink.[6]
2. Container Labeling:
-
All waste containers must be clearly labeled with the full chemical name and the words "Hazardous Waste."[6]
3. Storage of Waste:
-
Store waste containers in a designated, well-ventilated area away from incompatible materials.
4. Final Disposal:
-
Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local and national regulations.[6]
By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring the integrity of their research and the well-being of all laboratory personnel.
References
- Personal protective equipment for handling 3-Fluoro-5-(trifluoromethyl)picolinic acid - Benchchem.
- Application Notes and Protocols: Handling and Storage of Chlorinated Alpha-Keto Acids - Benchchem.
- SAFETY DATA SHEET - Thermo Fisher Scientific.
- Guidance for the Selection of Protective Clothing for TDI Users - Covestro Solution Center.
- Life-Changing Safety Tips for Handling Laboratory Chemicals - Actylis Lab Solutions.
- Recommended PPE to handle chemicals - Bernardo Ecenarro.
- School Chemistry Laboratory Safety Guide - CDC.
- Safety Manual - Duke Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. solutions.covestro.com [solutions.covestro.com]
- 5. cdc.gov [cdc.gov]
- 6. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 7. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 8. Safety Manual | Chemistry [chem.duke.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
